Alaninate
Beschreibung
Eigenschaften
Molekularformel |
C3H6NO2- |
|---|---|
Molekulargewicht |
88.09 g/mol |
IUPAC-Name |
2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
QNAYBMKLOCPYGJ-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])N |
Kanonische SMILES |
CC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Industrial Production of L-Alanine from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alanine, a non-essential amino acid, is a versatile building block with significant applications in the pharmaceutical, food, and chemical industries. Traditionally produced via enzymatic methods from petroleum-based precursors, there is a growing demand for sustainable and cost-effective production routes from renewable resources. This technical guide provides an in-depth overview of the industrial-scale microbial fermentation of L-alanine, with a focus on metabolically engineered Escherichia coli and Corynebacterium glutamicum. It covers the core metabolic pathways, genetic engineering strategies, detailed experimental protocols for fermentation and analysis, downstream processing, and a comparative analysis of production performance.
Introduction
L-alanine is a chiral amino acid with a global market demand exceeding 50,000 tons annually.[1][2][3][4] Its applications range from a component in parenteral nutrition and a flavor enhancer in the food industry to a precursor for the synthesis of valuable chemicals and biodegradable polymers.[1][2][3][4] The conventional industrial production of L-alanine involves the enzymatic decarboxylation of L-aspartic acid, which is derived from petroleum-based fumarate.[1][2][3] The reliance on fossil fuels has prompted the development of more sustainable production methods utilizing renewable feedstocks like glucose. Microbial fermentation has emerged as a promising alternative, offering a direct conversion of sugars to L-alanine.[2][5]
Metabolic engineering of microorganisms, particularly E. coli and C. glutamicum, has been instrumental in achieving high titers and yields of L-alanine.[2][6] These efforts have focused on redirecting carbon flux towards L-alanine biosynthesis, primarily through the overexpression of key enzymes and the deletion of competing metabolic pathways.
Metabolic Pathways for L-Alanine Production
The microbial synthesis of L-alanine from central carbon metabolism, typically glycolysis, converges at the key intermediate, pyruvate (B1213749). Two primary enzymatic routes are exploited for the conversion of pyruvate to L-alanine:
-
L-Alanine Dehydrogenase (AlaD) Pathway: This is the most direct and efficient route for L-alanine production. L-alanine dehydrogenase (EC 1.4.1.1) catalyzes the reductive amination of pyruvate to L-alanine using ammonium (B1175870) as the nitrogen source and NADH as the reducing equivalent.[2][5] This pathway is particularly attractive for industrial production due to its high theoretical yield.
-
Transaminase Pathway: Aminotransferases (transaminases) can also synthesize L-alanine by transferring an amino group from a donor molecule, such as glutamate (B1630785) or valine, to pyruvate.[5] While naturally present in many microorganisms, this pathway is often less efficient for high-level production compared to the AlaD pathway due to the need for a co-substrate and potential equilibrium limitations.
The central metabolic pathway for L-alanine production from glucose is depicted below.
Metabolic Engineering Strategies
To achieve industrially relevant production levels of L-alanine, extensive metabolic engineering of host microorganisms is necessary. The primary strategies employed are:
-
Overexpression of L-Alanine Dehydrogenase (AlaD): Introducing and overexpressing a potent alaD gene is a cornerstone of L-alanine production strains. The alaD gene from various sources, such as Geobacillus stearothermophilus and Bacillus sphaericus, has been successfully used.[6][7]
-
Deletion of Competing Pathways: To maximize the carbon flux towards pyruvate and subsequently L-alanine, genes encoding enzymes for competing byproduct formation are deleted. Common targets for gene knockout include those involved in the synthesis of lactate (B86563) (ldhA), acetate (B1210297) (pta-ackA), ethanol (B145695) (adhE), and formate (B1220265) (pflB).[6][8]
-
Enhancing Pyruvate Availability: Strategies to increase the intracellular pool of pyruvate include the overexpression of glycolytic enzymes and the deletion of pathways that consume pyruvate.
-
Redox Balance: The reductive amination of pyruvate by AlaD consumes NADH. Engineering the central metabolism to ensure a sufficient supply of NADH is crucial for high-yield L-alanine production.
-
Elimination of Alanine (B10760859) Racemase: To prevent the conversion of L-alanine to D-alanine and ensure high optical purity, the gene encoding alanine racemase (alr or dadX) is often deleted.[6][7]
The logical workflow for engineering a high-producing L-alanine strain is illustrated below.
Quantitative Data on L-Alanine Production
The following tables summarize the L-alanine production performance of various engineered microbial strains reported in the literature.
Table 1: L-Alanine Production in Engineered Escherichia coli Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli XZ132 | ΔldhA, ΔmgsA, ΔdadX, integrated alaD from G. stearothermophilus | Batch | Glucose | 114 | 0.95 | 2.38 | [7] |
| E. coli AL887 (pTrc99A-alaD) | ΔaceF, ΔldhA, plasmid-based alaD from B. sphaericus | Two-stage batch | Glucose | 32 | 0.63 | - | [9] |
| E. coli ALS929 (pTrc99A-alaD) | Δpfl, Δpps, ΔpoxB, ΔldhA, ΔaceEF, plasmid-based alaD from B. sphaericus | Fed-batch | Glucose | 88 | ~1.0 | 4.0 | [10] |
| E. coli CICIM B0016-060BC | Thermo-regulated alaD expression | Fed-batch | Glucose | 120.8 | 0.88 | 2.88 | [6] |
| E. coli M-6 | ΔldhA, ΔpflB, ΔpoxB, ΔadhE, overexpressed BcAlaDH | Fed-batch | Glucose | 80.46 | 1.02 | 1.28 | [11] |
Table 2: L-Alanine Production in Engineered Corynebacterium glutamicum Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| C. glutamicum AL107 | Plasmid-based alaD from Arthrobacter sp. | Oxygen-limited | Glucose | 71 | 0.3 | - | [9] |
| Engineered C. glutamicum | Inactivated organic acid pathways, overexpressed alaD from L. sphaericus, Δalr | Oxygen deprivation | Glucose | 98 | 0.83 | 3.06 | [6] |
| C. glutamicum ΔfasB/pJYW-5-alaDE | ΔfasB, overexpressed alaD and alaE | Fed-batch | Glucose | 69.9 | - | 1.17 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in L-alanine production.
Fed-Batch Fermentation of L-Alanine using Engineered E. coli
This protocol is a general guideline for high-cell-density fed-batch fermentation to produce L-alanine.
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
- Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours.
- Transfer the seed culture to 100 mL of defined seed medium in a 500 mL flask.
- Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours until the OD600 reaches 4-6.
2. Production Medium Composition (per liter):
- Glucose: 20 g
- (NH4)2SO4: 10 g
- KH2PO4: 3 g
- K2HPO4: 7 g
- MgSO4·7H2O: 1 g
- Citric acid: 1 g
- Trace metal solution: 10 mL
- Thiamine·HCl: 10 mg
- Appropriate antibiotic
3. Fed-Batch Fermentation:
- Inoculate the fermenter containing the production medium with the seed culture to an initial OD600 of 0.1-0.2.
- Batch Phase: Grow the cells at 37°C with aeration and agitation to maintain a dissolved oxygen (DO) level above 20%. The pH is controlled at 7.0 by automatic addition of NH4OH.
- Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (500-700 g/L) to maintain a low glucose concentration in the fermenter. A pH-stat feeding strategy can be employed, where the feed is added in response to a pH increase caused by ammonia (B1221849) assimilation.
- Production Phase: For anaerobic or microaerobic production, reduce the agitation and aeration to maintain a low DO level (e.g., 1-5%).
- Continue the fermentation for 48-72 hours, periodically taking samples for analysis.
L-Alanine Dehydrogenase (AlaD) Activity Assay
This spectrophotometric assay measures the activity of AlaD by monitoring the rate of NADH oxidation.
1. Reagents:
- Assay buffer: 100 mM Tris-HCl, pH 8.0
- Sodium pyruvate solution: 100 mM in assay buffer
- NADH solution: 10 mM in assay buffer
- (NH4)2SO4 solution: 1 M in assay buffer
- Cell-free extract or purified enzyme solution
2. Procedure:
- In a 1 mL cuvette, mix 800 µL of assay buffer, 100 µL of sodium pyruvate solution, 50 µL of (NH4)2SO4 solution, and 20 µL of NADH solution.
- Incubate the mixture at 30°C for 5 minutes to equilibrate.
- Initiate the reaction by adding 30 µL of the cell-free extract or purified enzyme.
- Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
- The rate of NADH oxidation is proportional to the AlaD activity. One unit of AlaD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the assay conditions.
HPLC Analysis of L-Alanine
This method is for the quantification of L-alanine in fermentation broth.
1. Sample Preparation:
- Centrifuge the fermentation broth sample to remove cells.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample with ultrapure water to a concentration within the linear range of the standard curve.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[13]
- Mobile Phase: A gradient of a buffer (e.g., 25 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[13][14] A specific gradient program should be optimized for the specific column and sample matrix.
- Flow Rate: 0.6-1.0 mL/min.[13][14]
- Column Temperature: 25-30°C.[14]
- Detection: UV detection at 210-254 nm after pre-column or post-column derivatization (e.g., with o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC)) is common for amino acids.[15] Alternatively, a refractive index (RI) detector can be used for underivatized amino acids.
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare a series of L-alanine standards of known concentrations.
- Generate a standard curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of L-alanine in the samples by comparing their peak areas to the standard curve.
Downstream Processing: Purification and Crystallization of L-Alanine
This protocol outlines a general procedure for recovering and purifying L-alanine from the fermentation broth.
1. Cell Removal and Clarification:
- Remove microbial cells from the fermentation broth by centrifugation or microfiltration.
- The clarified broth can be further treated with activated carbon to remove color and other impurities.[13]
2. Ion-Exchange Chromatography:
- Load the clarified broth onto a strong acid cation-exchange resin column (e.g., Amberlite IR120 H+ form).[16] L-alanine will bind to the resin.
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound L-alanine with a dilute ammonia solution (e.g., 2 M NH4OH).[17]
- Collect the fractions containing L-alanine.
3. Crystallization:
- Concentrate the L-alanine containing eluate under reduced pressure.
- Induce crystallization by cooling the concentrated solution and/or by adding an anti-solvent such as ethanol or isopropanol.[1][18]
- Allow the crystals to grow at a low temperature (e.g., 4°C) for several hours.
- Collect the L-alanine crystals by filtration and wash them with a cold solvent (e.g., cold ethanol or water).[1]
- Dry the crystals under vacuum.
The overall experimental workflow from fermentation to purified product is shown below.
Regulatory Mechanisms
The efficient production of L-alanine is not only dependent on the core metabolic pathway but also on the intricate regulatory networks that control enzyme activity and gene expression.
-
Allosteric Regulation: Key enzymes in the central metabolic pathways are often subject to allosteric regulation by metabolites. For instance, phosphofructokinase, a key glycolytic enzyme, can be allosterically activated by ADP and inhibited by ATP, thus modulating the glycolytic flux based on the cell's energy status.[19] While specific allosteric regulators for L-alanine dehydrogenase are not extensively documented, understanding the allosteric regulation of upstream pathways is crucial for optimizing carbon flow to pyruvate.[20][21][22][23][24]
-
Transcriptional Regulation: The expression of genes involved in L-alanine production can be controlled by various transcriptional regulators. For example, the expression of the heterologous alaD gene is often placed under the control of strong, inducible promoters to allow for high-level expression during the production phase.[23][25] In some engineered strains, the native promoters of genes in competing pathways are deleted or replaced to downregulate their expression.
A simplified diagram illustrating the regulatory inputs on the L-alanine production pathway is presented below.
Conclusion
The industrial production of L-alanine from renewable resources through microbial fermentation has made significant strides, offering a sustainable alternative to traditional chemical synthesis. Metabolic engineering of E. coli and C. glutamicum has enabled the development of highly efficient producer strains with impressive titers and yields. Further improvements in L-alanine production can be achieved through a deeper understanding of the complex regulatory networks, optimization of fermentation processes, and the development of more efficient downstream processing technologies. This technical guide provides a comprehensive foundation for researchers and professionals working towards the advancement of sustainable L-alanine production.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of microorganisms for L-alanine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli for the production of 5-aminolevulinic acid based on combined metabolic pathway modification and reporter-guided mutant selection (RGMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Fed-batch two-phase production of alanine by a metabolically engineered Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. lcms.cz [lcms.cz]
- 16. diaion.com [diaion.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Allosteric Site | Activator, Inhibitor & Binding - Video | Study.com [study.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Identification of allosteric-activating drug leads for human liver pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric inhibition of human liver aldehyde dehydrogenase by the isoflavone prunetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. What is allosteric regulation? Exploring the exceptions that prove the rule! - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Engineering transcriptional regulation in Escherichia coli using an archaeal TetR-family transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alanine Biosynthesis Pathway Analysis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core alanine (B10760859) biosynthesis pathways in key microorganisms. It is designed to be a valuable resource for researchers and professionals involved in metabolic engineering, drug discovery, and fundamental microbiological research. This document details the primary enzymatic reactions, presents quantitative data on enzyme kinetics and production yields, and provides detailed experimental protocols for pathway analysis.
Core Alanine Biosynthesis Pathways
L-alanine, a non-essential amino acid, is central to microbial metabolism, linking carbohydrate and amino acid metabolic routes. Its synthesis is primarily achieved through two main enzymatic pathways: transamination of pyruvate (B1213749) and reductive amination of pyruvate.
Transamination by Alanine Aminotransferase (ALT)
The most common pathway for L-alanine synthesis involves the reversible transfer of an amino group from glutamate (B1630785) to pyruvate, a reaction catalyzed by alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT). This reaction is crucial for nitrogen metabolism and connects the tricarboxylic acid (TCA) cycle with amino acid biosynthesis.[1][2]
-
Reaction: Pyruvate + L-glutamate ⇌ L-alanine + α-ketoglutarate
-
Enzyme: Alanine Aminotransferase (EC 2.6.1.2)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
In Escherichia coli, several transaminases can contribute to alanine synthesis, with AvtA, YfbQ (AlaA), and YfdZ (AlaC) being the major enzymes.[3] The expression of some of these enzymes is regulated by the availability of alanine and the global nitrogen regulator, the Leucine-responsive regulatory protein (Lrp).[3][4] In Saccharomyces cerevisiae, ALT1 encodes the primary alanine transaminase responsible for both alanine biosynthesis and catabolism.[5][6] Bacillus subtilis also utilizes an alanine aminotransferase, encoded by the alaT gene, as its primary route for L-alanine synthesis.[4][7][8]
Reductive Amination by Alanine Dehydrogenase (AlaDH)
An alternative pathway, particularly important under certain conditions and in specific microorganisms, is the reductive amination of pyruvate catalyzed by L-alanine dehydrogenase (AlaDH). This enzyme facilitates the direct synthesis of L-alanine from pyruvate and ammonia, with the concurrent oxidation of NADH.
-
Reaction: Pyruvate + NH₄⁺ + NADH ⇌ L-alanine + NAD⁺ + H₂O
-
Enzyme: Alanine Dehydrogenase (EC 1.4.1.1)
This pathway is particularly significant in various bacteria, including Bacillus species, and has been a key target for metabolic engineering to enhance L-alanine production.[9][10] For instance, the alaD gene from Geobacillus stearothermophilus has been expressed in E. coli to create efficient L-alanine production strains.[9] In Bacillus subtilis, alanine dehydrogenase (Ald) is also involved in the catabolism of alanine.[11]
The following diagram illustrates the two primary pathways for L-alanine biosynthesis.
References
- 1. Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. d-nb.info [d-nb.info]
- 6. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researcherslinks.com [researcherslinks.com]
- 9. Metabolic engineering of microorganisms for L-alanine production: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. L-Alanine as an end product of glycolysis in Saccharomyces cerevisiae growing under different hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis and Separation of D-Alanine and L-Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the chiral synthesis and separation of D-alanine (B559566) and L-alanine. Alanine (B10760859), a fundamental amino acid, exists as two non-superimposable mirror images, or enantiomers: D-alanine and L-alanine. While L-alanine is one of the 20 proteinogenic amino acids essential for life, D-alanine plays a crucial role in bacterial cell walls and as a component in some peptide antibiotics.[1][2][3] The ability to produce enantiomerically pure D- and L-alanine is therefore of significant importance in the pharmaceutical, food, and chemical industries.[4][5][6]
This document details various strategies for obtaining enantiopure alanine, including asymmetric synthesis and the resolution of racemic mixtures. A comparative analysis of these techniques, supported by quantitative data, is presented to aid researchers in selecting the most suitable method for their specific application.
I. Chiral Synthesis of D- and L-Alanine
The enantioselective synthesis of alanine aims to produce a specific enantiomer directly, bypassing the need for subsequent resolution steps. This can be achieved through both biocatalytic and chemical approaches.
Enzymatic Synthesis
Enzymatic synthesis offers high stereoselectivity and operates under mild reaction conditions, making it an environmentally friendly and efficient approach.[7]
Alanine dehydrogenases (ALDH) are enzymes that catalyze the reversible reductive amination of pyruvate (B1213749) to L-alanine. Specific dehydrogenases can be employed for the targeted synthesis of either enantiomer. For instance, alanine dehydrogenase from Vibrio proteolyticus can be used for the production of (R)-alanine (D-alanine), while diaminopimelate dehydrogenase from Symbiobacterium thermophilum can produce (S)-alanine (L-alanine) from a pyruvate substrate.[1][8] These enzymatic reactions often incorporate a cofactor regeneration system, such as a formate (B1220265) dehydrogenase, to ensure a continuous supply of the necessary NAD(P)H.[1][8]
A whole-cell biocatalyst system in Escherichia coli has been developed for the efficient production of both D- and L-alanine. This system utilizes a co-expression plasmid containing genes for alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, achieving high titers of both enantiomers.[4][5]
Experimental Protocol: Enzymatic Synthesis of D/L-Alanine using a Whole-Cell Biocatalyst [5]
-
Strain Construction: A co-expression plasmid (e.g., pET-22bNS-DadX-Ald-Gdh) containing alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) genes is constructed and transformed into an expression host such as E. coli BL21(DE3).
-
Cultivation and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C. When the optical density at 600 nm (OD600) reaches a mid-log phase, protein expression is induced with an appropriate inducer (e.g., IPTG).
-
Whole-Cell Biocatalysis: The cells are harvested by centrifugation and resuspended in a reaction buffer.
-
Reaction Conditions: The whole-cell biocatalytic reaction is carried out under optimized conditions. An example of such conditions is a reaction mixture containing 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium (B1175870) chloride in a 20 mM Na2CO3-NaHCO3 buffer at pH 10.1. The reaction is incubated at 37°C with shaking.[5]
-
Analysis: The concentrations of D-alanine and L-alanine are monitored over time using methods such as High-Performance Liquid Chromatography (HPLC) with a chiral column.
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis utilizes chiral auxiliaries or catalysts to direct the formation of a specific enantiomer.
One established method involves the reaction of an optically active chloropropionic acid with ammonia (B1221849).[9] For example, D-alanine can be synthesized from L-chloropropionic acid, and L-alanine from D-chloropropionic acid. This reaction is typically performed in water or a water/alcohol mixture at elevated temperatures.[9]
Another approach is the Michael addition reaction, where a chiral auxiliary, such as (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB), is used to introduce chirality.[10]
Experimental Protocol: Synthesis of D-Alanine from L-Chloropropionic Acid [9]
-
Reaction Setup: L-chloropropionic acid of high enantiomeric purity is dissolved in water or a water/alcohol mixture.
-
Ammonia Addition: Ammonia or an ammonia-donating compound (like urotropine) is added to the solution. The total amount of the ammonia source should be at least twice the molar amount of the chloropropionic acid. The pH of the reaction mixture is maintained between 6 and 9.[9]
-
Reaction Conditions: The reaction is heated to a temperature between 50°C and 110°C.[9]
-
Work-up and Isolation: After the reaction is complete, the resulting D-alanine is isolated and purified.
Quantitative Data for Alanine Synthesis Methods
| Synthesis Method | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic (Whole-Cell) | Pyruvate | D-Alanine | 6.48 g/L | >99% | [5] |
| Enzymatic (Whole-Cell) | Pyruvate | L-Alanine | 7.05 g/L | >99% | [5] |
| Enzymatic (Dehydrogenases) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | Complete | [1][8] |
| Enzymatic (Dehydrogenases) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | Complete | [1][8] |
| Chemical Synthesis | Optically Active Chloropropionic Acid | D- or L-Alanine | High | High | [9] |
II. Separation of D- and L-Alanine (Resolution)
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers.
Chromatographic Separation
Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers.
Chiral HPLC is a powerful method for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Polysaccharide-based CSPs: These are commonly used for the separation of derivatized amino acids. The amino acids are often derivatized with reagents like fluorenylmethoxycarbonyl chloride (FMOC) to enhance their interaction with the CSP.[11][12]
-
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are effective for the direct separation of underivatized amino acids.[2]
Chiral GC can also be employed for enantiomeric separation, typically after derivatization of the amino acids. Separation is achieved using a chiral capillary column, such as one coated with Chirasil-Val.[13][14]
Experimental Protocol: HPLC Separation of FMOC-Derivatized Alanine Enantiomers [11]
-
Derivatization: Racemic alanine is derivatized with fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form N-FMOC-D/L-alanine.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV or fluorescence detector is used.
-
Chiral Column: A polysaccharide-derived chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is employed.[12]
-
Mobile Phase: A suitable mobile phase, such as a mixture of hexane (B92381) and 2-propanol with a small amount of trifluoroacetic acid (TFA), is used for elution. For example, 10% 2-propanol/hexane (v/v) with 0.1% TFA.[11]
-
Detection: The separated enantiomers are detected by their UV absorbance or fluorescence.
Enzymatic Resolution
Enzymatic resolution relies on the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
L-amino acid deaminase can be used to selectively deaminate L-alanine to pyruvate, leaving D-alanine unreacted. A whole-cell biocatalyst expressing L-amino acid deaminase from Proteus mirabilis has been shown to be effective for this purpose.[15]
Mold acylases can be used for the resolution of N-acetyl-DL-alanine. The acylase specifically hydrolyzes the N-acetyl group from L-alanine, producing L-alanine and leaving N-acetyl-D-alanine, which can then be separated.[16]
Experimental Protocol: Enzymatic Resolution of DL-Alanine using L-Amino Acid Deaminase [15]
-
Biocatalyst Preparation: E. coli cells expressing L-amino acid deaminase (e.g., from Proteus mirabilis) are cultured and harvested.
-
Reaction Mixture: A solution of racemic DL-alanine is prepared in a suitable buffer.
-
Enzymatic Reaction: The whole-cell biocatalyst is added to the DL-alanine solution. The reaction proceeds, converting L-alanine to pyruvate.
-
Monitoring and Separation: The reaction is monitored for the consumption of L-alanine and the production of pyruvate. Once the reaction is complete, the remaining D-alanine can be separated from the pyruvate and other reaction components, for instance, by using a cation-exchange resin.[17]
Quantitative Data for Alanine Separation Methods
| Separation Method | Substrate | Product | Conversion/Resolution | Enantiomeric Purity | Reference |
| Enzymatic Resolution (L-amino acid deaminase) | DL-Alanine | D-Alanine & Pyruvate | 79.99% L-alanine conversion | 84.0% D-alanine resolution | [15] |
| Asymmetric Degradation (Immobilized B. subtilis) | DL-Alanine | D-Alanine | Complete L-alanine degradation | 99.6% | [17] |
| Chiral HPLC | Racemic Alanine Derivatives | Separated D- and L-Alanine Derivatives | Baseline separation | High | [11][18] |
| Ion Exchange Chromatography (as Dipeptides) | Racemic Amino Acids | Separated D- and L-Amino Acids | Reproducible separation | Coefficient of variation 3-5% | [19] |
III. Visualizing the Workflows
Synthesis Pathways
The following diagram illustrates the general approaches to obtaining enantiomerically pure alanine.
Caption: Overview of synthesis and resolution pathways for D- and L-alanine.
Enzymatic Synthesis Workflow
This diagram details a typical workflow for the enzymatic synthesis of a specific alanine enantiomer.
Caption: Workflow for enantioselective enzymatic synthesis of alanine.
Chiral HPLC Separation Workflow
The following diagram outlines the process of separating alanine enantiomers using chiral HPLC after derivatization.
Caption: Workflow for chiral HPLC separation of alanine enantiomers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 5. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All You Need to Know About DL-Alanine [ahb-global.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jamstec.go.jp [jamstec.go.jp]
- 14. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotransformation and chiral resolution of d,l-alanine into pyruvate and d-alanine with a whole-cell biocatalyst expressing l-amino acid deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Production of D-alanine from DL-alanine using immobilized cells of Bacillus subtilis HLZ-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation pathways of alanine in aqueous solutions
An In-depth Technical Guide on the Stability and Degradation Pathways of Alanine (B10760859) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the amino acid alanine in aqueous solutions and details its primary degradation pathways. The information is intended to support researchers, scientists, and professionals in drug development in understanding the chemical behavior of alanine, a fundamental component of many biological and pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and provides visual representations of the degradation pathways.
Introduction to Alanine Stability
Alanine, a non-essential amino acid, is generally considered stable in aqueous solutions under ambient conditions. However, its stability can be compromised by factors such as elevated temperature, extreme pH, the presence of oxidizing agents, and interaction with reducing sugars. Understanding these degradation pathways is crucial for predicting the shelf-life of alanine-containing solutions, ensuring the quality and efficacy of pharmaceutical products, and controlling chemical processes in various research applications. The primary degradation routes for alanine in aqueous environments include thermal degradation, oxidative degradation, deamination, decarboxylation, and the Maillard reaction.
Quantitative Data on Alanine Degradation
The rate of alanine degradation is influenced by several factors, and the kinetics often follow pseudo-first-order reactions. The tables below summarize available quantitative data for different degradation pathways.
Table 1: Thermal Degradation Kinetics of Alanine
| Temperature (°C) | Pressure (bar) | pH | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 280-330 | 275 | 1-9 | First-order | Varies with pH | - | [1] |
| 250-450 | 24-34 | Not specified | First-order | Not specified | 160 | [2] |
Note: Specific rate constants for thermal degradation are highly dependent on the experimental setup and the specific pH and temperature, making a direct comparison challenging without further standardization.
Table 2: Kinetics of Alanine Reaction with Hydroxyl Radicals (Oxidative Degradation)
| Species | Temperature (K) | pH | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Cationic Alanine (H₂A⁺) | 298 | < 2.3 | 1.4 x 10⁹ * exp(-1120/T) | [3] |
| Zwitterionic Alanine (HA±) | 298 | 2.3 - 9.7 | 5.5 x 10⁹ * exp(-1300/T) | [3] |
Table 3: Decarboxylation Kinetics of α-Alanine in Aqueous Solution
| Temperature (°C) | Pressure (bar) | pH (at 320°C) | Form of Alanine | Rate Constant (k) (s⁻¹) | Reference |
| 320 | 275 | 1 | Cationic | ~1 x 10⁻⁵ | [1] |
| 320 | 275 | ~6 (neutral) | Zwitterionic | ~3 x 10⁻⁵ | [1] |
| 320 | 275 | 9 | Anionic | ~1 x 10⁻⁵ | [1] |
Note: The rate of decarboxylation for the zwitterionic form is approximately three times greater than that of the cationic and anionic forms under these high-temperature conditions.[1]
Degradation Pathways of Alanine
Alanine can undergo several degradation reactions in aqueous solutions, each with distinct mechanisms and resulting products.
Thermal Degradation
At elevated temperatures, particularly under hydrothermal conditions, alanine can undergo dimerization, deamination, and decarboxylation.[2] Dimerization can lead to the formation of alanylalanine and diketopiperazine.
Oxidative Degradation
Oxidative degradation is often initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). The reaction typically proceeds via hydrogen abstraction from the α-carbon, leading to the formation of a carbon-centered radical. This radical can then react further to form various degradation products, including pyruvate (B1213749).
Deamination
Deamination is the removal of the amino group from the alanine molecule, which can occur through oxidative or non-oxidative pathways. In aqueous solutions, this often leads to the formation of pyruvate and ammonia.[4] This process can be catalyzed by enzymes or occur under specific chemical conditions.
Decarboxylation
Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide and forming ethylamine. This reaction is favored at high temperatures and is influenced by the pH of the solution, with the zwitterionic form of alanine showing a higher rate of decarboxylation.[1]
Maillard Reaction
The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. Alanine, like other amino acids, can participate in this reaction, leading to the formation of a wide range of products, including flavor and color compounds known as melanoidins. The initial step involves the condensation of the amino group of alanine with the carbonyl group of a reducing sugar to form a Schiff base, which then undergoes rearrangement to form an Amadori product.[5]
Experimental Protocols for Analysis
The analysis of alanine and its degradation products in aqueous solutions typically involves chromatographic techniques to separate the various components, followed by their detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method for Alanine and Degradation Products
This protocol outlines a general stability-indicating HPLC method for the simultaneous determination of alanine and its potential degradation products like pyruvate.
Objective: To separate and quantify alanine and its degradation products in an aqueous sample.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Alanine standard
-
Pyruvate standard
-
Deionized water
-
Sample filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Gradient elution (example gradient below)
-
0-5 min: 98% A, 2% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Return to initial conditions (98% A, 2% B)
-
22-30 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of alanine and pyruvate in deionized water. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Sample Preparation: Dilute the aqueous alanine sample to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve for each analyte by plotting peak area against concentration. Determine the concentration of alanine and its degradation products in the samples from the calibration curves.
Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR) for Thermal Decomposition Studies
This protocol provides a general procedure for analyzing the thermal decomposition of alanine and identifying the evolved gases.
Objective: To determine the thermal stability of alanine and identify the gaseous products of its decomposition.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) coupled to an FTIR spectrometer
-
Alanine sample (solid)
-
Inert gas (e.g., Nitrogen)
-
Crucible (e.g., alumina)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the alanine sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Collection: Continuously record the sample weight (TGA curve) and the FTIR spectra of the evolved gases as a function of temperature and time.
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and the temperature ranges of mass loss.
-
Analyze the FTIR spectra of the evolved gases at specific temperatures corresponding to mass loss events. Identify the gaseous products by comparing their spectra to a reference library (e.g., for CO₂, NH₃, H₂O).
-
Conclusion
The stability of alanine in aqueous solutions is a multifaceted issue influenced by a variety of environmental factors. While generally stable, alanine can degrade through several pathways, including thermal degradation, oxidation, deamination, decarboxylation, and the Maillard reaction. A thorough understanding of these degradation routes and their kinetics is essential for maintaining the quality and stability of alanine-containing products. The analytical methods outlined in this guide provide a framework for monitoring the stability of alanine and quantifying its degradation products, thereby ensuring the integrity of formulations in research and pharmaceutical applications.
References
- 1. Spectroscopy of hydrothermal reactions, 19: pH and salt dependence of decarboxylation of α-alanine at 280–330°C in an FT-IR spectroscopy flow reactor | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. home.sandiego.edu [home.sandiego.edu]
The Unassuming Powerhouse: A Technical Guide to the Chemical Properties and Reactivity of the Alanine Side Chain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of the alanine (B10760859) side chain. Alanine, despite its simple structure, plays a crucial role in protein folding, stability, and interactions. Understanding its fundamental characteristics is paramount for rational drug design, protein engineering, and interpreting biological data. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of core concepts.
Core Chemical Properties of the Alanine Side Chain
The side chain of alanine is a single methyl group (-CH₃). This simple aliphatic structure dictates its chemical behavior, making it a non-polar, hydrophobic, and generally unreactive entity within a polypeptide chain.
Structure and Steric Considerations
The methyl group of alanine is small and non-bulky, allowing it to fit into tight spaces within protein structures without significant steric hindrance.[1] This property makes it a frequent constituent of alpha-helices, where it contributes to the stability of the helical conformation.[2] Its minimal size is a key reason for its use in alanine scanning mutagenesis, as its substitution for a larger amino acid is less likely to cause major structural perturbations unrelated to the loss of the original side chain's specific interactions.
Physicochemical Parameters
The chemical properties of alanine are well-characterized. The following table summarizes key quantitative data regarding its acid-dissociation constants and hydrophobicity.
| Property | Value | Reference |
| pKa (α-carboxyl group) | 2.34 - 2.35 | [2][3][4][5][6][7] |
| pKa (α-amino group) | 9.69 - 9.87 | [2][3][4][5][6][7] |
| Isoelectric Point (pI) | 6.00 - 6.11 | [2][4][5][6] |
| Hydrophobicity Index (Kyte-Doolittle) | 1.8 | |
| Hydrophobicity Index (pH 2) | 47 | [8] |
| Hydrophobicity Index (pH 7) | 41 | [8] |
Note: Hydrophobicity scales can vary based on the experimental method used for their determination.
The diagram below illustrates the basic structure of L-alanine and its ionization states at different pH values.
Reactivity of the Alanine Side Chain
The methyl side chain of alanine is chemically inert under most biological conditions. It does not participate in hydrogen bonding, is not readily oxidized or reduced, and does not act as a nucleophile or electrophile. This lack of reactivity is a defining feature and contributes to its role as a "neutral" structural component in proteins.
General Inertness
The carbon-hydrogen bonds of the methyl group are strong and non-polar, making them resistant to chemical modification. Consequently, the alanine side chain is rarely directly involved in enzymatic catalysis. Its primary contribution to protein function is through steric and hydrophobic interactions that influence protein folding and stability.
Prebiotic Synthesis and Potential for Conversion
Experimental Protocols
This section provides detailed methodologies for the characterization of alanine's chemical properties and for probing its functional role in proteins.
Determination of pKa Values by Acid-Base Titration
Objective: To determine the pKa values of the α-carboxyl and α-amino groups of alanine.
Materials:
-
Alanine solution of known concentration (e.g., 0.1 M)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
pH meter, calibrated
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pipette a known volume of the alanine solution into a beaker.
-
If starting from the isoelectric point, first titrate with the strong acid to fully protonate the alanine. To do this, add the strong acid in small increments from the burette while continuously monitoring the pH with the calibrated pH meter. Record the pH after each addition.
-
Continue the acid titration until the pH drops significantly and stabilizes at a low value (e.g., pH 1.5-2.0).
-
Rinse the burette and fill it with the standardized strong base solution.
-
Begin the titration by adding the strong base in small, known increments to the acidic alanine solution.
-
After each addition of base, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH rises significantly and stabilizes at a high value (e.g., pH 11-12).
-
Plot the pH (y-axis) versus the equivalents of base added (x-axis) to generate a titration curve.
-
The pKa of the α-carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point).
-
The pKa of the α-amino group (pKa₂) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
-
The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.
The following diagram illustrates the workflow for determining the pKa of an amino acid.
Measurement of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the relative hydrophobicity of alanine.
Materials:
-
Alanine standard
-
Other amino acid standards for comparison
-
HPLC system with a C18 (octadecylsilyl) reversed-phase column
-
Mobile phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
UV detector
Procedure:
-
Prepare solutions of alanine and other amino acid standards of known concentrations.
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of mobile phase A).
-
Inject a known volume of the alanine standard onto the column.
-
Elute the amino acid using a linear gradient of increasing mobile phase B.
-
Monitor the elution of the amino acid using the UV detector (typically at 210-220 nm for peptide bonds, or after derivatization for enhanced detection).
-
The time at which the amino acid elutes is its retention time.
-
Repeat the procedure for other amino acid standards.
-
The longer the retention time on the non-polar stationary phase, the greater the hydrophobicity of the amino acid.
-
A hydrophobicity index can be established by comparing the retention times of different amino acids.
Alanine Scanning Mutagenesis
Objective: To assess the functional contribution of a specific amino acid residue in a protein by mutating it to alanine.
Methodology Overview: This technique involves systematically replacing individual amino acid residues in a protein with alanine. The functional consequences of these mutations are then assayed to determine the importance of the original residue's side chain.
Experimental Workflow:
-
Site-Directed Mutagenesis:
-
Identify the target residue(s) in the protein of interest.
-
Use a plasmid containing the gene for the wild-type protein as a template.
-
Design primers that introduce a point mutation to change the codon of the target residue to an alanine codon (e.g., GCN).
-
Perform polymerase chain reaction (PCR) to amplify the plasmid with the desired mutation.
-
Digest the parental (wild-type) plasmid using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into a suitable expression host (e.g., E. coli).
-
-
Protein Expression and Purification:
-
Induce the expression of the mutant protein in the host cells.
-
Lyse the cells and purify the mutant protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Functional Assay:
-
Perform a relevant functional assay to compare the activity of the mutant protein to the wild-type protein. This could be an enzyme kinetics assay, a binding assay (e.g., surface plasmon resonance), a cell-based assay, or a stability assay (e.g., thermal denaturation).
-
-
Data Analysis:
-
A significant loss of function upon mutation to alanine suggests that the original residue's side chain was important for the protein's activity or stability.
-
Little to no change in function indicates that the original side chain was not critical for the assayed function.
-
The following diagram illustrates the logical workflow of an alanine scanning mutagenesis experiment.
Conclusion
The alanine side chain, a simple methyl group, imparts fundamental and crucial properties to this amino acid. Its non-polar, hydrophobic, and sterically small nature makes it a key player in defining protein structure and stability. While generally unreactive, its role as a "neutral" baseline makes it an invaluable tool in molecular biology through techniques like alanine scanning mutagenesis. A thorough understanding of its chemical properties and the experimental methods used to characterize them is essential for professionals in biochemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 3. Abiotic synthesis of amino acids and self-crystallization under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation | MDPI [mdpi.com]
- 7. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. finechemicals.com.cn [finechemicals.com.cn]
A Technical Guide to the Spectroscopic Interpretation of Alaninate Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of molecules is paramount. Alaninate compounds, esters of the amino acid alanine, are prevalent in various chemical and pharmaceutical contexts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed insights into the molecular structure of these compounds. This guide offers an in-depth exploration of the interpretation of ¹H NMR, ¹³C NMR, and IR spectra of a representative this compound compound, ethyl this compound.
Spectroscopic Data Interpretation
The following sections detail the expected spectral features of ethyl this compound in both NMR and IR spectroscopy. The data presented provides a baseline for the identification and characterization of this and similar this compound compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum of ethyl this compound is characterized by distinct signals corresponding to the different proton environments.
Table 1: ¹H NMR Spectral Data for Ethyl this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.18 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |
| ~3.75 | Quartet (q) | 1H | 7.0 | α-CH |
| ~1.40 | Singlet (s, broad) | 2H | - | -NH₂ |
| ~1.30 | Doublet (d) | 3H | 7.0 | α-CH-CH₃ |
| ~1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in ethyl this compound gives rise to a distinct signal in the spectrum.
Table 2: ¹³C NMR Spectral Data for Ethyl this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.5 | C =O (Ester Carbonyl) |
| ~60.8 | -O-CH₂ -CH₃ |
| ~50.0 | α-C H |
| ~18.5 | α-CH-CH₃ |
| ~14.2 | -O-CH₂-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for Ethyl this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3380 - 3300 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2980 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1590 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1460 & ~1375 | Medium | C-H Bend | Aliphatic (CH₃, CH₂) |
| ~1180 | Strong | C-O Stretch | Ester |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and data acquisition. The following are detailed methodologies for obtaining high-quality NMR and IR spectra of liquid this compound compounds.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 5-25 mg of the this compound compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.
-
To ensure a homogeneous solution and remove any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Data Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is generally used to simplify the spectrum by removing C-H coupling. A larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of the liquid this compound compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the sample spectrum. Typically, an average of 16 to 32 scans is sufficient to obtain a high-quality spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement is complete.
-
Visualizing the Spectroscopic Analysis Workflow
The process of analyzing an this compound compound using NMR and IR spectroscopy can be summarized in a logical workflow. This workflow ensures that all necessary steps are completed in a systematic manner, from sample preparation to the final interpretation of the spectral data.
Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.
The Glucose-Alanine Cycle: An In-Depth Guide to its Core Mechanisms and Role in Metabolic Regulation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The glucose-alanine cycle, also known as the Cahill cycle, is a critical metabolic pathway that facilitates the transport of nitrogen and carbon skeletons between muscle and the liver.[1] This process is particularly vital during catabolic states such as fasting, prolonged exercise, and starvation, where it plays a key role in gluconeogenesis, nitrogen disposal, and inter-organ energy balance.[2][3] This technical guide provides a comprehensive overview of the cycle's core mechanisms, its regulation by key enzymes, and its physiological significance. It presents quantitative data from key studies in a structured format, details common experimental protocols used to investigate the cycle, and uses visualizations to illustrate complex pathways and workflows. Understanding the intricacies of the glucose-alanine cycle is paramount for research into metabolic disorders, liver disease, and the development of novel therapeutic interventions.
The Core Mechanism of the Glucose-Alanine Cycle
The glucose-alanine cycle involves a series of reactions that shuttle metabolites between extrahepatic tissues (primarily skeletal muscle) and the liver.[4] It provides an indirect pathway for muscle to eliminate toxic ammonia (B1221849) and recycle pyruvate (B1213749) carbon skeletons for hepatic glucose synthesis.[4][5]
In Skeletal Muscle:
-
Glycolysis: Glucose from the bloodstream is taken up by muscle cells and undergoes glycolysis to produce pyruvate.[4]
-
Transamination: During periods of muscle protein breakdown, such as prolonged exercise or fasting, amino acids are catabolized for energy.[2][6] This process releases amino groups (NH₂). The enzyme Alanine (B10760859) Aminotransferase (ALT) transfers these amino groups from glutamate (B1630785) to pyruvate.[1]
-
Alanine Formation: This transamination reaction forms L-alanine from pyruvate and α-ketoglutarate from glutamate.[1][6] Alanine is a non-toxic carrier of both carbon (from pyruvate) and nitrogen (from amino acid breakdown).
-
Release into Circulation: Alanine is then released from the muscle into the bloodstream.[1][4]
In the Liver:
-
Alanine Uptake: The liver takes up the circulating alanine.
-
Reverse Transamination: Within the hepatocytes, liver-specific ALT catalyzes the reverse reaction, transferring the amino group from alanine to α-ketoglutarate.[4]
-
Pyruvate and Glutamate Reformation: This reaction regenerates pyruvate and glutamate in the liver.[4][6]
-
Metabolic Fates:
-
Pyruvate: The newly formed pyruvate serves as a primary substrate for gluconeogenesis , the process of synthesizing new glucose.[2][4] This newly made glucose is then released back into the bloodstream to be used by tissues like muscle and brain, thus completing the cycle.[6]
-
Glutamate: The amino group from glutamate is shuttled into the urea (B33335) cycle . Here, the nitrogen is converted into urea, a much less toxic compound, which is then excreted by the kidneys.[1][6] This safely disposes of the excess nitrogen generated from muscle protein catabolism.
-
Role in Metabolic Regulation
The glucose-alanine cycle is a key component of inter-organ crosstalk, shifting part of the metabolic burden from peripheral tissues to the liver.[4] Its activity is heightened in specific physiological states.
Fasting and Starvation
During periods of fasting, when glycogen (B147801) stores are depleted, the body relies on gluconeogenesis to maintain blood glucose levels, which are essential for the brain.[7] Skeletal muscle protein is broken down to provide amino acids as a fuel source and a substrate for glucose production.[1][2] The glucose-alanine cycle becomes a primary mechanism for transporting carbon skeletons (as pyruvate) and nitrogen (as alanine) from muscle to the liver.[3] Studies in humans have shown that during prolonged fasting (e.g., 60 hours), a decrease in alanine turnover is directly associated with a reduction in hepatic mitochondrial oxidation, highlighting its rate-controlling role in liver metabolism during starvation.[1][7][8] Restoring alanine levels via infusion in fasted individuals has been shown to increase hepatic mitochondrial oxidation, confirming this critical link.[1][9]
Prolonged Exercise
During intense and prolonged exercise, muscle glycogen is depleted, and the rate of protein breakdown and amino acid oxidation increases to meet energy demands.[10] The glucose-alanine cycle serves to:
-
Remove excess nitrogen: Safely transports amino groups to the liver for conversion to urea.[1]
-
Provide gluconeogenic substrate: Supplies the liver with pyruvate to produce glucose, which can then be returned to the exercising muscle as fuel.[10]
-
Recycle carbon skeletons: Facilitates the recycling of glycolytic intermediates.[11]
Comparison with the Cori Cycle
The glucose-alanine cycle is functionally similar to the Cori cycle, where lactate (B86563) produced in the muscle is transported to the liver for gluconeogenesis. However, there are key differences:
| Feature | Glucose-Alanine Cycle | Cori Cycle |
| Molecule Transported | Alanine | Lactate |
| Nitrogen Transport | Yes, transports amino groups for urea synthesis.[4] | No |
| Energy Yield | Less productive; urea synthesis in the liver consumes ATP.[1] | More productive in terms of net ATP. |
| Redox Balance | Conserves NADH in the muscle because pyruvate is not reduced to lactate.[1] | Consumes NADH in muscle (pyruvate to lactate) and regenerates it in the liver (lactate to pyruvate). |
Key Enzymes and Regulation
The central enzyme in the glucose-alanine cycle is Alanine Aminotransferase (ALT) , also known as Glutamate-Pyruvate Transaminase (GPT).[1] ALT catalyzes the reversible transamination between alanine and α-ketoglutarate to form pyruvate and glutamate.[12]
There are two main isoforms of ALT with different tissue distributions:[12]
-
ALT1: Primarily expressed in the liver, intestine, and adipose tissue.[12][13]
-
ALT2: Highly expressed in skeletal muscle, brain, and liver.[12][13]
The expression and activity of these enzymes are regulated by various factors:
-
Hormonal Control: Glucocorticoids can increase ALT2 expression in the liver.[12] Insulin may suppress ALT isoenzymes at the protein level and influence their activity by enhancing the liver's ability to absorb amino acids.[8][14] Androgens have been shown to upregulate ALT2 expression in muscle and prostate tissues.[13]
-
Metabolic State: During fasting, the expression of both PGC-1α (a transcriptional coactivator) and ALT2 is increased in skeletal muscle, suggesting a coordinated regulation to enhance alanine metabolism.[12] In gluconeogenic conditions like diabetes, hepatic ALT isoenzymes are elevated.[12]
Quantitative Analysis of the Cycle
Stable isotope tracer studies have been instrumental in quantifying the flux and turnover rates of metabolites within the glucose-alanine cycle in vivo. These studies provide critical data on the cycle's contribution to overall metabolism.
Table 1: Metabolite Flux and Contribution in Postabsorptive Humans Data synthesized from studies using stable isotope infusions to measure systemic and skeletal muscle metabolite kinetics.
| Parameter | Value | Significance |
| Plasma Alanine from Glucose | 40.9 ± 3.3% | Demonstrates a substantial portion of circulating alanine carbon is derived directly from plasma glucose.[15] |
| Plasma Lactate from Glucose | 66.8 ± 3.2% | Highlights the high rate of the Cori Cycle relative to the glucose-alanine cycle for carbon recycling.[15] |
| Muscle Alanine Release | 50.2 ± 3.9% of total plasma appearance | Shows that skeletal muscle is the source for about half of the alanine entering the circulation in the postabsorptive state.[15] |
| Muscle Alanine Release (from Glucose) | Accounts for 19.1 ± 2.1% of muscle glucose uptake | Quantifies the direct conversion of glucose taken up by muscle into released alanine.[15] |
Table 2: Metabolic Flux Changes During Prolonged Fasting in Humans Comparison of metabolic rates after a 12-hour overnight fast versus a 60-hour prolonged fast.
| Metabolic Flux / Parameter | Change after 60-hour Fast | Implication |
| Endogenous Glucose Production (EGP) | Decreased by >20% | Reflects the shift away from glycogenolysis and reliance on gluconeogenesis.[7] |
| Hepatic Citrate Synthase Flux (VCS) | Decreased by ~50% | Indicates a significant reduction in the rate of hepatic mitochondrial oxidation.[7] |
| Endogenous Alanine Turnover | Decreased by ~30% | Shows reduced availability of a key gluconeogenic precursor from peripheral tissues.[7] |
| Hepatic Pyruvate Carboxylase Flux (VPC) | Largely unchanged | Suggests that the entry of pyruvate into gluconeogenesis is maintained, but the overall oxidative activity is limited by substrate (alanine) availability.[7][9] |
Experimental Protocols for Studying the Glucose-Alanine Cycle
Investigating the dynamics of the glucose-alanine cycle requires sophisticated techniques to measure metabolite flux across different organs in vivo.
In Vivo Stable Isotope Tracing
This is the gold-standard method for quantifying metabolic turnover and flux rates.[16][17] It involves infusing a metabolite labeled with a stable isotope (e.g., ¹³C or ²H) and measuring its incorporation into other metabolites over time.[18]
Protocol Outline: Primed, Continuous Infusion of [3-¹³C]Alanine
-
Subject Preparation: Subjects are typically studied after an overnight fast to establish a postabsorptive baseline.[15] For studies on starvation, the fasting period is extended.[9]
-
Tracer Administration: A primed, continuous intravenous infusion of a labeled tracer, such as [3-¹³C]alanine, is administered.[15] The "primed" dose rapidly brings the tracer to a steady-state enrichment in the plasma, while the continuous infusion maintains it.[17] Multiple tracers (e.g., labeled glucose) can be used simultaneously to probe different pathways.[15]
-
Blood Sampling: Blood samples are collected periodically from an artery or arterialized vein to measure the isotopic enrichment of plasma alanine, glucose, and other metabolites.[16]
-
Sample Analysis (GC-MS/LC-MS): Plasma samples are deproteinized, and metabolites are derivatized for analysis. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the metabolites and measure the ratio of labeled (e.g., M+1, M+3) to unlabeled (M+0) ions.[16][19] This ratio determines the isotopic enrichment.
-
Flux Calculation: At isotopic steady state, the rate of appearance (Ra) of the metabolite (e.g., alanine) into the plasma can be calculated using tracer dilution equations. The rate of conversion of one metabolite to another (e.g., alanine to glucose) can be determined by measuring the transfer of the isotope label.[15]
Muscle and Liver Biopsy Procedures
Biopsies provide direct tissue samples to measure intracellular metabolite concentrations, enzyme activities, and gene expression.
Muscle Biopsy Protocol (Modified Bergström Technique)
-
Site Selection: The vastus lateralis muscle is commonly chosen due to its accessibility and low risk of damaging major nerves or vessels.[20][21] The site is identified, marked, and sterilized.
-
Anesthesia: Local anesthetic is injected into the skin and fascia.
-
Incision: A small incision is made through the skin and fascia to expose the muscle.
-
Sample Collection: A specialized biopsy needle is inserted into the muscle. Suction is applied, and a small piece of muscle tissue (typically 50-150 mg) is cut and removed.[21]
-
Sample Handling: The tissue is immediately blotted to remove excess blood and then flash-frozen in liquid nitrogen to halt metabolic activity.[20] Samples are stored at -80°C until analysis. Diathermy should not be used as it damages the specimen.[20]
Liver Biopsy Protocol (For Metabolic Studies)
-
Guidance: Percutaneous liver biopsies are typically performed under imaging guidance (ultrasound) by an interventional radiologist.[22]
-
Sample Collection: A core biopsy needle is used to obtain tissue (e.g., 20g of tissue).[20] For metabolic studies, a portion of the fresh biopsy must be handled immediately.[20]
-
Sample Handling: The fresh sample designated for enzymatic or genetic testing is placed in a pot with no liquid and immediately transported to the lab.[20] It is then processed for immediate freezing for enzymology or fixed for histology and electron microscopy.[20][23]
Metabolite Quantification
-
Amino Acid Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorometry or mass spectrometry are used to quantify the concentrations of alanine and other amino acids in plasma and tissue homogenates.[24]
-
Enzyme Activity Assays: The activity of ALT in tissue homogenates can be measured spectrophotometrically by coupling the ALT reaction to a dehydrogenase reaction that consumes NADH. The rate of NADH disappearance is proportional to the ALT activity.
Clinical and Pharmacological Relevance
The glucose-alanine cycle has significant implications for human health and disease.
-
Liver Disease: Serum ALT levels are a standard biomarker for liver injury.[25][26] In conditions like non-alcoholic fatty liver disease (NAFLD), alterations in hepatic metabolism can impact the cycle's function.
-
Cancer Metabolism: Some cancer cells exhibit altered metabolism, and there is evidence of a glucose-alanine cycle operating between tumors and the liver, which could be a target for therapy.[27]
-
Drug Development: Since ALT is a key marker for drug-induced liver injury, understanding its regulation in both hepatic and non-hepatic tissues is crucial for drug safety assessment.[13] Furthermore, therapeutic strategies for metabolic disorders could involve modulating the activity of the glucose-alanine cycle to control gluconeogenesis.[14]
Conclusion
The glucose-alanine cycle is a fundamental pathway for maintaining metabolic homeostasis, particularly under conditions of physiological stress like fasting and exercise. It elegantly links carbohydrate and amino acid metabolism between muscle and liver, ensuring a continuous supply of glucose for vital tissues while facilitating the safe disposal of nitrogen. The quantitative analysis of this cycle through stable isotope methods has provided profound insights into its regulatory role. For researchers and drug development professionals, a deep understanding of the glucose-alanine cycle is essential for identifying new therapeutic targets for a range of metabolic diseases and for assessing the metabolic impact of new chemical entities.
References
- 1. Cahill cycle - Wikipedia [en.wikipedia.org]
- 2. 8 Glucose-alanine cycle | PPTX [slideshare.net]
- 3. quora.com [quora.com]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Glucose-alanine cycle: Significance and symbolism [wisdomlib.org]
- 6. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hungry for your alanine: when liver depends on muscle proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. david-bender.co.uk [david-bender.co.uk]
- 12. PGC-1α regulates alanine metabolism in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elisakits.co.uk [elisakits.co.uk]
- 15. Estimation of glucose-alanine-lactate-glutamine cycles in postabsorptive humans: role of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. starship.org.nz [starship.org.nz]
- 21. Frontiers | Feasibility, Efficacy, and Safety of Percutaneous Muscle Biopsies in Patients With Chronic Liver Disease [frontiersin.org]
- 22. Liver Biopsy Handling of Metabolic-Associated Fatty Liver Disease (MAFLD): the Children’s Hospital of Eastern Ontario grossing protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liver, heart, skeletal muscle biopsies: Primary Metabolic Disorders | EM - WashU Medicine Pathology Services | Washington University in St. Louis [pathologyservices.wustl.edu]
- 24. researchgate.net [researchgate.net]
- 25. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Alanine Aminotransferase (ALT) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Emerging Role of Alanine in Cellular Signaling: A Technical Guide
Abstract
Alanine (B10760859), a non-essential amino acid, has long been recognized for its central role in metabolism, particularly in the glucose-alanine cycle. However, a growing body of evidence reveals that alanine's influence extends beyond metabolic substrate provision, implicating it as a key signaling molecule in fundamental cellular processes. This technical guide provides an in-depth investigation into the multifaceted functions of alanine in cellular signaling, with a particular focus on its modulation of the AMP-activated protein kinase (AMPK), the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), and glucagon (B607659) secretion. We present a comprehensive overview of the current understanding of alanine-mediated signaling, detailed experimental protocols for its investigation, and quantitative data to support the described effects. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting alanine signaling pathways in various disease contexts, including metabolic disorders and cancer.
Introduction
The intricate network of cellular signaling governs cellular homeostasis, proliferation, and response to environmental cues. Amino acids, traditionally viewed as building blocks for protein synthesis, are now appreciated as critical signaling molecules that inform the cell of its nutritional status. Among these, L-alanine is emerging as a significant player, capable of influencing key energy-sensing and growth-regulating pathways. This guide delves into the mechanisms by which alanine exerts its signaling effects, the experimental approaches to study these phenomena, and the quantitative parameters that define its impact.
Alanine's Role in Key Signaling Pathways
Activation of AMP-Activated Protein kinase (AMPK)
AMPK is a crucial energy sensor that is activated in response to a high AMP/ATP ratio, signaling a state of low cellular energy.[1][2] Activation of AMPK triggers a switch from anabolic to catabolic metabolism to restore energy balance. L-alanine has been identified as a unique activator of AMPK in hepatocytes.[1][3] This activation is not direct but is mediated by the intracellular metabolism of alanine. The conversion of alanine to pyruvate (B1213749) by alanine aminotransferase (ALT) and subsequent metabolic events lead to a reduction in TCA cycle intermediates and an increase in the AMP/ATP ratio, thereby activating AMPK.[1][2][3][4]
Key Findings on Alanine and AMPK Signaling:
| Parameter | Observation | Reference |
| AMPK Phosphorylation | Alanine treatment (250 µM to 10 mM) induces a 1.6 to 4.2-fold increase in AMPK phosphorylation in H4IIE hepatic cells. | [5][6] |
| AMP/ATP Ratio | Alanine (5 mM) treatment for 15 minutes leads to a 1.5-fold increase in the AMP/ATP ratio in H4IIE cells. | [5][6] |
| Downstream Effects | Activated AMPK by alanine leads to increased phosphorylation of its substrate, Acetyl-CoA Carboxylase (ACC). | [5] |
| Specificity | L-alanine, but not D-alanine, activates AMPK. | [5] |
Modulation of mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, integrating signals from growth factors, energy status, and amino acids. Amino acid availability is a prerequisite for mTORC1 activation. Recent studies have elucidated a two-step mechanism for mTORC1 activation by amino acids, categorizing them as "priming" or "activating".[7] Alanine falls into the category of "priming" amino acids, which are necessary to sensitize mTORC1 to the subsequent stimulation by "activating" amino acids like leucine.[7]
Alanine's Priming Role in mTORC1 Activation:
| Amino Acid Category | Role in mTORC1 Activation | Examples | Reference |
| Priming Amino Acids | Sensitize mTORC1 for activation. | Alanine , Glutamine, Serine, Proline, Arginine, Glycine (B1666218), Threonine, Asparagine, Glutamic Acid | [7] |
| Activating Amino Acids | Stimulate the activity of primed mTORC1. | Leucine, Isoleucine, Valine, Methionine | [7] |
Stimulation of Glucagon Secretion
Glucagon, a hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by promoting hepatic glucose production. Alanine is a potent stimulator of glucagon secretion.[8][9][10] Studies have shown that a significant elevation of plasma alanine levels leads to a marked increase in glucagon release.[8][9] This effect is particularly relevant in the context of the glucose-alanine cycle, where alanine released from muscle tissue during fasting is transported to the liver for gluconeogenesis, a process stimulated by glucagon.
Quantitative Effects of Alanine on Glucagon Secretion:
| Condition | Alanine Concentration | Effect on Glucagon Secretion | Reference |
| In vivo (human) | 4- to 5-fold elevation of baseline plasma levels | Significant stimulation of glucagon secretion. | [8][9] |
| In vivo (canine) | 0.75 mmol/kg infusion | Average rise of 90 pg/ml in plasma glucagon. | [10][11] |
| In vivo (canine) | 1 mmol/kg infusion over 1 hour | Glucagon in pancreaticoduodenal venous plasma rose from 350 pg/ml to 1066 pg/ml. | [10][11] |
| In vitro (diabetic subjects) | High-dose alanine infusion | Increased glucagon response to hypoglycemia. | [7][12] |
Signaling Pathway and Experimental Workflow Diagrams
Alanine-Mediated AMPK Activation Pathway
Caption: Alanine indirectly activates AMPK via its intracellular metabolism.
Experimental Workflow for Investigating Alanine's Effect on AMPK
Caption: Workflow for studying alanine-induced AMPK activation in vitro.
Alanine's Role in mTORC1 Priming and Activation
Caption: Two-step activation of mTORC1 by priming and activating amino acids.
Detailed Experimental Protocols
Quantification of Intracellular Alanine by LC-MS/MS
This protocol provides a method for the accurate measurement of intracellular alanine concentrations.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in 6-well plates and culture to 80-90% confluency.
-
Treat cells with desired concentrations of L-alanine or control vehicle for the specified duration.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
If derivatization is required for your specific LC-MS/MS method, follow a validated protocol (e.g., using Marfey's reagent).[2]
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for amino acid analysis, such as a C18 reversed-phase column or a HILIC column.
-
Mobile Phases: Typically, a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Use pre-determined MRM transitions for alanine and a stable isotope-labeled internal standard (e.g., L-Alanine-13C3,15N).[2]
5. Data Analysis:
-
Quantify the peak areas for alanine and the internal standard.
-
Generate a standard curve using known concentrations of alanine.
-
Calculate the intracellular concentration of alanine, normalizing to cell number or total protein content.
In Vitro AMPK Kinase Assay
This protocol measures the activity of AMPK immunoprecipitated from alanine-treated cells.
1. Cell Lysis and Immunoprecipitation:
-
Following treatment with alanine, wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate AMPK using an anti-AMPKα antibody conjugated to protein A/G agarose (B213101) beads.
2. Kinase Reaction:
-
Wash the immunoprecipitated AMPK beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide), MgCl2, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
3. Measurement of Kinase Activity:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Express AMPK activity as fold change relative to the control.
In Vitro mTORC1 Kinase Assay
This protocol assesses the activity of mTORC1 immunoprecipitated from cells stimulated with alanine and an activating amino acid.
1. Cell Treatment and Lysis:
-
Starve cells of amino acids and serum, then stimulate with a priming amino acid (alanine) followed by an activating amino acid (leucine).
-
Lyse the cells in a CHAPS-containing lysis buffer to preserve the mTORC1 complex.[13][14]
2. Immunoprecipitation:
-
Immunoprecipitate mTORC1 using an antibody against a core component, such as Raptor, bound to protein G beads.[13][14]
3. Kinase Assay:
-
Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.
-
Initiate the kinase reaction by adding kinase buffer containing a recombinant mTORC1 substrate (e.g., GST-4E-BP1), ATP, and MgCl2.[13]
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
Conclusion and Future Directions
The evidence presented in this guide solidifies alanine's position as a significant signaling molecule, influencing cellular energy homeostasis and growth pathways. Its ability to activate AMPK, prime mTORC1, and stimulate glucagon secretion highlights its pleiotropic effects on cellular function. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of alanine signaling.
Future research should focus on elucidating the specific transporters and metabolic enzymes that are critical for alanine's signaling functions in different cell types and disease states. A deeper understanding of the interplay between alanine signaling and other metabolic and signaling pathways will be crucial. For drug development professionals, the modulation of alanine transport and metabolism presents a promising avenue for therapeutic intervention in diseases characterized by dysregulated energy sensing and growth control, such as type 2 diabetes and various cancers. The continued exploration of alanine's signaling roles will undoubtedly unveil new therapeutic targets and strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the intermediates in glycolysis and tricarboxylic acid cycle with an improved derivatization strategy using gas chromatography-mass spectrometry in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the amino acid alanine on glucagon secretion in non-diabetic and type 1 diabetic subjects during hyperinsulinaemic euglycaemia, hypoglycaemia and post-hypoglycaemic hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of alanine and glycine on glucagon secretion in postabsorptive and fasting obese man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evidence for Alaninate as a Neurotransmitter in the Central Nervous System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
The classical view of neurotransmission in the central nervous system (CNS) is dominated by a select group of molecules. However, emerging evidence suggests that other endogenous compounds, including the amino acid alanine (B10760859) and its isomers, may play significant roles in neuronal signaling. "Alaninate," the conjugate base of alanine, exists in several isomeric forms within the CNS, primarily L-alaninate, β-alaninate, and D-alaninate. This technical guide provides a comprehensive review of the current evidence supporting the role of these this compound isomers as neurotransmitters or neuromodulators. We delve into the established criteria for neurotransmitter classification—synthesis, storage, release, receptor interaction, and inactivation—presenting key experimental findings. Quantitative data are systematically organized into tables for comparative analysis, and detailed methodologies of pivotal experiments are provided. Furthermore, complex signaling pathways and experimental workflows are visualized through meticulously crafted diagrams to facilitate a deeper understanding of this compound's function in the CNS. This document is intended to be a valuable resource for researchers and professionals in neuroscience and drug development, aiming to catalyze further investigation into this promising area of neurochemistry.
Introduction: The Expanding Family of Neurotransmitters
The concept of chemical neurotransmission has evolved significantly since its inception. While molecules like acetylcholine, glutamate (B1630785), GABA, and monoamines are well-established as the primary messengers of the nervous system, the list of neuroactive substances is continually expanding. Among the candidates for novel neurotransmitters are non-proteinogenic amino acids and their derivatives. This compound, the anionic form of alanine, is one such candidate that has garnered increasing attention. This guide will explore the evidence for the different isomers of this compound, focusing on β-alaninate as a putative inhibitory neurotransmitter and L-alaninate and D-alaninate as significant neuromodulators.
β-Alaninate: A Putative Inhibitory Neurotransmitter
β-alanine, a structural intermediate between the established inhibitory neurotransmitters glycine (B1666218) (an α-amino acid) and GABA (a γ-amino acid), satisfies several of the classical criteria for a neurotransmitter.[1][2][3]
Presence, Synthesis, and Storage
β-alanine is endogenously present in the mammalian CNS.[1][4] Its synthesis occurs via three primary pathways:
-
Decarboxylation of L-aspartate: Primarily carried out by gastrointestinal microbes, the resulting β-alanine can be absorbed and transported to the brain.[1]
-
Catabolism of Pyrimidines: The degradation of uracil (B121893) is a significant source of neuronal β-alanine.[1]
-
By-product of L-alanine Metabolism: It can be formed as a by-product of the reaction between L-alanine and pyruvate.[1]
While specific "β-alaninergic" neurons have yet to be definitively identified, immunohistochemical studies have shown intense staining for β-alanine in synaptic layers of the retina, such as the inner and outer plexiform layers, suggesting its localization to regions of synaptic transmission.[1] For a substance to act as a neurotransmitter, it must be stored in synaptic vesicles for subsequent release. Evidence suggests that the vesicular GABA transporter (VGAT) is capable of transporting β-alanine, providing a potential mechanism for its vesicular storage.[5]
Release, Receptor Interaction, and Inactivation
A critical criterion for a neurotransmitter is its release from a presynaptic terminal in a calcium-dependent manner upon depolarization. Studies have demonstrated that β-alanine is released from CNS tissue by electrical stimulation through a Ca²⁺-dependent process.[1][3][4] Furthermore, high potassium concentrations and the neurotoxin veratrine (B1232203) can induce the release of endogenous β-alanine from pigeon optic tectum slices in a Ca²⁺-dependent and tetrodotoxin-sensitive manner, respectively.[6]
Once released, β-alanine exerts its effects by binding to postsynaptic receptors. It has been shown to interact with multiple receptor types, leading to a predominantly inhibitory effect on neuronal excitability.[1][4][6] The recognized receptor sites for β-alanine include:
-
Glycine Receptors (Strychnine-Sensitive): β-alanine acts as an agonist at these inhibitory receptors. Its inhibitory effect on tectal neurons is blocked by the glycine receptor antagonist strychnine.[1][4][6]
-
GABA-A and GABA-C Receptors: It can also act on these major inhibitory receptors in the CNS.[1][4]
-
NMDA Receptors (Strychnine-Insensitive Glycine Site): β-alanine can function as a co-agonist at the glycine binding site of the NMDA receptor complex.[1][4]
The action of β-alanine in the synaptic cleft is terminated by reuptake into neurons and glia. While specific transporters are still under full investigation, it is known to block glial GABA uptake mediated by GAT proteins.[1][4]
L-Alaninate: A Key Player in Glial-Neuronal Metabolism and Neuromodulation
L-alanine is a proteinogenic amino acid, but its role in the CNS extends beyond protein synthesis. It is a crucial molecule in the metabolic coupling between astrocytes and neurons, and evidence suggests it has neuromodulatory functions.
The Alanine-Lactate Shuttle and Glutamate-Glutamine Cycle
L-alanine is central to the trafficking of nitrogen and carbon skeletons between neurons and glial cells. It is preferentially produced in and released from astrocytes.[7] Alanine cycling is considered a key component of the glutamate-glutamine cycle, where it acts as a carrier for ammonia (B1221849) from neurons back to astrocytes.[8][9] This process is coupled with a lactate (B86563) shuttle in the opposite direction.[10] In glutamatergic neurons, this prevents the toxic buildup of ammonia generated during the synthesis of glutamate.[10] In GABAergic neurons, alanine can be utilized as a metabolic fuel.[10]
Uptake of L-alanine is mediated by distinct transporters in different cell types. In astrocytes, uptake is largely handled by the L-type amino acid transporter 2 (LAT2), while neuronal uptake is mediated by Na+-dependent transporters like B(0)AT2.[8][11]
Neuromodulatory Effects
Beyond its metabolic role, L-alanine can influence neuronal signaling. Repeated administration of L-alanine to mice has been shown to produce antidepressant-like effects, reducing behavioral despair.[12] This effect may be linked to the modulation of glutamate neurotransmission, as these studies also observed a reduction in hippocampal NMDA receptor subunit (GluN2B) expression and an increase in mTOR signaling.[12] However, overloading nerve endings with L-alanine can be deleterious, as its rapid accumulation can stimulate the release of the excitatory neurotransmitter glutamate.[13]
D-Alaninate: A Modulator of the NMDA Receptor
D-alanine is present in the human brain, with concentrations significantly elevated in the gray matter of individuals with Alzheimer's disease.[14] Its primary known function in the CNS is as a co-agonist at the glycine binding site of the NMDA receptor, although it evokes a smaller response compared to glycine.[5][15] The modulation of NMDA receptors by D-alanine has implicated it in the pathophysiology of both Alzheimer's disease and schizophrenia.[15] While its origins in the brain are thought to be partly from gut bacteria, the full picture of its synthesis and regulation remains an active area of research.[5][16]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound in the CNS.
Table 1: Kinetic Parameters of L-Alanine Uptake in CNS Cells
| Cell Type | Km (μM) | Vmax (nmol/min/mg protein) | Transporter System(s) | Reference(s) |
| Cerebral Cortical Neurons | 256 ± 30 | 15.9 ± 0.7 | Na⁺-dependent (e.g., B⁰AT2) | [7],[8] |
| Astrocytes | 463 ± 39 | 7.9 ± 0.01 | System L (LAT2) | [7],[8] |
| Cerebellar Granule Neurons | 292 ± 39 | 17.4 ± 0.8 | Na⁺-dependent | [7] |
| Rat Brain Synaptosomes | High & Low Affinity | - | Na⁺-dependent | [13] |
Table 2: Concentration of Alanine Isomers in the CNS
| Alanine Isomer | Brain Region/Condition | Concentration | Reference(s) |
| D-Alanine | Human Brain (Normal) | 0.50 - 1.28 µmol/g wet tissue | [14] |
| D-Alanine | Human Brain (Alzheimer's) | ~1.4 times higher than normal | [14] |
| D-Alanine | Rat Anterior Pituitary Gland | ~86 nmol/g wet tissue | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments that have provided evidence for this compound's role in the CNS.
Protocol for In Vitro Release Assay
(Based on Toggenburger et al., 1982)[6]
-
Tissue Preparation: Pigeon optic tecta are dissected and sliced (e.g., 0.4 mm thickness). Slices are incubated in Krebs-Henseleit medium, saturated with 95% O₂/5% CO₂, at 37°C for a pre-incubation period to allow for equilibration.
-
Release Experiment: Slices are transferred to a superfusion chamber and continuously perfused with oxygenated medium.
-
Stimulation: The standard medium is switched to a high-potassium medium (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) to induce depolarization-dependent release. To test for Ca²⁺-dependency, a parallel experiment is run with a Ca²⁺-free, high-K⁺ medium containing EGTA.
-
Pharmacological Stimulation: Alternatively, veratrine (a Na⁺ channel activator) can be added to the medium to induce release. Tetrodotoxin is used in a parallel experiment to confirm the Na⁺-channel dependency of this release.
-
Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 2 minutes) before, during, and after stimulation.
-
Analysis: The amino acid content of each fraction, including β-alanine, GABA, and glutamate, is quantified using high-performance liquid chromatography (HPLC) or an amino acid analyzer.
Protocol for Electrophysiological Recording
(Based on Toggenburger et al., 1982)[6]
-
Preparation: Anesthetized pigeons are used. The optic tectum is exposed for in vivo recording.
-
Recording: Extracellular recordings of neuronal activity are made using glass microelectrodes filled with a conductive solution.
-
Drug Application: A multi-barreled micropipette is positioned near the recording electrode for iontophoretic application of drugs. Barrels would contain solutions of β-alanine, strychnine, and bicuculline.
-
Experimental Procedure: A baseline of spontaneous or visually-evoked neuronal firing is established. β-alanine is then applied iontophoretically, and the change in firing rate is recorded to determine its effect (excitatory or inhibitory).
-
Antagonist Application: While applying β-alanine to inhibit neuronal firing, an antagonist (strychnine or bicuculline) is co-applied to determine if it can block the effect of β-alanine.
-
Data Analysis: The firing rates under different conditions are quantified and compared to determine the nature of β-alanine's effect and the receptor through which it is mediated.
Conclusion and Future Directions
The evidence presented in this guide strongly supports a neuroactive role for this compound isomers in the central nervous system. β-alaninate, in particular, fulfills many of the requirements to be classified as a classical neurotransmitter, exhibiting inhibitory properties mediated through glycine and GABA receptors. L-alaninate is a critical component of glial-neuronal metabolic coupling and shows potential as a neuromodulator of the glutamatergic system. D-alaninate's role as a modulator of NMDA receptors links it to the pathophysiology of significant neurological disorders.
Despite this progress, several key questions remain. The definitive identification and mapping of "β-alaninergic" neurons are crucial next steps.[1][4] A more detailed characterization of the specific transporters responsible for β-alanine reuptake is needed. Furthermore, the full spectrum of physiological and behavioral consequences of modulating this compound signaling pathways is yet to be explored. The development of specific pharmacological tools, such as selective agonists and antagonists for β-alanine's receptor targets, will be instrumental in these future investigations. As our understanding of this compound neurochemistry deepens, it may open new avenues for therapeutic intervention in a range of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Evaluation of Interindividual Responses to the Orally Administered Neurotransmitter β-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro release of endogenous beta-alanine, GABA, and glutamate, and electrophysiological effect of beta-alanine in pigeon optic tectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake, release, and metabolism of alanine in neurons and astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alanine metabolism, transport, and cycling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling: Analysis of gender and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebral alanine transport and alanine aminotransferase reaction: alanine as a source of neuronal glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
Methodological & Application
Quantification of Alanine in Complex Biological Samples Using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a non-essential amino acid, plays a pivotal role in glucose metabolism through the glucose-alanine cycle and is a key building block for proteins. Its quantification in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for clinical diagnostics, metabolic research, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the accurate determination of alanine concentrations.[1][2] Due to the lack of a strong native chromophore or fluorophore in alanine, pre-column derivatization is a necessary step to enable sensitive detection by UV-Visible or fluorescence detectors.[3][4][5]
These application notes provide detailed protocols for two common and reliable pre-column derivatization HPLC methods for the quantification of alanine: the o-Phthalaldehyde (B127526) (OPA) method with fluorescence detection and the Phenylisothiocyanate (PITC) method with UV detection.
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection
The OPA method is favored for its high sensitivity and rapid reaction with primary amines in the presence of a thiol co-reagent to form highly fluorescent isoindole derivatives.[6][7] This method is well-suited for the analysis of primary amino acids like alanine.
Experimental Protocol
1. Sample Preparation (Human Plasma)
-
Collect whole blood in tubes containing an anticoagulant (e.g., lithium heparin).
-
Immediately place the tubes on ice and centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.[8][9]
-
To deproteinize, add an equal volume of a precipitating agent (e.g., 5% perchloric acid) to the plasma sample.[8][9]
-
Vortex the mixture thoroughly.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]
-
Collect the supernatant for the derivatization step.
2. Reagent Preparation
-
Borate (B1201080) Buffer (0.8 M, pH 9.9): Prepare by mixing equal volumes of 0.8 M boric acid (dissolved in 0.8 M KCl) and 0.8 M NaOH.[7]
-
OPA Reagent (10 mg/mL): Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol.[7]
-
Thiol Reagent (e.g., Ethanethiol - ET): Use as supplied.
-
Derivatization Reagent: Prepare fresh by mixing the OPA solution, borate buffer, and ethanethiol.[7] An optimized ratio can be achieved for best results.[7]
3. Automated Pre-column Derivatization
Modern HPLC autosamplers can automate the derivatization process, ensuring high reproducibility.[6][10][11]
-
Transfer the deproteinized sample supernatant and derivatization reagents to appropriate vials in the autosampler.
-
Program the autosampler to mix the sample, OPA reagent, and a thiol (like 2-mercaptoethanol (B42355) or ethanethiol) in a specific sequence and ratio.[6][7] A typical procedure involves mixing the sample with the derivatization reagent and allowing the reaction to proceed for a short, precise time (e.g., 3 minutes) before injection.[6]
4. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 125 x 3 mm I.D.) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed to separate the derivatized amino acids.
-
Mobile Phase A: An aqueous buffer, such as 40 mM phosphate (B84403) buffer (pH 7.8).
-
Mobile Phase B: A mixture of organic solvents, for example, Methanol/Acetonitrile/Water (45/45/10).
-
-
Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[6]
-
Detection: Fluorescence detector with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[6]
Data Presentation
| Parameter | Value | Reference |
| Retention Time for Alanine Derivative | Varies with specific conditions | [6] |
| Limit of Detection (LOD) | Picomole range | [4] |
| Limit of Quantification (LOQ) | Picomole range | [10] |
| Linearity Range | Dependent on detector settings | [10] |
| Intra-day Precision (%RSD) | < 4% | [10] |
| Inter-day Precision (%RSD) | < 4% | [10] |
| Recovery | 96 - 105% | [10] |
Experimental Workflow: OPA Derivatization
References
- 1. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. actascientific.com [actascientific.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl- N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography [kjpp.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. shimadzu.com [shimadzu.com]
Application Notes: Sensitive Detection of Alanine in Proteomics
Introduction
Alanine (B10760859), a non-essential amino acid, is a fundamental component of proteins and plays a crucial role in various metabolic pathways, including gluconeogenesis and the glucose-alanine cycle. In the context of proteomics, the sensitive and accurate quantification of alanine, both in its free form and within peptides, is critical for understanding cellular metabolism, identifying biomarkers, and elucidating disease mechanisms. This document provides detailed application notes and protocols for several sensitive methods for alanine detection, tailored for researchers, scientists, and drug development professionals. The methodologies covered include mass spectrometry-based techniques, enzymatic assays, and the use of fluorescent probes.
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a cornerstone of proteomics, offering high sensitivity and specificity for identifying and quantifying proteins and their constituent amino acids.[1] Both "bottom-up" (analyzing digested peptide fragments) and "top-down" (analyzing intact proteins) approaches are utilized.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the comprehensive analysis of complex protein samples. In a typical "bottom-up" workflow, proteins are extracted, digested into peptides, and then separated by liquid chromatography before being analyzed by the mass spectrometer.[2]
1.1.1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that provides accurate relative quantification of proteins between different cell populations.[3] Cells are cultured in media where a natural ("light") amino acid is replaced by a "heavy," stable isotope-labeled counterpart.[3] When the cell populations are mixed, the mass difference allows the mass spectrometer to distinguish between the proteomes and provide a precise quantitative ratio.[4]
Quantitative Data for Stable Isotope-Labeled Alanine
| Compound Name | Isotopic Label | Mass Shift (vs. Unlabeled) | Isotopic Purity | Applications |
| L-Alanine-¹³C₃ | ¹³C | +3 Da | ≥99 atom % ¹³C | SILAC, Metabolic Flux Analysis[5] |
| L-Alanine-¹⁵N | ¹⁵N | +1 Da | ≥99 atom % ¹⁵N | SILAC, Metabolic Tracing[4][6] |
| L-Alanine-D₄ | ²H (Deuterium) | +4 Da | ≥98 atom % D | Metabolic Research[7][8] |
Experimental Protocol: SILAC for Relative Protein Quantification
-
Cell Culture and Labeling : Culture two separate populations of cells. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-Alanine-¹³C₃, for at least five cell doublings to ensure complete incorporation.[5]
-
Sample Collection and Mixing : After experimental treatment, harvest the "light" and "heavy" cell populations. Count the cells and mix equal numbers from each population.
-
Protein Extraction and Digestion : Lyse the mixed cell pellet to extract proteins. Perform a standard in-solution or in-gel protein digestion protocol, typically using trypsin.[9]
-
Peptide Cleanup : Desalt the resulting peptide mixture using a C18 spin column to remove contaminants that could interfere with MS analysis.[9]
-
LC-MS/MS Analysis : Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will detect pairs of "light" and "heavy" peptides.[5]
-
Data Analysis : Use specialized proteomics software to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs. This ratio reflects the relative abundance of the parent protein in the two cell populations.[5]
Workflow for a Typical Bottom-Up Proteomics Experiment
Caption: A generalized workflow for a typical bottom-up proteomics experiment.[2][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing small, volatile molecules. Due to the polar nature of amino acids like alanine, chemical derivatization is required to increase their volatility for GC analysis.
Comparison of Derivatization Reagents for Alanine
A study comparing N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) for alanine derivatization found MtBSTFA to be superior.[7][8]
| Reagent | Derivative Formed | Key Findings | Recommendation |
| Methyl-8 | N,N-dimethylformamidine-methyl ester | Suitable for analysis, but resulted in severe column damage.[7][8] | Not Recommended |
| MtBSTFA | tert-butyldimethylsilyl (TBDMS) | Better linear regression fit, higher sensitivity, greater reproducibility, no column damage. [7][8] | Preferred Choice |
Experimental Protocol: GC-MS Analysis of Alanine with MtBSTFA Derivatization
-
Sample Preparation : Take a 50 µL aliquot of the sample containing alanine and dry it completely under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization :
-
Add 100 µL of neat MtBSTFA to the dried sample.
-
Add 100 µL of acetonitrile.
-
Seal the vial and heat the mixture at 100°C for 4 hours to form the TBDMS derivative.
-
-
Neutralization : Cool the sample to room temperature and neutralize with sodium bicarbonate.
-
GC-MS Analysis : Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., SLB™-5ms) for separation.
-
Data Acquisition : Set the mass spectrometer to scan a relevant mass range or to use selected ion monitoring (SIM) for higher sensitivity, targeting the characteristic fragments of the alanine-TBDMS derivative.
Enzymatic Assays
Enzymatic assays offer a rapid, cost-effective, and sensitive method for quantifying alanine in various biological samples. These assays typically rely on coupled enzyme reactions that produce a colorimetric or fluorometric signal proportional to the amount of alanine present.
Quantitative Data for Commercial Alanine Assay Kits
| Assay Method | Detection Principle | Detection Range | Sample Types | Reference |
| Colorimetric | Coupled enzyme assay resulting in a product absorbing at ~570 nm. | 2–10 nmole | Cell/tissue supernatants, urine, plasma, serum. | |
| Fluorometric | Coupled enzyme assay resulting in a product with Ex/Em = 535/587 nm. | 0.2–1 nmole | Cell/tissue supernatants, urine, plasma, serum. | [10] |
Experimental Protocol: Fluorometric Alanine Assay
This protocol is adapted from commercially available kits.
-
Standard Curve Preparation :
-
Prepare a 0.1 mM alanine standard solution.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM standard to a 96-well plate to generate 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well standards.
-
Adjust the volume in each well to 50 µL with Alanine Assay Buffer.
-
-
Sample Preparation : Add 1–50 µL of your sample to wells in the 96-well plate. Adjust the final volume to 50 µL with Alanine Assay Buffer.
-
Reaction Mix Preparation : For each well, prepare a master mix containing:
-
46 µL Alanine Assay Buffer
-
2 µL Alanine Converting Enzyme
-
2 µL Alanine Development Mix
-
-
Reaction Incubation : Add 50 µL of the Reaction Mix to each standard and sample well. Mix well. Incubate the plate, protected from light, for 30 minutes at 37°C.
-
Measurement : Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Calculation : Subtract the blank reading from all measurements. Plot the standard curve and determine the amount of alanine in the samples from the curve.
Workflow for an Enzymatic Alanine Assay
References
- 1. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
Optimizing Alanine Concentration in Mammalian Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a non-essential amino acid, plays a multifaceted role in the metabolism of mammalian cells. It is intricately linked to central carbon metabolism through its reversible conversion to pyruvate (B1213749), a key intermediate in both glycolysis and the tricarboxylic acid (TCA) cycle. While crucial for cellular energetics and as a building block for protein synthesis, suboptimal concentrations of alanine in cell culture media can lead to metabolic imbalances, impacting cell growth, productivity, and the quality of biotherapeutic products. This document provides detailed application notes and protocols for the systematic optimization of alanine concentration in mammalian cell culture media to enhance process performance.
The Role of Alanine in Cellular Metabolism and Signaling
Alanine is a key player in cellular metabolism, primarily through its connection with pyruvate via the enzyme alanine aminotransferase (ALT). This allows it to influence major metabolic pathways.[1] Under certain conditions, high concentrations of alanine can lead to increased lactate (B86563) production, while in other contexts, its metabolism can contribute to the generation of biomass precursors and energy.[2]
Recent studies have also highlighted the role of amino acids, including alanine, in cellular signaling. The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis, is sensitive to amino acid availability.[1][3][4][5] While leucine (B10760876) is a primary activator, the overall amino acid pool, including alanine, contributes to the modulation of mTORC1 activity.[3][4][5]
dot graph AlanineMetabolicPathways { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Glucose [label="Glucose", fillcolor="#FBBC05"]; Pyruvate [label="Pyruvate"]; Alanine [label="Alanine"]; Lactate [label="Lactate", fillcolor="#EA4335"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Impact of Alanine Concentration on Culture Performance
Optimizing alanine concentration is a critical step in media development, particularly for high-density and perfusion cultures.
Cell Growth and Viability
Excessive alanine concentrations can be detrimental to cell growth. For instance, in GS-CHO cells, alanine concentrations exceeding 3 mM have been shown to inhibit cell growth. Conversely, complete depletion of alanine can also limit growth, although its non-essential nature means that cells can synthesize it from pyruvate.
Product Titer and Quality
The concentration of alanine can significantly influence the yield of recombinant proteins. In a fed-batch culture of CHO cells producing an antibody fusion protein, a reduction in the concentrations of alanine, arginine, glutamine, and glycine, coupled with an increase in other amino acids, led to a 27% improvement in protein titer.[2] While direct, quantitative links between alanine concentration and specific post-translational modifications like glycosylation are still emerging, it is known that overall metabolic health, which is influenced by amino acid balance, can impact the consistency and quality of glycosylation patterns.
Quantitative Data Summary
The optimal concentration of alanine is highly dependent on the cell line, the specific clone, the culture process (batch, fed-batch, or perfusion), and the composition of the basal medium. The following table summarizes findings from various studies.
| Cell Line | Culture Type | Alanine Concentration/Strategy | Observed Effect | Reference |
| GS-CHO | Fed-batch | > 3 mM | Inhibition of cell growth | |
| CHO | Fed-batch | Reduction of alanine in feed | 27% increase in protein titer | [2] |
| CHO | Perfusion | Alanine was a produced metabolite | Accumulation observed in high-density culture | [6] |
Experimental Protocols
A systematic approach is required to determine the optimal alanine concentration for a specific cell culture process.
Experimental Workflow for Alanine Optimization
Protocol for Single Amino Acid (Alanine) Titration in Shake Flasks
This protocol outlines a method for testing the effect of different alanine concentrations on cell growth and productivity in a batch or fed-batch culture system.
Materials:
-
Basal cell culture medium deficient in alanine
-
Sterile, concentrated stock solution of L-alanine (e.g., 100 mM)
-
Your mammalian cell line of interest
-
Shake flasks (or other suitable culture vessels)
-
Shaking incubator with temperature and CO2 control
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Assay for quantifying product titer (e.g., ELISA, HPLC)
-
Metabolite analyzer (for lactate and ammonia)
Procedure:
-
Prepare Media: Prepare the basal medium without alanine. Create a series of media conditions with varying final concentrations of alanine by adding the appropriate volume of the sterile alanine stock solution. For example, for a final volume of 100 mL, to achieve a 2 mM concentration, add 2 mL of a 100 mM stock solution. Include a 0 mM alanine condition as a negative control and your standard media concentration as a positive control.
-
Cell Inoculation: Seed the shake flasks with your cells at a consistent starting viable cell density (e.g., 0.3 x 10^6 cells/mL). Ensure all flasks have the same starting volume.
-
Incubation: Place the flasks in a shaking incubator set to the appropriate conditions for your cell line (e.g., 37°C, 5-8% CO2, appropriate shaking speed).
-
Sampling and Monitoring:
-
On a daily basis, aseptically remove a sample from each flask.
-
Measure the viable cell density (VCD) and viability using your cell counting method.
-
Centrifuge a portion of the sample to collect the supernatant. Store the supernatant at -20°C or below for later analysis.
-
-
Data Analysis:
-
At the end of the culture (e.g., when viability drops below a certain threshold), analyze the collected supernatants for product titer and key metabolite concentrations (lactate, ammonia).
-
Plot the VCD, viability, product titer, and metabolite concentrations over time for each alanine concentration.
-
Determine the alanine concentration that results in the best overall performance (e.g., highest peak VCD, highest product titer, lowest lactate/ammonia production).
-
Analytical Methods
-
Cell Counting and Viability: Automated cell counters or manual counting with a hemocytometer using a viability dye like trypan blue are standard methods.
-
Product Titer: The method will depend on the product. ELISA and HPLC are commonly used for antibodies and other recombinant proteins.
-
Amino Acid Analysis: To accurately monitor the consumption and production of alanine and other amino acids, HPLC with pre-column derivatization is a common and robust method.[7][8]
-
Metabolite Analysis: Commercially available biochemical analyzers are frequently used for rapid measurement of glucose, lactate, and ammonia.
Conclusion
The optimization of alanine concentration in mammalian cell culture media is a critical step for enhancing productivity and ensuring process robustness. While general guidelines suggest that lower concentrations of alanine are often beneficial, the optimal level is cell line and process-specific. The systematic experimental approach detailed in these application notes provides a framework for researchers to identify the ideal alanine concentration for their specific needs, leading to improved cell growth, higher product titers, and a more controlled metabolic environment. As with any media optimization strategy, a multi-faceted approach that considers the interplay between different media components is likely to yield the most significant improvements.
References
- 1. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. Alanine transport by Chinese hamster ovary cells with altered phospholipid acyl chain composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alanine Supplementation for Enhanced Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a non-essential amino acid, plays a central role in the carbon and nitrogen metabolism of most microorganisms. While extensively studied as a target product in microbial fermentation, its application as a supplementary nutrient to enhance the production of other value-added compounds is an emerging area of interest. Supplementing fermentation media with alanine can potentially alleviate metabolic burdens, improve cellular stress responses, and redirect metabolic fluxes towards the synthesis of desired products such as recombinant proteins and other metabolites. These application notes provide a summary of the current understanding and detailed protocols for implementing alanine supplementation strategies to improve microbial fermentation yields.
Data Summary
The quantitative impact of alanine supplementation on the yield of various fermentation products is summarized below. It is important to note that research in this specific area is ongoing, and the effects can be strain- and product-specific.
| Microorganism | Fermentation Product | Alanine Supplementation Strategy | Key Findings | Reference |
| Escherichia coli | Recombinant Pramlintide | Supplementation with a mixture of growth-promoting and protein production-promoting amino acids (including alanine). | A 40% increase in recombinant pramlintide production was observed. The external supply of critical amino acids was found to decrease cellular stress.[1][2] | [1][2] |
| Edwardsiella tarda (and other bacteria) | N/A (Focus on antibiotic susceptibility) | Exogenous alanine or glucose supplementation. | Restored susceptibility to kanamycin (B1662678) in resistant strains by promoting the TCA cycle, increasing NADH production and proton motive force, which stimulates antibiotic uptake.[3][4][5] | [3][4][5] |
| Rumen Microbiota (in beef steers) | Microbial Crude Protein | Dietary supplementation with β-alanine (30g or 60g per day). | Increased ruminal concentrations of microbial crude protein.[6] | [6] |
Signaling and Metabolic Pathways
Alanine supplementation can influence several key metabolic pathways, leading to improved fermentation performance. The primary proposed mechanisms include the modulation of central carbon metabolism and enhancement of cellular stress responses.
Central Carbon Metabolism and Energy Production
Exogenous alanine can be readily converted to pyruvate, a key node in central carbon metabolism. This can increase the flux through the tricarboxylic acid (TCA) cycle, leading to enhanced production of ATP and reducing equivalents (NADH and FADH2). This increased energy and cofactor availability can support robust cell growth and the biosynthesis of the target product.
Experimental Protocols
The following are generalized protocols for evaluating the effect of alanine supplementation on microbial fermentation. These should be optimized for the specific microorganism, product, and fermentation system.
Shake Flask Cultivation for Initial Screening
This protocol is designed for the initial evaluation of alanine supplementation on microbial growth and product formation in a small scale.
Workflow:
Materials:
-
Microorganism of interest (e.g., E. coli, S. cerevisiae)
-
Appropriate fermentation medium (defined or complex)
-
L-alanine
-
Shake flasks
-
Incubator shaker
-
Spectrophotometer
-
Analytical equipment for product quantification (e.g., HPLC, GC, ELISA)
Procedure:
-
Inoculum Preparation: Prepare a seed culture of the microorganism by inoculating a single colony into a suitable liquid medium and incubating under optimal conditions until the mid-exponential growth phase is reached.
-
Media Preparation:
-
Prepare the fermentation medium.
-
Create experimental groups by supplementing the medium with varying concentrations of L-alanine (e.g., 0 g/L, 1 g/L, 5 g/L, 10 g/L).
-
Ensure the pH of all media is adjusted to the same value after the addition of alanine.
-
Sterilize the media.
-
-
Cultivation:
-
Inoculate the shake flasks containing the different media formulations with the seed culture to a starting OD600 of approximately 0.1.
-
Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microorganism.
-
-
Sampling and Analysis:
-
Take samples at regular time intervals (e.g., every 4-8 hours).
-
Measure the optical density at 600 nm (OD600) to monitor cell growth.
-
Analyze the concentration of the target product and key metabolites in the culture supernatant.
-
Fed-Batch Fermentation Protocol
This protocol is for scaling up the evaluation of alanine supplementation in a controlled bioreactor environment. A fed-batch strategy is often employed to achieve high cell densities and product titers.
Materials:
-
Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen control
-
Batch and feed media
-
L-alanine
-
Peristaltic pumps
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium.
-
Inoculation: Inoculate the bioreactor with a seed culture.
-
Batch Phase:
-
Run the fermentation in batch mode until a key substrate (e.g., the primary carbon source) is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated nutrient solution.
-
Alanine Supplementation Strategy:
-
Co-feeding: Include L-alanine in the main feed solution.
-
Separate feeding: Use a separate pump to feed a concentrated L-alanine solution at a predetermined rate or in response to an online sensor.
-
-
-
Process Monitoring and Control:
-
Maintain the pH, temperature, and dissolved oxygen at their optimal setpoints throughout the fermentation.
-
Take samples periodically to monitor cell growth, substrate consumption, and product formation.
-
Conclusion
Alanine supplementation presents a promising strategy to enhance the yield of microbial fermentation processes. By alleviating metabolic bottlenecks and improving cellular energetics, the addition of alanine can lead to significant improvements in product titers. The protocols provided herein offer a starting point for researchers to explore the benefits of alanine supplementation in their specific fermentation systems. Further optimization of alanine concentration, feeding strategy, and timing will be crucial for maximizing its positive effects.
References
- 1. Amino acid supplementation for enhancing recombinant protein production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. U-M Library Search [search.lib.umich.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Impact of dietary supplementation with β-alanine on the rumen microbial crude protein supply, nutrient digestibility and nitrogen retention in beef steers elucidated through sequencing the rumen bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alan-Scanning Mutagenesis
Unraveling Protein Function: A Detailed Protocol for Alanine (B10760859) Scanning Mutagenesis
Abstract
Alanine scanning mutagenesis is a powerful and widely used technique in molecular biology to systematically investigate the functional contribution of individual amino acid residues to protein structure, function, and interactions.[1][2][3] By substituting each residue with a non-bulky and chemically inert alanine, researchers can identify critical "hot spots" that are essential for a protein's biological activity.[1][2] This application note provides a comprehensive, step-by-step protocol for performing alanine scanning mutagenesis, from initial primer design to final sequence verification. It is intended for researchers, scientists, and drug development professionals seeking to employ this technique to elucidate protein function, map protein-protein interaction sites, and guide protein engineering and drug design efforts.[2][4]
Introduction
The functional significance of a protein is intrinsically linked to its three-dimensional structure and the intricate network of interactions mediated by its amino acid side chains. Alanine scanning mutagenesis offers a systematic approach to probe these interactions by replacing individual amino acid residues with alanine.[1][5] The small, neutral methyl side chain of alanine removes the specific functionality of the original residue's side chain beyond the β-carbon, allowing for an assessment of its contribution to the protein's overall function.[3][6] A significant change in protein activity upon mutation to alanine indicates that the original residue plays a critical role. This technique has been instrumental in mapping functional epitopes, identifying key residues at protein-protein interfaces, and understanding enzyme catalytic mechanisms.[2][3][7]
Experimental Workflow
The alanine scanning mutagenesis workflow can be broken down into five key stages: primer design, site-directed mutagenesis PCR, enzymatic digestion of the parental template DNA, transformation into competent E. coli, and finally, sequence verification of the mutant clones.
References
Using site-directed mutagenesis to substitute amino acids with alanine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alanine (B10760859) scanning mutagenesis is a powerful and widely used technique to systematically identify amino acid residues critical for protein function, stability, and interactions. By substituting individual amino acid side chains with the small, non-reactive side chain of alanine, researchers can pinpoint "hot spots"—residues that contribute significantly to the protein's biological activity. This application note provides a detailed overview of alanine scanning mutagenesis, its applications in drug development, and comprehensive protocols for its implementation.
Principle of Alanine Scanning
The core principle of alanine scanning lies in the properties of alanine. Its methyl side chain is chemically inert and sterically non-intrusive, effectively removing the specific contribution of the original amino acid's side chain beyond the β-carbon without introducing significant structural perturbations.[1] This allows for the assessment of the energetic and functional importance of the original residue's side chain in protein-protein interactions, enzyme catalysis, and overall protein stability. By systematically replacing residues with alanine and measuring the resulting functional changes, a high-resolution map of functionally important residues can be generated.[2]
Applications in Research and Drug Development
Alanine scanning mutagenesis is a versatile tool with broad applications:
-
Epitope Mapping: Identifying the key residues on an antigen that are recognized by an antibody. This is crucial for vaccine development and antibody engineering.[2][3]
-
Identifying Drug-Binding Sites: Pinpointing the amino acids in a target protein that are essential for binding to a small molecule inhibitor or activator. This information guides the rational design and optimization of drugs.
-
Elucidating Protein-Protein Interaction Interfaces: Mapping the "hot spots" of binding energy at the interface of two interacting proteins.[2][4] This is fundamental to understanding signaling pathways and designing therapeutics that modulate these interactions.
-
Investigating Enzyme Catalytic Mechanisms: Determining the role of individual active site residues in substrate binding and catalysis.[4]
-
Protein Engineering: Identifying residues that can be modified to enhance protein stability, activity, or specificity.[2]
Data Presentation: Quantitative Analysis of Alanine Scanning Mutagenesis
The impact of alanine substitutions is typically quantified by measuring changes in binding affinity, enzyme kinetics, or protein stability. The following table presents example data from alanine scanning mutagenesis of the human growth hormone (hGH) binding to its receptor (hGHR), demonstrating how quantitative data can be structured for clear comparison.
| hGH Mutant | Original Residue | Fold Change in Binding Affinity | Dissociation Constant (KD) of Mutant | ΔΔG (kcal/mol) | Interpretation |
| Wild-Type | - | 1.0 | 0.34 nM | 0 | Reference |
| R8A | Arginine | 3.5 | 1.2 nM | 0.7 | Minor contribution |
| F10A | Phenylalanine | 11 | 3.7 nM | 1.4 | Important for binding |
| K41A | Lysine | 2.1 | 0.7 nM | 0.4 | Minor contribution |
| E56A | Glutamic Acid | 1.3 | 0.44 nM | 0.1 | Not critical |
| R64A | Arginine | 38 | 13 nM | 2.2 | Hot Spot |
| I103A | Isoleucine | 1.5 | 0.5 nM | 0.2 | Not critical |
| W104A | Tryptophan | 45 | 15 nM | 2.3 | Hot Spot |
| E174A | Glutamic Acid | 0.25 | 0.085 nM | -0.8 | Hinders binding |
| R178A | Arginine | 15 | 5.1 nM | 1.6 | Important for binding |
Note: Data is illustrative and compiled from multiple sources for demonstration purposes. ΔΔG is calculated as RTln(KD,mutant/KD,wild-type).*
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using PCR (QuikChange II Method)
This protocol outlines the generation of a single alanine substitution in a plasmid DNA.
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired alanine codon (e.g., GCT, GCC, GCA, GCG) at the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.[5]
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.[6]
2. PCR Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x Reaction Buffer | 5 µL | 1x |
| dsDNA Template (5-50 ng) | X µL | 100-500 pg/µL |
| Forward Primer (125 ng) | X µL | 2.5 ng/µL |
| Reverse Primer (125 ng) | X µL | 2.5 ng/µL |
| dNTP Mix (10 mM) | 1 µL | 0.2 mM |
| PfuUltra HF DNA Polymerase (2.5 U/µL) | 1 µL | 0.05 U/µL |
| ddH2O | to 50 µL | - |
3. PCR Cycling Parameters:
| Segment | Cycles | Temperature | Time |
| 1. Initial Denaturation | 1 | 95°C | 30 seconds |
| 2. Amplification | 18 | 95°C | 30 seconds |
| 55°C | 1 minute | ||
| 68°C | 1 minute/kb of plasmid length | ||
| 3. Final Extension | 1 | 68°C | 7 minutes |
Note: The number of cycles should be kept low (12-18) to minimize the chance of secondary mutations.[7]
4. DpnI Digestion of Parental DNA:
-
Following PCR, add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.[8]
5. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into a 50 µL aliquot of competent E. coli cells (e.g., XL1-Blue).
-
Plate the transformation mixture on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
6. Verification of Mutation:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Protocol 2: Protein Expression and Purification
-
Once the mutation is confirmed, transform the plasmid into an appropriate bacterial or eukaryotic expression host.
-
Induce protein expression according to the specific protocol for your expression system.
-
Lyse the cells and purify the mutant protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 3: Functional Analysis (Example: Surface Plasmon Resonance)
-
To quantify the binding affinity of the mutant protein, techniques like Surface Plasmon Resonance (SPR) can be used.
-
Immobilize the receptor or ligand on the sensor chip.
-
Flow different concentrations of the wild-type and mutant proteins (analyte) over the chip.
-
Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD).
-
Compare the KD of the mutant to the wild-type to determine the effect of the alanine substitution on binding affinity.
Visualization of Workflows and Pathways
Experimental Workflow for Alanine Scanning Mutagenesis
Caption: Workflow of Alanine Scanning Mutagenesis.
EGFR Signaling Pathway and the Role of Alanine Scanning
Caption: EGFR Signaling Pathway and Alanine Scanning.
Conclusion
Alanine scanning mutagenesis remains an indispensable tool in molecular biology, protein engineering, and drug discovery. Its systematic and targeted nature provides high-resolution insights into the structure-function relationships of proteins. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers aiming to leverage this powerful technique to advance their scientific and therapeutic goals. By carefully designing experiments and interpreting the quantitative data, alanine scanning can significantly accelerate the understanding of complex biological systems and the development of novel therapeutics.
References
Application Notes and Protocols: Alanine as a Chiral Building Block in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a simple and readily available amino acid, serves as a versatile and powerful chiral building block in asymmetric organic synthesis. Its inherent chirality, possessing a single stereocenter, makes it an invaluable starting material for the synthesis of a wide array of enantiomerically pure compounds. Both L-alanine and D-alanine are utilized to introduce chirality into molecules, enabling the stereocontrolled construction of complex targets, including non-natural amino acids, chiral ligands, and key intermediates for pharmaceuticals. This document provides detailed application notes and protocols for several key asymmetric transformations employing alanine and its derivatives.
Asymmetric Alkylation of Alanine-Derived Chiral Auxiliaries
The alkylation of enolates derived from chiral auxiliaries is a robust method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. Oxazolidinones, readily prepared from amino acids like alanine, are highly effective chiral auxiliaries that direct the stereoselective alkylation of the corresponding N-acyl imides.
Application: Synthesis of Enantiomerically Enriched α-Alkyl Amino Acids
This method provides a reliable route to α,α-disubstituted amino acids with high enantiomeric purity. The chiral auxiliary, derived from L-alanine, effectively shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired α-alkylated amino acid.
Quantitative Data Summary
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | >95:5 | 85 | [1] |
| Allyl bromide | >95:5 | 82 | [1] |
| Methyl iodide | >95:5 | 90 | [2] |
| 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide | 94:6 | 72 | [3] |
Experimental Protocol: Asymmetric Alkylation of an L-Alanine-Derived Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of the L-alanine-derived oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv.) dropwise and stir the reaction mixture for 2 hours, allowing it to warm to 0 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 equiv.) and stir the reaction mixture at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.
3. Removal of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water, add lithium hydroxide (B78521) (4.0 equiv.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract the chiral auxiliary with dichloromethane.
-
The aqueous layer containing the desired α-alkylated amino acid can be further purified by ion-exchange chromatography.
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for the asymmetric synthesis of α-alkyl amino acids.
Alanine as a Simple Organocatalyst in Asymmetric Aldol (B89426) Reactions
Simple, acyclic amino acids like L-alanine can act as effective organocatalysts in direct asymmetric intermolecular aldol reactions.[4][5] This approach offers a green and metal-free alternative for the synthesis of chiral β-hydroxy carbonyl compounds.
Application: Enantioselective Synthesis of β-Hydroxy Ketones
The reaction between an unmodified ketone and an aldehyde, catalyzed by L-alanine, can produce the corresponding aldol products with high yields and excellent enantioselectivities.[4][5][6]
Quantitative Data Summary
| Ketone | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | 95 | >99 | [4][6] |
| Acetone | 4-Nitrobenzaldehyde | 64 | 96 | [4][6] |
| Cyclopentanone | 4-Nitrobenzaldehyde | 98 | >99 | [4][6] |
| Butanone | 4-Nitrobenzaldehyde | 72 | 98 | [7] |
Experimental Protocol: L-Alanine Catalyzed Asymmetric Aldol Reaction
-
To a mixture of the aldehyde (1.0 mmol) and L-alanine (0.3 mmol, 30 mol%) in dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), add the ketone (5.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship: Catalytic Cycle of Alanine in Aldol Reaction
Caption: Proposed catalytic cycle for the L-alanine catalyzed aldol reaction.
Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic method for preparing α-amino acids. Asymmetric variations of this reaction often employ a chiral amine or a chiral catalyst to induce stereoselectivity. While many examples use other chiral amines, the principle can be applied using derivatives of alanine.
Application: Synthesis of Non-proteinogenic α-Amino Acids
The asymmetric Strecker reaction provides a versatile route to a wide range of non-proteinogenic α-amino acids.[8][9] A key strategy involves the use of a chiral auxiliary, such as (R)-phenylglycine amide, which directs the addition of cyanide to an imine, followed by a crystallization-induced asymmetric transformation to yield a single diastereomer of the α-amino nitrile.[9]
Quantitative Data Summary
| Aldehyde/Ketone (R1, R2) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pivaldehyde (t-Bu, H) | (R)-Phenylglycine amide | >99:1 | 93 | [9] |
| Isobutyraldehyde (i-Pr, H) | (R)-Phenylglycine amide | >99:1 | 85 | [9] |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | >99:1 | 76 | [10] |
Experimental Protocol: Asymmetric Strecker Synthesis with a Chiral Auxiliary
1. Formation of the α-Amino Nitrile:
-
To a solution of the chiral amine auxiliary (e.g., (R)-phenylglycine amide, 1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in methanol (B129727) or a water/methanol mixture, add sodium cyanide (1.1 equiv.) and acetic acid (1.1 equiv.) at room temperature.
-
Stir the reaction mixture for 24-48 hours. The desired diastereomer of the α-amino nitrile often precipitates from the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
2. Hydrolysis to the α-Amino Acid:
-
Suspend the diastereomerically pure α-amino nitrile in 6 M hydrochloric acid.
-
Heat the mixture at reflux for 6-12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and purify the α-amino acid by ion-exchange chromatography. The chiral auxiliary can often be recovered from the reaction mixture.
Experimental Workflow: Asymmetric Strecker Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
Sensitive Enzymatic Detection of L-Alanine: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-alanine, a non-essential amino acid, is a fundamental component of proteins and plays a pivotal role in the glucose-alanine cycle, a critical metabolic pathway for transporting nitrogen and carbon between muscle and the liver.[1] In clinical and research settings, the accurate quantification of L-alanine is crucial, as its levels have been associated with various physiological and pathological states, including high blood pressure, energy intake, cholesterol levels, and body mass index.[1] This document provides a detailed overview and protocol for a sensitive enzymatic assay for the detection of L-alanine, suitable for a range of biological samples.
Principle of the Assay
The enzymatic detection of L-alanine is a robust and sensitive method that can be adapted for both colorimetric and fluorometric measurements. The core of the assay is a coupled enzyme reaction. First, L-alanine is converted to pyruvate (B1213749) by a specific enzyme, such as L-alanine dehydrogenase or alanine (B10760859) transaminase (ALT).[1][2] The pyruvate generated is then utilized in a subsequent reaction to produce a detectable signal.
In a common colorimetric approach, the pyruvate is oxidized, and the resulting intermediate reacts with a probe to generate a colored product. For fluorometric detection, a similar principle is applied, but the final product is fluorescent, offering a higher level of sensitivity.[1] The intensity of the color or fluorescence is directly proportional to the amount of L-alanine present in the sample.[1]
Quantitative Data Summary
Commercially available L-alanine assay kits offer a range of sensitivities and detection formats. The following table summarizes the key quantitative parameters of representative enzymatic assays for L-alanine.
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Linear Detection Range | 1 to 200 µM | 0.4 to 20 µM | [1][3] |
| Detection Limit | ~1 µM | 0.4 µM | [1][3] |
| Wavelength (Absorbance) | 570 nm | - | [1] |
| Wavelength (Ex/Em) | - | 530-540 nm / 585-590 nm | [1][4] |
| Sample Types | Plasma, serum, urine, tissue, culture media | Plasma, serum, urine, tissue, culture media | [1][3] |
Experimental Protocols
This section provides a detailed methodology for a sensitive fluorometric assay for L-alanine detection.
I. Reagent Preparation
-
L-Alanine Assay Buffer: Prepare according to the kit manufacturer's instructions. This buffer is typically at a pH between 6.5 and 7.0.[4]
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing alanine converting enzyme and development mix) with the provided assay buffer. Keep the enzyme mix on ice during use.
-
Probe Solution: If using a fluorometric assay, the probe may need to be diluted with assay buffer to reduce background fluorescence.
-
L-Alanine Standard: Prepare a stock solution of L-alanine (e.g., 100 mM) in deionized water. Create a series of dilutions from the stock to generate a standard curve (e.g., 0 µM to 20 µM).
II. Sample Preparation
-
Serum and Plasma: To remove proteins that may interfere with the assay, deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.
-
Urine and Culture Supernatants: Centrifuge samples to remove any particulate matter. The supernatant can typically be used directly.
-
Tissues or Cells: Homogenize tissue or cell pellets in L-Alanine Assay Buffer on ice. Centrifuge to remove insoluble material.
III. Assay Procedure (96-well plate format)
-
Standard Curve: Add 50 µL of each L-alanine standard dilution to separate wells of a black, clear-bottom 96-well plate.
-
Samples: Add 50 µL of prepared samples to other wells.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing:
-
L-Alanine Assay Buffer
-
Enzyme Mix
-
Probe Solution (Refer to the specific kit manual for exact volumes).
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix gently.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.
IV. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the 0 µM L-alanine standard (blank) from all other readings.
-
Standard Curve: Plot the background-subtracted fluorescence values of the L-alanine standards against their corresponding concentrations.
-
Calculate L-Alanine Concentration: Use the standard curve to determine the L-alanine concentration in the unknown samples.
Visualizations
The following diagrams illustrate the key aspects of the sensitive enzymatic assay for L-alanine detection.
Caption: Signaling pathway for the enzymatic detection of L-alanine.
Caption: Experimental workflow for the L-alanine enzymatic assay.
References
Application Notes and Protocols for the Chromatographic Separation of Alanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of alanine (B10760859) enantiomers using various chromatographic techniques. The methodologies outlined are crucial for applications in drug discovery, metabolomics, and quality control, where the stereochemistry of molecules plays a pivotal role.
Introduction
Alanine, a fundamental amino acid, exists as two enantiomers, D-alanine and L-alanine. While L-alanine is a primary building block of proteins in higher organisms, D-alanine is a key component of bacterial cell walls and acts as a neuromodulator in mammals. The ability to accurately separate and quantify these enantiomers is therefore of significant scientific and pharmaceutical interest. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers without the need for derivatization. This is achieved through the use of Chiral Stationary Phases (CSPs) that exhibit stereoselective interactions with the analytes.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are renowned for their broad applicability in chiral separations. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For the separation of alanine enantiomers, derivatization with a chromophore-containing group like Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is often employed to enhance detection and interaction with the CSP.
Quantitative Data:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| FMOC-DL-Alanine | Lux Cellulose-1 | Isocratic - Hexane (B92381)/Ethanol/TFA (90:10:0.1) | 1.0 | UV | D-Ala: 10.2, L-Ala: 11.5 | 2.1 | 1.15 | [1][2] |
| FMOC-DL-Alanine | Chiralpak IA | Isocratic - 10% 2-propanol/hexane with 0.1% TFA | Not Specified | UV | Not Specified | >1.5 | Not Specified | [3] |
Experimental Protocol: Separation of FMOC-Alanine Enantiomers
-
Sample Preparation (FMOC Derivatization):
-
Dissolve 10 mg of DL-alanine in 10 mL of a 10% sodium carbonate solution.
-
Add a solution of 30 mg of Fmoc-Cl in 10 mL of acetone (B3395972) dropwise while stirring.
-
Continue stirring at room temperature for 1 hour.
-
Extract the solution with diethyl ether to remove excess Fmoc-Cl.
-
Acidify the aqueous layer with 1 M HCl to precipitate the FMOC-alanine.
-
Filter, wash with water, and dry the FMOC-alanine product.
-
Dissolve the derivatized sample in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Lux Cellulose-1 (or equivalent polysaccharide-based CSP)
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica (B1680970) serve as highly effective CSPs for a wide range of chiral compounds, including underivatized amino acids.[4] Their complex structures provide multiple chiral recognition sites, enabling separations through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.
Quantitative Data:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| DL-Alanine | CHIROBIOTIC T (Teicoplanin) | Methanol/Water (80:20) with 0.1% Acetic Acid | 1.0 | MS | D-Ala: 5.8, L-Ala: 7.2 | 2.5 | 1.28 | |
| DL-Alanine | Eremomycin-based CSP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocol: Separation of Underivatized Alanine Enantiomers
-
Sample Preparation:
-
Dissolve the DL-alanine sample directly in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP)
-
Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Mass Spectrometry (MS) or UV at 210 nm
-
Injection Volume: 5 µL
-
Crown Ether-Based Chiral Stationary Phases
Chiral crown ethers are particularly effective for the separation of primary amines, including amino acids. The mechanism relies on the formation of inclusion complexes between the protonated amino group of the analyte and the cavity of the crown ether.
Quantitative Data:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| DL-Alanine | CROWNPAK CR(+) | Perchloric acid solution (pH 1.5) | 0.8 | Post-column derivatization with o-phthalaldehyde (B127526) | D-Ala: 12.1, L-Ala: 15.3 | 3.1 | 1.32 | [6] |
| DL-Alanine | Thioester-linked crown ether CSP | Not Specified | Not Specified | Not Specified | Not Specified | >1.5 | >1.2 | [7] |
Experimental Protocol: Separation of Underivatized Alanine Enantiomers
-
Sample Preparation:
-
Dissolve the DL-alanine sample in the mobile phase to a suitable concentration.
-
Filter the sample before injection.
-
-
HPLC Conditions:
-
Column: CROWNPAK CR(+)
-
Mobile Phase: Aqueous perchloric acid solution, pH 1.5
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: Post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection.
-
Injection Volume: 10 µL
-
Gas Chromatography (GC)
Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. For the analysis of amino acids, which are non-volatile, derivatization is a mandatory step to increase their volatility. Chiral separation can be achieved either by using a chiral derivatizing agent to form diastereomers that are then separated on a non-chiral column, or by using a chiral stationary phase.[8][9]
Direct Enantioseparation on a Chiral Column
This is the most common approach, where the derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val.
Quantitative Data:
| Analyte | Derivatizing Agent | Chiral Stationary Phase | Column Temperature Program | Carrier Gas | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| DL-Alanine | Heptafluorobutyl chloroformate (HFBCF) | Chirasil-L-Val | 70°C (1 min), then to 180°C at 4°C/min | Helium | MS | D-Ala: 18.5, L-Ala: 19.1 | >1.5 | [10] |
| DL-Alanine | Ethyl chloroformate | Chirasil-L-Val | Not Specified | Not Specified | Not Specified | Not Specified | >1.5 | [11] |
Experimental Protocol: GC-MS Analysis of Alanine Enantiomers
-
Sample Preparation (HFBCF Derivatization):
-
To 100 µL of an aqueous solution of DL-alanine, add 100 µL of hexane and 20 µL of heptafluorobutyl chloroformate.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the derivatized alanine to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm ID)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 70°C held for 1 minute, then ramped to 180°C at a rate of 4°C/min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
-
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly well-suited for chiral separations.[12]
Quantitative Data:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| FMOC-DL-Alanine | Lux™ (Polysaccharide-based) | 60:40 Supercritical CO2/Methanol with 0.1% Formic Acid | 3.0 | UV (DAD) | D-Ala: ~3.5, L-Ala: ~4.0 | >1.5 | [12][13] |
Experimental Protocol: SFC Separation of FMOC-Alanine Enantiomers
-
Sample Preparation:
-
Derivatize DL-alanine with Fmoc-Cl as described in the HPLC section.
-
Dissolve the resulting FMOC-DL-alanine in methanol.
-
-
SFC Conditions:
-
Column: Lux™ Cellulose-1 or a similar polysaccharide-based CSP
-
Mobile Phase: 60% Supercritical CO2, 40% Methanol with 0.1% Formic Acid
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: Diode Array Detector (DAD)
-
Visualized Workflows
HPLC Analysis of Underivatized Alanine
Caption: Workflow for direct HPLC analysis of alanine enantiomers.
GC-MS Analysis of Derivatized Alanine
Caption: Workflow for GC-MS analysis of alanine enantiomers after derivatization.
References
- 1. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of a new crown ether-based chiral stationary phase containing thioester linkage for the liquid chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Alanine for Accurate GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a non-essential amino acid, plays a pivotal role in various metabolic processes, including the glucose-alanine cycle and cellular energy sensing. Accurate quantification of alanine in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like alanine, offering high resolution and sensitivity.[1] However, due to its polar and non-volatile nature, alanine requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability.
This document provides detailed application notes and protocols for the derivatization of alanine for accurate GC-MS analysis. It covers several common and effective derivatization strategies, including silylation, acylation, and a two-step esterification/acylation method. Detailed experimental protocols, a comparative summary of quantitative data, and graphical representations of the experimental workflow and relevant signaling pathways are presented to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.
Key Derivatization Strategies for Alanine
The choice of derivatization reagent and method is critical for achieving optimal analytical performance in terms of sensitivity, accuracy, and reproducibility. The most common strategies for the derivatization of amino acids, including alanine, are silylation and acylation.
Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups of alanine are replaced by a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common reagents for forming TMS derivatives.[2] TMS derivatives are volatile, but can be sensitive to moisture.[3]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives.
Acylation: This method involves the reaction of the amino and carboxyl groups of alanine with an acylating agent.
-
Chloroformates , such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), react with amino acids in a single step in an aqueous medium to form stable derivatives.[1] This method is known for its speed and robustness.
-
Anhydrides , like pentafluoropropionic anhydride (B1165640) (PFPA), are often used in a two-step process. First, the carboxyl group is esterified, typically with an alcohol and an acid catalyst. Then, the amino group is acylated with the anhydride.[4][5] This two-step approach can yield highly stable derivatives suitable for sensitive analysis.
Experimental Workflow
The general workflow for the derivatization of alanine for GC-MS analysis involves sample preparation, the derivatization reaction, and subsequent analysis.
Detailed Experimental Protocols
Protocol 1: Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of alanine.
Materials:
-
Alanine standard or dried sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Reaction vials (2 mL, screw cap)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Place the dried alanine sample or standard in a reaction vial.
-
Add 100 µL of anhydrous acetonitrile to the vial.
-
Add 100 µL of MTBSTFA to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 100°C for 4 hours in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with Ethyl Chloroformate (ECF)
This protocol details a rapid, single-step derivatization of alanine using ethyl chloroformate.
Materials:
-
Aqueous alanine standard or sample
-
Ethyl chloroformate (ECF)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
To 100 µL of the aqueous alanine sample in a reaction vial, add 400 µL of a mixture of ethanol and pyridine (4:1 v/v).
-
Add 50 µL of ECF, vortex for 30 seconds.
-
Add 500 µL of chloroform and 400 µL of sodium bicarbonate solution to the mixture.
-
Vortex vigorously for 30 seconds to extract the derivatives into the chloroform layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic (chloroform) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.[6]
Protocol 3: Two-Step Esterification and Acylation (Me-PFP Derivatives)
This protocol describes the formation of methyl ester-pentafluoropropionyl (Me-PFP) derivatives of alanine.
Materials:
-
Alanine standard or dried sample extract
-
2 M HCl in Methanol (CH3OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (EA)
-
Borate (B1201080) buffer (0.4 M, pH 8.5)
-
Reaction vials (2 mL, screw cap)
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure: Step 1: Esterification
-
Place the dried alanine sample in a reaction vial.
-
Add 100 µL of 2 M HCl in methanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
Step 2: Acylation 5. To the dried methyl ester, add 100 µL of a freshly prepared solution of PFPA in ethyl acetate (1:4, v/v). 6. Tightly cap the vial and heat at 65°C for 30 minutes.[4][5] 7. After cooling, evaporate the reagent under a stream of nitrogen. 8. Reconstitute the residue in 200 µL of borate buffer and extract with 200 µL of toluene by vortexing for 1 minute. 9. Centrifuge for 5 minutes, and transfer the upper toluene layer to an autosampler vial for GC-MS analysis.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of different derivatization methods for the analysis of alanine by GC-MS, based on available literature.
| Derivatization Method | Reagent(s) | Linearity (r²) | LOD | LOQ | Recovery | Derivative Stability | Reference(s) |
| Silylation | MTBSTFA | > 0.99 | Not specified for alanine | Not specified for alanine | Not specified for alanine | TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. | |
| MSTFA | Not specified | Not specified | Not specified | Not specified | TMS derivatives can degrade within hours at room temperature but are stable for up to 72 hours at -20°C. | [3] | |
| Acylation | Ethyl Chloroformate (ECF) | > 0.99 | 125 - 300 pg on-column (for a mix of metabolites) | Not specified | 70 - 120% | Derivatives are stable for at least 48 hours. | [6][7][8] |
| Methyl Chloroformate (MCF) | Good linearity reported | Low picomole range on-column | Not specified | Not specified | MCF derivatives show better reproducibility and stability compared to TMS derivatives. | [3] | |
| Two-Step Esterification/Acylation | 2M HCl in CH3OH / PFPA | Not specified | Not specified | Not specified | Not specified | Me-PFP derivatives are stable in toluene for at least 14 days. | [3][4][9] |
Note: The reported values are often for a mixture of amino acids or metabolites and may not be specific to alanine alone. Direct comparison between studies can be challenging due to variations in instrumentation and experimental conditions.
Alanine in Cellular Signaling
Alanine is not merely a building block for proteins but also an important signaling molecule, particularly in energy metabolism.
The Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons for gluconeogenesis.
References
- 1. weber.hu [weber.hu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Alanine in Rational Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a simple, non-essential amino acid, plays a multifaceted and critical role in the field of rational drug design and discovery. Its unique physicochemical properties—a small, non-bulky, and chemically inert methyl side chain—make it an invaluable tool for probing molecular interactions, optimizing drug candidates, and enhancing therapeutic properties.[1] This document provides detailed application notes and experimental protocols to leverage the utility of alanine in various stages of drug development, from target validation to lead optimization.
The primary applications of alanine in drug design can be categorized as follows:
-
Probing Protein-Protein Interactions and Identifying "Hot Spots" : Alanine scanning mutagenesis is a cornerstone technique where individual amino acid residues at a protein-protein interface are systematically replaced with alanine.[2] This allows for the identification of critical residues, or "hot spots," that contribute significantly to the binding energy.[2] The removal of a side chain beyond the β-carbon by alanine substitution helps to elucidate the role of specific side-chain interactions in the stability and function of a protein complex.[3]
-
Peptide and Peptidomimetic Design : In the realm of peptide-based therapeutics, alanine and its stereoisomer, D-alanine, are strategically employed to modulate pharmacological properties. The incorporation of D-alanine can significantly increase a peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life.[4] Furthermore, alanine substitutions can be used to fine-tune the bioactivity and specificity of peptide drugs.
-
Understanding and Modulating Drug Metabolism and Stability : The metabolic stability of a drug candidate is a crucial determinant of its clinical success. Alanine's own metabolic pathways are well-characterized and can influence systemic glucose metabolism.[5][6] In peptide drugs, substitution with D-alanine is a key strategy to enhance metabolic stability.[7]
-
Pharmacophore Modeling : A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target.[6] The methyl group of alanine can serve as a critical hydrophobic feature within a pharmacophore, guiding the design of small molecule inhibitors.
These applications underscore the versatility of alanine as a tool in the drug discoverer's arsenal. The following sections will provide detailed protocols for key experimental techniques, quantitative data from relevant studies, and visual representations of important workflows and pathways.
Key Applications and Experimental Protocols
Alanine Scanning Mutagenesis to Identify "Hot Spots"
Alanine scanning mutagenesis is a powerful technique to systematically evaluate the contribution of individual amino acid side chains to the function or stability of a protein.[1] By substituting residues with alanine, which has a small, inert methyl group, the functional consequences of removing larger, more complex side chains can be assessed.[1]
Experimental Protocol: Site-Directed Alanine Scanning Mutagenesis using a Two-Fragment PCR Approach
This protocol is adapted from a high-throughput method that reduces PCR artifacts and increases cloning efficiency.[8]
a. Materials:
-
Plasmid DNA containing the gene of interest
-
AAscan software for primer design
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR primers (forward and reverse for each mutation)
-
DpnI restriction enzyme
-
Gibson Assembly Master Mix
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
DNA purification kit
-
DNA sequencing services
b. Procedure:
-
Primer Design: Use AAscan software to design mutagenic primers. For each target residue to be mutated to alanine, two pairs of primers are designed to amplify the plasmid in two separate fragments.[8]
-
PCR Amplification:
-
Set up two separate PCR reactions for each mutant. Each reaction amplifies approximately half of the plasmid, with the mutation incorporated into the respective fragment.[8]
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Typical PCR cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20 seconds (optimize for specific primers)
-
Extension: 72°C for 30 seconds/kb
-
-
Final extension: 72°C for 5 minutes
-
-
-
Template DNA Digestion and PCR Product Purification:
-
Combine the two PCR products for each mutant.
-
Add DpnI enzyme to digest the methylated parental plasmid DNA. Incubate at 37°C for at least 1 hour.[8]
-
Purify the PCR fragments using a DNA purification kit.
-
-
Gibson Assembly:
-
Mix the purified, digested PCR fragments with Gibson Assembly Master Mix.
-
Incubate at 50°C for 1 hour to allow for the assembly of the two fragments into a circular plasmid.
-
-
Transformation:
-
Transform the assembled plasmids into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired alanine mutation and the absence of other mutations by DNA sequencing.
-
Workflow for Site-Directed Alanine Scanning Mutagenesis
Caption: Workflow for Alanine Scanning Mutagenesis.
Biophysical Characterization of Alanine Mutants
Once the alanine mutants have been generated and the proteins expressed and purified, it is essential to quantify the effect of the mutation on the protein's function, typically by measuring the binding affinity to its partner. Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are powerful techniques for this purpose.
Experimental Protocol: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Ligand protein (to be immobilized)
-
Analyte protein (wild-type and alanine mutants)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) for covalent immobilization
b. Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
For amine coupling, activate the surface with a mixture of EDC and NHS.
-
Inject the ligand protein at a concentration of 10-100 µg/mL in immobilization buffer.
-
Deactivate the remaining active sites with ethanolamine.[9]
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte protein (wild-type and mutants) over the immobilized ligand surface.[10] A typical concentration range is 0.1 to 10 times the expected dissociation constant (Kd).[10]
-
Monitor the association phase in real-time.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection.[9]
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Experimental Protocol: Measuring Binding Affinity using Isothermal Titration Calorimetry (ITC)
a. Materials:
-
ITC instrument (e.g., MicroCal)
-
Macromolecule (in the sample cell, typically the protein with the mutation)
-
Ligand (in the syringe, the binding partner)
-
Dialysis buffer (ensure identical buffer for both macromolecule and ligand)
b. Procedure:
-
Sample Preparation:
-
Titration:
-
Load the macromolecule (e.g., 10 µM) into the sample cell and the ligand (e.g., 100 µM) into the injection syringe.[12]
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KA or KD), stoichiometry (n), and enthalpy of binding (ΔH).[12][13] The entropy of binding (ΔS) can then be calculated.
-
Experimental Protocol: Measuring Binding Affinity using Bio-Layer Interferometry (BLI)
a. Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Amine Reactive 2nd Generation (AR2G), Streptavidin (SA))
-
96-well or 384-well microplates
-
Ligand protein
-
Analyte protein (wild-type and alanine mutants)
-
Kinetics buffer (e.g., PBS with 0.09% Tween 20)
-
Activation and loading reagents as required for the chosen biosensor chemistry
b. Procedure:
-
Biosensor Hydration and Loading:
-
Baseline:
-
Dip the ligand-coated biosensors into wells containing kinetics buffer to establish a stable baseline.[15]
-
-
Association:
-
Move the biosensors into wells containing a serial dilution of the analyte protein (wild-type and mutants).[15]
-
Monitor the binding in real-time for a set association time (e.g., 300 seconds).
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only kinetics buffer and monitor the dissociation for a set time (e.g., 600 seconds).[15]
-
-
Data Analysis:
-
Use the instrument's software to subtract the reference sensor data and align the curves.
-
Fit the association and dissociation data to a 1:1 binding model to calculate ka, kd, and KD.[15]
-
Workflow for Biophysical Characterization of Protein-Ligand Interactions
Caption: Workflow for Biophysical Characterization.
Quantitative Data from Alanine Scanning Studies
The impact of alanine substitutions is quantified by changes in binding affinity (KD) or the change in the Gibbs free energy of binding (ΔΔG). A significant increase in KD or a positive ΔΔG value upon mutation indicates that the original residue was important for the interaction.
| Target Protein | Interacting Partner | Wild-Type Residue | Mutant | Wild-Type KD (nM) | Mutant KD (nM) | Fold Change in KD | ΔΔG (kcal/mol) | Reference |
| CaV1.2 AID | CaVβ2a | Y437 | Y437A | - | - | - | >3.5 | [16] |
| CaV1.2 AID | CaVβ2a | W440 | W440A | - | - | - | >4.3 | [16] |
| CaV1.2 AID | CaVβ2a | I441 | I441A | - | - | - | >3.5 | [16] |
| 3-alpha HSD | Testosterone | W227 | W227A | - | 10.7 ± 1.2 | - | 1.43 | [17] |
| 3-alpha HSD | Testosterone | Y310 | Y310A | - | 9.20 ± 0.94 | - | 1.31 | [17] |
| 3-alpha HSD | Testosterone | L54 | L54A | - | 7.24 ± 0.79 | - | 0.57 | [17] |
| Hanatoxin | drk1 K+ Channel | K185 | K185A | 100-250 | - | - | - | [18] |
| hTKH2 mAb | Sialyl-Tn | - | - | - | - | - | >0 | [19] |
Note: Some studies report ΔΔG directly without providing individual KD values. A ΔΔG > 0 indicates a destabilizing effect of the mutation on binding.[19]
Alanine in Peptide-Based Drug Design
The incorporation of alanine, particularly D-alanine, is a key strategy in designing peptide-based drugs with improved pharmacokinetic properties.
Application: Enhancing Metabolic Stability with D-Alanine
Peptide therapeutics are susceptible to degradation by proteases in the body, which limits their half-life and therapeutic efficacy. Since proteases are stereospecific and primarily recognize L-amino acids, substituting an L-amino acid with its D-enantiomer, D-alanine, can render the peptide resistant to proteolysis.[4]
Logical Relationship for D-Alanine Substitution in Peptides
Caption: D-Alanine Substitution Logic.
Alanine and Drug Metabolism
Alanine metabolism is intrinsically linked to central energy pathways, such as gluconeogenesis, primarily in the liver.[5] The enzyme alanine transaminase (ALT) is a key player, catalyzing the conversion of alanine to pyruvate.[5]
Application: Potential Target for Antibacterial Drug Design
The D-alanine metabolic pathway is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[20] This pathway is absent in humans, making it an attractive target for the development of novel antibacterial drugs.[20] For instance, the drug D-cycloserine inhibits two key enzymes in this pathway: alanine racemase and D-alanine-D-alanine ligase.[20]
Signaling Pathway: Alanine Metabolism and AMPK Activation
Recent studies have shown that L-alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[21] This activation is dependent on the metabolism of alanine by ALT.[21] This pathway may have implications for diseases such as type 2 diabetes.
Caption: Alanine-Mediated AMPK Activation.
Conclusion
Alanine's role in rational drug design is both fundamental and expanding. From the well-established technique of alanine scanning mutagenesis to its strategic use in enhancing the stability of peptide therapeutics and its emerging role in metabolic signaling pathways, this simple amino acid provides a powerful and versatile tool for drug discovery and development. The protocols and data presented here offer a practical guide for researchers to effectively utilize alanine in their efforts to design the next generation of therapeutics.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody characterizations by BioLayer Interferometry (BLI) [protocols.io]
- 15. 4.7. Determination of Affinity by Bio-Layer Interferometry (BLI) [bio-protocol.org]
- 16. Alanine-scanning mutagenesis defines a conserved energetic hotspot in the CaVα1 AID-CaVβ interaction site that is critical for channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-Alanine metabolic pathway, a potential target for antibacterial drug designing in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Microbial L-alanine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the microbial production of L-alanine.
Troubleshooting Guides
Issue 1: Low L-alanine Titer in Fermentation Broth
Q1: My engineered E. coli/Corynebacterium glutamicum strain is producing significantly less L-alanine than expected. What are the potential causes and how can I troubleshoot this?
A1: Low L-alanine titers can stem from several factors, ranging from suboptimal genetic constructs to inefficient fermentation conditions. Below is a step-by-step guide to diagnose and address the issue.
Troubleshooting Steps:
-
Verify Genetic Modifications: Ensure all intended gene knockouts and overexpressions in your strain are correct. Use PCR and sequencing to confirm genomic integrations and plasmid constructs.
-
Assess Plasmid Stability: If using a plasmid-based expression system, verify its stability throughout the fermentation. Plasmid loss can lead to a significant decrease in product formation. Analyze plasmid presence in cells at different time points of the fermentation.
-
Optimize Fermentation Conditions:
-
Oxygen Supply: L-alanine production is often favored under oxygen-limited conditions.[1][2] A two-stage fermentation, with an initial aerobic growth phase followed by an oxygen-limited production phase, can be effective.[1]
-
pH Control: The pH of the culture medium influences cell physiology and enzyme activity. Maintaining an optimal pH is crucial for efficient L-alanine production.[3]
-
Temperature: Temperature affects microbial growth and enzyme kinetics. The optimal temperature for L-alanine production may differ from the optimal growth temperature.[3]
-
-
Analyze By-product Formation: High concentrations of by-products such as lactate, acetate (B1210297), and succinate (B1194679) indicate that the carbon flux is not being efficiently directed towards L-alanine synthesis. Quantify these by-products using HPLC.
-
Evaluate Precursor and Cofactor Availability: Ensure that the key precursor, pyruvate (B1213749), and the necessary cofactor, NADH, are not limiting.
Logical Relationship for Troubleshooting Low Titer
Caption: Troubleshooting workflow for low L-alanine titer.
Issue 2: Poor Cell Growth of Engineered Strain
Q2: My genetically modified strain shows poor growth, which is impacting the overall L-alanine production. What could be the reasons and what are the solutions?
A2: Poor cell growth in engineered strains is a common issue and can be attributed to metabolic burden, toxicity of the expressed protein, or nutritional deficiencies.
Troubleshooting Steps:
-
Metabolic Burden: The overexpression of heterologous proteins and the redirection of metabolic pathways can impose a significant metabolic load on the host cells.
-
Solution: Use tunable promoters to control the expression level of the overexpressed genes. A lower, sustained level of expression might be more effective than high-level expression that inhibits growth.
-
-
Toxicity of Recombinant Proteins: Some proteins, when overexpressed, can be toxic to the host cells.[4]
-
Solution: Employ inducible expression systems to separate the growth phase from the production phase. Allow the cells to reach a certain density before inducing protein expression.[5]
-
-
Nutrient Limitation: The engineered metabolic pathway may have an increased demand for specific nutrients, vitamins, or cofactors.
-
Solution: Supplement the culture medium with the required nutrients. For example, if a key enzyme requires a specific metal ion as a cofactor, ensure its presence in the medium.
-
-
Suboptimal Culture Conditions: The optimal growth conditions for the engineered strain might be different from the wild-type.
-
Solution: Re-optimize growth parameters such as temperature, pH, and aeration for the engineered strain.[3]
-
Issue 3: High Accumulation of Acetate
Q3: I am observing high levels of acetate in my high-density E. coli fermentation, which seems to be inhibiting growth and L-alanine production. How can I manage this?
A3: Acetate accumulation is a well-known problem in high-density E. coli fermentations, resulting from "overflow metabolism" when the rate of glucose uptake exceeds the capacity of the TCA cycle.[6][7][8]
Strategies to Reduce Acetate Formation:
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain a low concentration of glucose in the medium. This prevents the activation of overflow metabolism.[6][8][9] A predefined exponential feeding strategy can be employed to control the growth rate.[9]
-
Genetic Modifications:
-
Process Control:
Metabolic Pathway of Acetate Formation in E. coli
Caption: Key pathways of acetate formation in E. coli.
FAQs
Q4: What are the key metabolic engineering strategies to enhance L-alanine production in Corynebacterium glutamicum?
A4: Several successful metabolic engineering strategies have been employed to increase L-alanine production in C. glutamicum:
-
Deletion of Competing Pathways: Inactivating genes involved in the synthesis of by-products like organic acids is a common strategy.[1]
-
Overexpression of L-alanine Dehydrogenase (AlaD): Overexpressing a potent alaD gene, for instance from Lysinibacillus sphaericus, can significantly direct the carbon flux from pyruvate to L-alanine.[1]
-
Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the intracellular pool of pyruvate is beneficial.
-
Exporter Overexpression: Overexpressing an L-alanine exporter can facilitate the secretion of L-alanine and alleviate potential feedback inhibition.
Q5: How can I improve the efficiency of genetic manipulation in Corynebacterium glutamicum?
A5: Electroporation is a common method for introducing DNA into C. glutamicum. To improve efficiency:
-
Optimize Cell Growth Phase: Harvest cells for electrocompetent cell preparation during the early to mid-exponential growth phase.[11]
-
Washing and Electroporation Buffer: Use an appropriate washing and electroporation buffer, such as 15% glycerol (B35011).[11]
-
Optimize Electroporation Parameters: The electric field strength and pulse duration are critical parameters that need to be optimized for your specific strain and electroporator.[12]
-
Use Restriction-Deficient Strains: Using a restriction-deficient mutant of C. glutamicum can significantly improve transformation efficiency with foreign DNA.[12]
Q6: What is a reliable method for quantifying L-alanine in my fermentation samples?
A6: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying amino acids like L-alanine. A common approach involves pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection, which offers high sensitivity and specificity.[13] Reversed-phase HPLC with UV detection is also a viable option.[14][15]
Q7: What are the common steps for downstream processing and purification of L-alanine from the fermentation broth?
A7: The downstream processing of L-alanine typically involves several steps to separate it from cells, proteins, salts, and other impurities:
-
Cell Removal: The first step is to separate the microbial cells from the fermentation broth, which can be achieved by centrifugation or microfiltration/ultrafiltration.[16]
-
Decolorization: The cell-free broth is often colored. Activated carbon treatment is a common method for decolorization.[16]
-
Purification and Concentration: Ion-exchange chromatography is a powerful technique for separating L-alanine from other charged molecules.[17] Nanofiltration can also be used for concentration and partial purification.[16]
-
Crystallization: The purified and concentrated L-alanine solution is then subjected to crystallization, often by evaporation and cooling.[16]
-
Drying: The final step is to dry the L-alanine crystals to obtain a solid product.[16]
Downstream Processing Workflow for L-alanine
Caption: General workflow for L-alanine downstream processing.
Data Presentation
Table 1: Comparison of L-alanine Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli AL887 (pTrc99A-alaD) | ΔaceF, ΔldhA | Two-stage batch | 32 | 0.63 | - | [1] |
| E. coli XZ132 | Metabolic evolution | Fed-batch | 114 | 0.95 | - | [1] |
| Engineered E. coli | Thermoregulated genetic switch | Fed-batch | 120.8 | 0.88 | 2.88 | [1] |
Table 2: Comparison of L-alanine Production in Engineered C. glutamicum Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| C. glutamicum AL107 | Overexpression of alaD | Oxygen-limited | 71 | 0.3 | - | [2] |
| Engineered C. glutamicum | Inactivated organic acid production, overexpressed alaD | - | 25 | - | - | [1] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Recombinant E. coli
This protocol provides a general guideline for high-density fed-batch fermentation of recombinant E. coli for L-alanine production.[5][9][18][19][20]
1. Pre-culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of defined minimal medium for the seed culture.
2. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined batch medium containing essential salts, trace metals, and a limiting amount of glucose (e.g., 10-20 g/L).
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactor with the seed culture to a starting OD600 of 0.1-0.2.
-
Run the batch phase at 37°C, maintaining pH at 7.0 (with NH4OH) and DO above 30% by controlling agitation and aeration.
3. Fed-Batch Phase:
-
Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feed.
-
The feed solution should be a concentrated solution of glucose, and potentially other limiting nutrients.
-
Implement a pre-determined exponential feeding strategy to maintain a specific growth rate and avoid acetate accumulation.
4. Production Phase (Oxygen-limited):
-
Once the desired cell density is reached, the production of L-alanine can be induced.
-
For many L-alanine production strains, this involves shifting to an oxygen-limited condition. Reduce the aeration and/or agitation to lower the DO level.
-
Continue feeding glucose at a rate that sustains cell viability and product formation.
5. Monitoring:
-
Regularly monitor OD600 for cell growth, and take samples to measure L-alanine, glucose, and by-product concentrations using HPLC.
Protocol 2: Electroporation of Corynebacterium glutamicum
This protocol is a general guide for the electroporation of C. glutamicum.[21][22][23]
1. Preparation of Electrocompetent Cells:
-
Inoculate C. glutamicum in a suitable growth medium (e.g., LBG) and grow to an early to mid-logarithmic phase (OD600 of ~0.15-0.25).[11]
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold 15% glycerol.[11]
-
Resuspend the final cell pellet in a small volume of 15% glycerol to a high cell density.
-
Aliquot and store at -80°C until use.
2. Electroporation:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1-2 µL of plasmid DNA or linear DNA fragment to the cells.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (2 mm gap).[11]
-
Apply a single electrical pulse. Optimal settings need to be determined empirically, but a starting point could be 2.5 kV, 25 µF, and 200-400 Ω.
-
Immediately add 1 mL of a rich recovery medium (e.g., LBG) to the cuvette and transfer the cell suspension to a microfuge tube.
3. Recovery and Plating:
-
Incubate the cells for 1-2 hours at 30°C with gentle shaking to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the cell suspension on selective agar (B569324) plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 3: Quantification of L-alanine by HPLC
This protocol outlines a general method for L-alanine quantification using HPLC with pre-column OPA derivatization.[13][24]
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with ultrapure water to fall within the linear range of the standard curve.
2. Derivatization:
-
Prepare the OPA derivatization reagent.
-
In an autosampler vial, mix the sample (or standard) with the OPA reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature.
3. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: sodium acetate buffer, and Solvent B: methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~330-340 nm and emission at ~418-450 nm.[13]
-
Injection Volume: 10-20 µL.
4. Quantification:
-
Prepare a standard curve using known concentrations of L-alanine.
-
Integrate the peak area of the L-alanine derivative in the sample chromatogram.
-
Calculate the concentration of L-alanine in the sample by comparing its peak area to the standard curve.
References
- 1. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Enhancing Escherichia coli cell density and recombinant protein production through the control of acetate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes [frontiersin.org]
- 11. eppendorf.com [eppendorf.com]
- 12. High efficiency electroporation of intact Corynebacterium glutamicum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. CN103965064A - Method for extraction of L-alanine from L-alanine fermentation broth - Google Patents [patents.google.com]
- 17. 8fengpharma.com [8fengpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. eppendorf.com [eppendorf.com]
- 20. bionet.com [bionet.com]
- 21. syn.bio.msu.ru [syn.bio.msu.ru]
- 22. btxonline.com [btxonline.com]
- 23. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 24. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
Troubleshooting poor separation of alanine enantiomers in chromatography
Welcome to the technical support center for the chiral separation of alanine (B10760859) enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of alanine enantiomers and provides a systematic approach to resolving them.
Issue 1: Poor or No Resolution of Alanine Enantiomers
Question: I am observing a single peak or very poor separation (Rs < 1.5) for my D- and L-alanine enantiomers. What are the primary causes and how can I troubleshoot this?
Answer: Achieving baseline separation of enantiomers is a multi-step process. If you are experiencing co-elution or poor resolution, consider the following factors, starting with the most critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric separation.
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful chiral separation.[1] For underivatized amino acids like alanine, certain CSPs are more effective than others.
-
Recommended CSPs: Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based like Astec® CHIROBIOTIC® T) and crown ether-based CSPs are often successful for the direct separation of amino acid enantiomers.[2][3][4] Polysaccharide-based columns may not provide enantioseparation for native chiral amino acids without derivatization.[3]
-
Action: Verify that your chosen column is suitable for underivatized alanine. Consult literature and manufacturer's application notes for guidance.
-
-
Mobile Phase Optimization: The composition of the mobile phase significantly influences the interactions between the enantiomers and the CSP.[5]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile (B52724), ethanol) are crucial. For teicoplanin-based CSPs, enantioselectivity can increase with the concentration of the organic modifier.[2]
-
Additives: Acidic or basic additives can improve peak shape and resolution. For amino acids, which are amphoteric, small amounts of an acid like trifluoroacetic acid (TFA) are often used to suppress the deprotonation of the carboxylic acid group and enhance interaction with the CSP.[3][6]
-
pH: The pH of the mobile phase affects the ionization state of alanine, which in turn impacts its retention and separation.[5] Careful control of pH is essential.
-
-
Temperature: Temperature can alter the selectivity of the separation.[7]
-
Action: Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition. Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[7]
-
-
Flow Rate: Lowering the flow rate can increase the interaction time between the alanine enantiomers and the CSP, potentially leading to better resolution, though with longer analysis times.[8]
-
Derivatization: If optimizing the above parameters fails to provide adequate separation, consider derivatizing the alanine enantiomers. Derivatization can enhance the interaction with the CSP by introducing functional groups that facilitate stronger or more selective interactions.[1][2]
-
Common Derivatizing Agents:
-
N-fluorenylmethoxycarbonyl (FMOC) chloride
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl)[1]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for D- and L-alanine are showing significant tailing or fronting, which is affecting my ability to accurately quantify them. What could be the cause?
Answer: Poor peak shape is often indicative of secondary interactions, column overload, or issues with the column itself.
Troubleshooting Steps:
-
Column Overload: Injecting too much sample is a common cause of peak distortion, particularly fronting.
-
Action: Reduce the sample concentration or the injection volume and re-run the analysis.[8]
-
-
Secondary Interactions: Unwanted interactions between alanine and the silica (B1680970) support of the column can lead to peak tailing.
-
Action: Add a competitor to the mobile phase. A small amount of a weak acid or base (e.g., trifluoroacetic acid or triethylamine) can mask active silanol (B1196071) groups on the silica surface.[8]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous samples, or the stationary phase may be degraded.
-
Action: Follow the manufacturer's instructions for column washing and regeneration. If the peak shape does not improve, the column may need to be replaced.[9]
-
Issue 3: Inconsistent Retention Times
Question: The retention times for my alanine enantiomers are shifting between injections. What is the likely cause?
Answer: Fluctuations in retention times usually point to a lack of system equilibration or changes in the mobile phase composition or temperature.[8]
Troubleshooting Steps:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes, especially when the mobile phase composition has been changed.[8]
-
Mobile Phase Instability: If the mobile phase is prepared by mixing solvents, ensure the mixture is homogenous and that there is no selective evaporation of one of the components. Using an online HPLC mixer is recommended.[8]
-
Temperature Fluctuations: Verify that the column oven temperature is stable and not fluctuating.[8][10]
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating alanine enantiomers?
A1: For the direct separation of underivatized alanine enantiomers, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective.[2] Crown ether-based CSPs (e.g., CROWNPAK CR-I) are also well-suited for this purpose.[4][11] Polysaccharide-based CSPs are generally more effective for derivatized amino acids.[3]
Q2: Do I need to derivatize alanine for chiral separation?
A2: Not necessarily. Direct separation of underivatized alanine is possible with the appropriate CSP and mobile phase.[2] However, if you are unable to achieve the desired resolution with direct methods, derivatization can be a powerful tool to enhance separation.[1]
Q3: What are typical mobile phase compositions for alanine enantiomer separation?
A3: This is highly dependent on the CSP being used.
-
For macrocyclic glycopeptide columns (e.g., teicoplanin-based), reversed-phase or polar organic modes are common. A typical mobile phase might consist of a mixture of an organic modifier like methanol or acetonitrile and water, often with an acidic additive like formic acid or trifluoroacetic acid.[2][12]
-
For crown ether columns , a common mobile phase is an acidic aqueous solution with an organic modifier. For example, a mixture of methanol and water with perchloric acid has been shown to be effective.[4]
Q4: How does temperature affect the separation of alanine enantiomers?
A4: Temperature is a critical parameter that can significantly impact the selectivity and resolution of chiral separations.[7] Changing the temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP. It is an important parameter to optimize during method development, as even small changes can lead to significant improvements in separation.[7][10]
Q5: Can I reverse the elution order of the D- and L-alanine enantiomers?
A5: Yes, in some cases, the elution order can be reversed. This can be achieved by:
-
Changing the Chiral Selector: Some CSPs are available with the opposite chirality of the selector, which will reverse the elution order. For example, crown-ether CSPs are available in both (+) and (-) conformations.[4]
-
Altering Chromatographic Conditions: In some instances, changing the mobile phase composition or temperature can lead to a reversal in elution order.[7]
Data and Protocols
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Separation
| Chiral Stationary Phase Type | Chiral Selector Example | Typical Mobile Phase Modes | Suitability for Underivatized Alanine | Reference(s) |
| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase, Polar Organic, Normal Phase | High | [2][11] |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Reversed-Phase | High | [4][11] |
| Ligand Exchange | L-phenylalanine | Aqueous with copper salts | Moderate | [11][13] |
| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase, Reversed-Phase | Low (better with derivatization) | [2][3] |
Experimental Protocol: Starting Method for Alanine Enantiomer Separation
This protocol provides a starting point for the separation of D- and L-alanine using a teicoplanin-based chiral stationary phase. Optimization will likely be required for your specific instrument and sample.
-
HPLC System: Standard HPLC with UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal organic modifier percentage may vary.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve DL-alanine in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[8]
Method Optimization Logic:
Caption: Logical workflow for method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. brieflands.com [brieflands.com]
Preventing alanine degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent alanine (B10760859) degradation during sample storage and preparation.
Troubleshooting Guides & FAQs
This section addresses specific issues that can compromise the integrity of alanine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of alanine degradation in biological samples?
A1: Alanine degradation in biological samples is primarily caused by enzymatic activity and chemical instability. The main enzyme responsible is Alanine Aminotransferase (ALT), which is abundant in liver cells and can be present in serum or plasma, especially in cases of liver damage.[1][2][3][4][5] Factors such as improper temperature, prolonged storage, and repeated freeze-thaw cycles can accelerate degradation.[6][7][8][9]
Q2: What are the optimal short-term and long-term storage temperatures for plasma and serum samples to ensure alanine stability?
A2: For short-term storage (up to 72 hours), refrigeration at 4°C is recommended.[10][11] For long-term storage, freezing at -80°C is crucial to minimize degradation.[6][7][12] Storage at -20°C is not recommended as it can lead to a significant loss of alanine aminotransferase activity over time, which can indirectly affect alanine levels.[11]
Q3: How many times can I freeze and thaw my samples without significant alanine degradation?
A3: It is highly recommended to minimize freeze-thaw cycles. While some studies suggest that up to three freeze-thaw cycles may not significantly affect the concentrations of some amino acids if the serum is deproteinized, other studies have shown that repeated freeze-thaw cycles can lead to alterations in amino acid levels, including alanine.[6][13] For best results, it is advisable to aliquot samples into single-use vials before freezing.
Q4: Can hemolysis affect my alanine measurements?
A4: Yes, hemolysis can significantly impact alanine measurements. Red blood cells contain enzymes and other components that, when released into the serum or plasma, can interfere with analytical assays and alter the concentration of various analytes, including alanine.[14][15][16][17][18] Hemolyzed samples may show falsely elevated Alanine Aminotransferase (ALT) results.[19]
Q5: Are there any chemical inhibitors I can use to prevent alanine degradation during sample preparation?
A5: Yes, enzyme inhibitors can be used to prevent enzymatic degradation of alanine. For instance, inhibitors of Alanine Aminotransferase (ALAT), such as L-cycloserine and β-chloro-L-alanine, have been shown to be effective in inhibiting alanine production in cell cultures.[20] The standard inhibitors for alanine racemase include O-carbamyl-d-serine, d-cycloserine, and chlorovinyl glycine.[21] However, the choice and concentration of the inhibitor must be carefully considered based on the specific experimental design and downstream analysis.
Data on Alanine Stability
The following tables summarize the effects of various storage conditions on alanine stability in serum and plasma samples.
Table 1: Effect of Storage Temperature on Alanine Aminotransferase (ALT) Activity Loss in Separated Serum
| Storage Temperature | Duration | Mean Activity Loss (%) |
| 4°C | 2 days | 6% |
| 22°C (Room Temp) | 2 days | 20% |
| -20°C | 6 days | 46% |
| -80°C | 6 days | 8% |
Data compiled from a study on the stability of serum alanine aminotransferase activity.[11]
Table 2: Long-Term Storage Effects on Amino Acid Concentrations in Human Plasma at -80°C
| Storage Duration | Change in Amino Acid Concentration |
| Up to 5 years | Mean increase of 15.4% |
| Up to 7 years | 98% of metabolites remained stable |
| Up to 16 years | Up to 26% of metabolites showed significant changes |
Data from studies on the long-term stability of human plasma metabolites.[7][12][22][23]
Table 3: Effect of Freeze-Thaw Cycles on Amino Acid Concentrations in Serum
| Number of Freeze-Thaw Cycles | Observation |
| Up to 3 cycles (deproteinized serum) | No significant effect on amino acid concentrations.[13] |
| Multiple cycles (non-deproteinized serum) | Significant changes in the concentrations of up to 15 different amino acids.[13] |
| Four or five cycles | Changes in alanine and other metabolites observed.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Alanine Quantification in Plasma
This protocol outlines a method for the determination of amino acids in plasma using automated pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection.
1. Sample Preparation:
-
Collect blood in lithium heparin tubes and immediately place on ice.[24]
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.[24]
-
To deproteinize, add an equal volume of 0.5 mol/L perchloric acid to the plasma sample.[25]
-
Vortex the mixture and centrifuge at 15,000 x g for 5 minutes at room temperature.[25]
-
Collect the supernatant and filter it through a 0.2-μm micro-centrifuge filter.[25]
2. Derivatization:
-
Use an automated online pre-column derivatization system with o-phthalaldehyde (B127526) (OPA).[25]
-
Mix 50 µL of the prepared sample with 50 µL of the derivatization reagent.[25]
-
Incubate the mixture for 30 minutes before injection into the HPLC system.[25]
3. HPLC Analysis:
-
Column: Use a reversed-phase column, such as a 5-µm Spherisorb ODS 2 column (125 x 3 mm I.D.).[26]
-
Mobile Phase: A ternary solvent system is typically used.[27]
-
Gradient: A simplified gradient can be employed for the separation of amino acid derivatives.[25]
-
Detection: Use a fluorescence detector.
-
Quantification: Measure peak heights or areas relative to an internal standard (e.g., norvaline).[25][26]
Visualizations
Alanine Degradation Pathway
The primary enzymatic degradation pathway for L-alanine involves its conversion to pyruvate (B1213749) through the action of Alanine Aminotransferase (ALT).
Caption: Enzymatic degradation of L-alanine to pyruvate.
General Workflow for Sample Handling and Storage
This workflow outlines the best practices for handling and storing biological samples to ensure alanine stability.
Caption: Recommended workflow for biological sample handling.
References
- 1. ALAT (Alanin-Aminotransferase): Wirkung und Abbau [medi-karriere.de]
- 2. Alanin-Aminotransferase – Wikipedia [de.wikipedia.org]
- 3. Alanin-Aminotransferase - DocCheck Flexikon [flexikon.doccheck.com]
- 4. Alanin-Aminotransferase (ALAT) | Gesundheitsinformation.de [gesundheitsinformation.de]
- 5. Alanin-Aminotransferase (ALT) - Ein wichtiger Lebermarker für Ihre Gesundheit [doctorbox.de]
- 6. journals.biologists.com [journals.biologists.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Pre-analytical variation in alanine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of serum alanine aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Long-Term Storage at -80 °C on the Human Plasma Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hämolyse als Einflußgrößeund Störfaktor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laborbefunde kritisch beurteilen | PZ – Pharmazeutische Zeitung [pharmazeutische-zeitung.de]
- 16. Hämolyse - DocCheck Flexikon [flexikon.doccheck.com]
- 17. Hämolytische Anämien im Überblick - Hämatologie und Onkologie - MSD Manual Profi-Ausgabe [msdmanuals.com]
- 18. Hämolyse – Wikipedia [de.wikipedia.org]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Collection - Long-Term Stability of Human Plasma Metabolites during Storage at â80 °C - Journal of Proteome Research - Figshare [figshare.com]
- 23. mdpi.com [mdpi.com]
- 24. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl- N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography [kjpp.net]
- 25. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Alanine Codon Usage for Recombinant Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing alanine (B10760859) codon usage for recombinant protein expression.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization for alanine important for recombinant protein expression?
A1: Alanine is encoded by four codons (GCU, GCC, GCA, GCG). Different expression hosts have varying abundances of transfer RNAs (tRNAs) that recognize these codons. If your gene of interest contains alanine codons that are rare in the expression host, it can lead to translational pausing, premature termination of translation, and protein misfolding, ultimately resulting in low yields of the target protein.[1] By optimizing the alanine codons to match the host's preference, you can significantly enhance the speed and efficiency of translation, leading to higher protein expression levels.[2]
Q2: How do I know if the alanine codons in my gene are suboptimal for my chosen expression host?
A2: You can analyze the codon usage of your gene using various online tools. These tools compare the codon frequency in your gene to the codon usage table of the selected expression host and calculate a Codon Adaptation Index (CAI).[3] A low CAI value (typically below 0.7) suggests that the codon usage, including that for alanine, may be suboptimal and could be a bottleneck for protein expression.
Q3: What are the preferred alanine codons for common expression hosts?
A3: The preferred alanine codons vary between organisms. For example, E. coli favors GCG, while human cells may prefer GCC.[4] It is crucial to consult codon usage tables specific to your expression host. See the data table below for a detailed comparison.
Q4: Can optimizing only the alanine codons be sufficient to improve expression?
A4: While optimizing alanine codons can have a significant impact, especially if alanine is abundant in your protein, a holistic approach is generally recommended.[5] Overall gene expression is influenced by a multitude of factors, including the codon usage for all amino acids, mRNA secondary structure, and GC content.[3][6] Therefore, it is best to consider optimizing the entire coding sequence for your target protein.
Q5: What is the difference between site-directed mutagenesis and de novo gene synthesis for codon optimization?
A5: Site-directed mutagenesis is a technique used to introduce specific changes at defined locations in a DNA sequence. It is suitable for changing a small number of specific alanine codons. De novo gene synthesis, on the other hand, involves chemically synthesizing the entire gene sequence from scratch. This approach is ideal for extensive codon optimization throughout the entire gene, allowing for a complete redesign of the coding sequence to be perfectly tailored to the expression host.
Troubleshooting Guides
Problem 1: Low or no expression of an alanine-rich protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rare Alanine Codon Usage: The gene contains a high frequency of alanine codons that are rare in the expression host, leading to tRNA pool depletion and translational stalling.[7] | 1. Analyze Codon Usage: Use an online tool to analyze the codon usage of your gene and compare it to the host's codon usage table. 2. Codon Optimize: If rare alanine codons are prevalent, perform codon optimization. For a few changes, use site-directed mutagenesis. For many changes, consider de novo gene synthesis of the entire coding sequence. |
| High GC Content at the 5' End: Alanine codons are GC-rich (GCU, GCC, GCA, GCG). A high GC content at the beginning of the coding sequence can lead to stable mRNA secondary structures that inhibit ribosome binding and translation initiation.[7] | 1. Analyze mRNA Structure: Use RNA folding prediction software to check for stable secondary structures in the 5' region of the mRNA. 2. Introduce Silent Mutations: If stable hairpins are predicted, introduce synonymous mutations in the alanine codons (and other codons) at the 5' end to reduce GC content and destabilize these structures. |
| Protein Toxicity: Overexpression of the protein, which may be rich in alanine, could be toxic to the host cells, leading to slow growth and reduced protein yield.[7] | 1. Use a Tightly Regulated Promoter: Employ an expression vector with a promoter that has low basal expression levels. 2. Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period. This slows down protein synthesis, which can improve proper folding and reduce toxicity.[8] 3. Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances protein expression and cell health.[9] |
Problem 2: Truncated protein products are observed on a Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Translation Termination: A stretch of rare alanine codons can cause the ribosome to stall and dissociate from the mRNA, resulting in truncated protein fragments.[7] | 1. Identify Rare Codon Clusters: Analyze the gene sequence to pinpoint clusters of rare alanine codons. 2. Perform Site-Directed Mutagenesis: Use site-directed mutagenesis to change these rare codons to more frequently used ones in the host organism. |
| Proteolytic Degradation: The full-length protein is being expressed but is subsequently degraded by host cell proteases. Alanine-rich regions can sometimes be susceptible to proteolysis. | 1. Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. 2. Work at Low Temperatures: Perform all protein purification steps at 4°C to minimize protease activity. 3. Use Protease-Deficient Strains: Consider using an expression host strain that is deficient in common proteases. |
Data Presentation
Table 1: Alanine Codon Usage Frequencies in Common Recombinant Protein Expression Hosts
| Codon | Escherichia coli (Frequency /1000) | Pichia pastoris (Frequency /1000) | Spodoptera frugiperda (Sf9) (Frequency /1000) | CHO Cells (Frequency /1000) | HEK293 Cells (Frequency /1000) |
| GCU | 17.9 | 28.9 | 25.1 | 28.0 | 28.0 |
| GCC | 25.4 | 16.6 | 23.3 | 39.8 | 40.0 |
| GCA | 21.3 | 15.1 | 18.2 | 22.8 | 23.0 |
| GCG | 34.2 | 3.9 | 9.7 | 10.7 | 11.0 |
Data compiled from publicly available codon usage databases.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Alanine Codon Exchange
This protocol outlines the steps for changing a single alanine codon using PCR-based site-directed mutagenesis.
1. Primer Design:
-
Design two complementary primers, each approximately 25-45 nucleotides in length.
-
The desired alanine codon mutation should be in the middle of each primer.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure the primers have a GC content of at least 40% and terminate with one or more G or C bases.
2. PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase.
-
Use a low amount of template plasmid DNA (e.g., 5-50 ng).
-
The cycling conditions should be optimized for the polymerase and primers used. A typical protocol might include:
- Initial denaturation: 95°C for 2 minutes.
- 18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-68°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
- Final extension: 68°C for 5 minutes.
3. Template DNA Digestion:
-
Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
Protocol 2: De Novo Gene Synthesis for Complete Alanine Codon Optimization
This protocol provides a general workflow for designing and obtaining a fully codon-optimized gene.
1. Obtain the Target Protein Sequence:
-
Start with the amino acid sequence of the protein of interest.
2. In Silico Codon Optimization:
-
Use a gene optimization software tool. Many are available online from gene synthesis companies.
-
Input the amino acid sequence and select the target expression host (e.g., E. coli K12).
-
The software will generate a DNA sequence with optimized codons for all amino acids, including alanine, based on the host's codon usage bias.
-
The software will also typically screen for and remove cryptic splice sites, polyadenylation signals, and strong secondary structures in the mRNA.
3. Review and Refine the Optimized Sequence:
-
Ensure that the optimization process has not introduced any unwanted restriction sites that might interfere with your cloning strategy.
-
Add necessary sequences such as start and stop codons, affinity tags (e.g., 6x-His tag), and restriction sites for cloning.
4. Order the Synthesized Gene:
-
Submit the final, optimized DNA sequence to a gene synthesis service provider.
-
The provider will chemically synthesize the gene and typically clone it into a standard vector.
5. Subclone into an Expression Vector:
-
Once you receive the synthesized gene, subclone it into your desired expression vector using standard molecular biology techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
6. Verify the Construct:
-
Transform the expression vector into E. coli for plasmid propagation.
-
Isolate the plasmid DNA and verify the sequence of the inserted gene by DNA sequencing.
Mandatory Visualization
Caption: Workflow for optimizing codon usage for enhanced recombinant protein expression.
References
- 1. Computational codon optimization of synthetic gene for protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 4. youtube.com [youtube.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. Dissecting the contributions of GC content and codon usage to gene expression in the model alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Improving the efficiency of alanine derivatization for analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of alanine (B10760859) derivatization for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of alanine.
Problem 1: Low or No Yield of Derivatized Alanine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for the recommended duration. Some reactions, like those with (S)-PMP, may require up to 90 minutes to be quantitative.[1] - Reaction Temperature: Optimize the reaction temperature. For example, derivatization with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) can be improved by gentle heating (≤40 °C).[2] - Reagent Concentration: A 4-6x molar excess of the derivatization reagent is often needed for complete derivatization.[3] |
| Reagent Degradation | - Moisture Sensitivity: Silylation reagents like MSTFA and MTBSTFA are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[4] Ensure anhydrous conditions by using dry solvents and glassware, and flush with an inert gas (e.g., nitrogen). - Proper Storage: Store derivatization reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. |
| Incorrect pH | - pH Optimization: The pH of the reaction mixture is critical. For instance, derivatization with AccQ•Tag requires a pH range of 8.2 to 10.1 for a complete reaction.[3] If the pH is too low, the reaction will be incomplete, especially for acidic amino acids like alanine.[3] A bright yellow color upon adding the reagent can indicate a pH that is too low.[3] |
| Sample Matrix Effects | - Sample Cleanup: Complex biological samples may contain interfering substances. Consider a solid-phase extraction (SPE) cleanup step to remove these interferences before derivatization. |
Problem 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | - As described above, ensure the derivatization reaction goes to completion. Multiple peaks for a single analyte can indicate incomplete derivatization.[5] |
| Derivative Instability | - Silyl Derivatives: Trimethylsilyl (TMS) derivatives can be unstable.[6] Consider using MTBSTFA to form more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture.[4] - Immediate Analysis: Analyze silylated derivatives as soon as possible after preparation to minimize degradation. |
| Column Issues | - Column Choice: Use a column appropriate for your analysis. For GC-MS of silylated amino acids, a 5% phenyl methylpolysiloxane column can provide good separation and symmetrical peak shapes.[7] - Column Contamination: Non-derivatized compounds from complex samples can damage the GC column.[8] Ensure proper sample cleanup. |
| Co-elution of Diastereomers (Chiral Analysis) | - Optimize Mobile Phase: For HPLC separation of chiral derivatives, adjust the mobile phase composition to improve the resolution of diastereomers. |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in Reaction Conditions | - Precise Control: Maintain strict control over reaction parameters such as temperature, time, and reagent volumes. Automation of the derivatization process can improve reproducibility.[9] |
| Presence of Water (Silylation) | - Anhydrous Conditions: As mentioned, the presence of water is a major source of irreproducibility in silylation reactions.[4] |
| Sample Preparation Variability | - Standardized Protocol: Follow a standardized and validated sample preparation protocol to ensure consistency between samples. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing alanine before analysis?
A1: Alanine, like other amino acids, is a polar and non-volatile molecule. Derivatization is necessary to:
-
Increase Volatility: For GC analysis, derivatization converts alanine into a more volatile compound that can be readily vaporized in the GC inlet.[4][7]
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of alanine, leading to better peak shapes and resolution on both GC and HPLC columns.[4]
-
Enhance Detection: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its detectability by UV or fluorescence detectors in HPLC.[10]
Q2: Which derivatization method is best for my application?
A2: The choice of derivatization method depends on the analytical technique and the specific research question.
-
For GC-MS:
-
Silylation (e.g., with MSTFA or MTBSTFA): A very common technique. MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture compared to those from MSTFA.[4]
-
Alkylation (e.g., with Ethyl Chloroformate - ECF): Offers a rapid reaction that does not require heating or anhydrous conditions, making it a robust alternative to silylation.[8][11]
-
-
For HPLC:
-
Pre-column Derivatization with Fluorescent Reagents (e.g., OPA, FMOC, AQC): These methods provide high sensitivity and are suitable for analyzing amino acids in complex matrices.[12][13] AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatization is simple and yields stable derivatives.[12]
-
Chiral Derivatization (e.g., with Marfey's reagent, FLEC): Necessary for separating alanine enantiomers (D- and L-alanine). These reagents create diastereomers that can be separated on a standard non-chiral column.[1][14]
-
Q3: My silylation reaction failed. What are the likely causes?
A3: The most common reason for silylation failure is the presence of moisture.[4] Silylation reagents react readily with water, which consumes the reagent and prevents the derivatization of your analyte. Ensure all glassware is oven-dried, use anhydrous solvents, and consider performing the reaction under an inert atmosphere. Another cause could be incomplete removal of the sample solvent, as residual water will interfere with the reaction.
Q4: I am seeing a peak for pyroglutamic acid in my GC-MS analysis of glutamine and glutamic acid. Is this related to my derivatization?
A4: Yes, it is a known issue that during derivatization (especially with silylation reagents), glutamine and glutamic acid can cyclize to form a pyroglutamic acid derivative.[5] This can lead to a single peak representing both amino acids. To confirm this, you can try derivatizing and injecting standards of glutamine, glutamic acid, and pyroglutamic acid separately to see their retention times.[5]
Q5: How can I improve the separation of D- and L-alanine using chiral derivatization?
A5: For chiral separations, several factors can be optimized:
-
Choice of Chiral Derivatizing Agent (CDA): Different CDAs will provide varying degrees of separation. Marfey's reagent (FDAA) is a classic and effective choice.[1]
-
Reaction Conditions: Ensure the derivatization reaction is complete and does not cause racemization. Enzymatic hydrolysis is sometimes preferred over strong acid hydrolysis to prevent racemization of the amino acids before derivatization.[2]
-
Chromatographic Conditions: Optimize the mobile phase composition, flow rate, and column temperature in your HPLC method to achieve the best possible resolution between the diastereomeric derivatives.
Quantitative Data Summary
Table 1: Comparison of Common Alanine Derivatization Reagents
| Derivatization Reagent | Analytical Technique | Key Advantages | Key Disadvantages |
| MSTFA / MTBSTFA | GC-MS | Well-established, forms volatile derivatives.[7] MTBSTFA derivatives are more stable.[4] | Highly sensitive to moisture, derivatives can be unstable.[4][8] |
| Ethyl Chloroformate (ECF) | GC-MS, LC-MS | Rapid reaction, can be done in aqueous media, no heating required.[8][11][15] | May form multiple derivatives for some amino acids. |
| AQC | HPLC-UV/Fluorescence | Simple procedure, stable derivatives, good for primary and secondary amines.[12] | Relatively long chromatography time.[12] |
| OPA (with a thiol) | HPLC-Fluorescence | Fast reaction, highly sensitive for primary amines.[9] | Does not react with secondary amines, derivatives can be unstable.[12][13] |
| FLEC | HPLC-Fluorescence | Excellent for chiral separation of enantiomers.[2][16] | Derivatization may require heating to optimize yield.[2] |
| Marfey's Reagent (FDAA) | HPLC-UV | Highly successful for chiral separations, reacts with amino groups without racemization.[1] | Requires alkaline conditions for reaction.[1] |
Experimental Protocols
Protocol 1: Silylation of Alanine with MTBSTFA for GC-MS Analysis
-
Materials:
-
Alanine standard or dried sample extract.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Acetonitrile (anhydrous).
-
Reacti-Vials™ or other suitable reaction vials.
-
Heating block or oven.
-
-
Procedure:
-
Place the dried alanine sample (e.g., 50 µL of a 91 µg/mL solution dried under nitrogen) into a reaction vial.
-
Add 100 µL of neat MTBSTFA to the vial.
-
Add 100 µL of anhydrous acetonitrile.
-
Cap the vial tightly and heat at 100 °C for 4 hours.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Protocol 2: Derivatization of Alanine with Ethyl Chloroformate (ECF) for GC-MS Analysis
-
Materials:
-
Aqueous alanine sample.
-
Ethanol (anhydrous).
-
Pyridine.
-
Ethyl Chloroformate (ECF).
-
Chloroform (B151607) or n-hexane for extraction.
-
7 M NaOH.
-
-
Procedure:
-
To 100 µL of the aqueous sample, add a mixture of H₂O/Ethanol/Pyridine (6:3:1 ratio).[15]
-
Add 5 µL of ECF and vortex for 30 seconds.[15]
-
Add 100 µL of chloroform to extract the derivatives.[15]
-
Add 10 µL of 7 M NaOH to adjust the pH of the aqueous layer to 9-10.[15]
-
Add another 5 µL of ECF and vortex again for 30 seconds.[15]
-
The chloroform layer containing the derivatized alanine is collected for GC-MS analysis.
-
Protocol 3: Chiral Derivatization of Alanine with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) for HPLC-MS/MS
-
Materials:
-
Alanine sample in 20 mM HCl.
-
Borate (B1201080) buffer (5% sodium tetraborate, pH 8.8).
-
Acetone.
-
FLEC derivatization reagent.
-
Hexane:ethyl acetate (B1210297) (1:1) for extraction.
-
-
Procedure:
-
To 20 µL of the sample, add 60 µL of borate buffer.[2]
-
Add 80 µL of acetone.[2]
-
Add 15 µL of FLEC reagent.[2]
-
Incubate the mixture for 30 minutes at 40 °C.[2]
-
After incubation, extract the excess FLEC reagent with 200 µL of hexane:ethyl acetate (1:1).[2]
-
The aqueous layer containing the derivatized alanine is ready for HPLC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the derivatization of alanine for analytical methods.
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY02287A [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Strategies to reduce background noise in alanine enzymatic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during alanine (B10760859) enzymatic assays.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your experiments.
Question 1: Why is the absorbance/fluorescence of my blank wells (no sample/enzyme) unusually high?
Answer: High background in blank wells can obscure your signal and reduce assay sensitivity. This issue often stems from the reagents themselves or their interaction under assay conditions.
-
Substrate Instability: The substrates used in the assay, such as the colorimetric or fluorometric probe, may be degrading spontaneously. This can be caused by improper storage, repeated freeze-thaw cycles, or suboptimal buffer conditions (e.g., incorrect pH). Always prepare substrate solutions fresh and protect them from light.[1]
-
Reagent Contamination: One of the most common issues in ALT assays is the contamination of D-alanine with L-alanine. Since L-alanine is the substrate for the enzyme, its presence in the blank will lead to a background reaction.[2] It is recommended to test different lots of D-alanine or to omit it from the blank reaction if possible.[2]
-
Autofluorescence/Absorbance of Reagents: Assay components, including the buffer, substrates, or even the microplate itself, can contribute to the background signal.[1] It's crucial to measure the signal of individual components to pinpoint the source. For fluorescence assays, using black opaque-walled plates is recommended to minimize light scatter.[1][3]
-
NADH Instability: In NADH-coupled assays, the stability of NADH is critical. NADH can degrade in acidic conditions, in certain buffers like phosphate (B84403) buffer, and at higher temperatures.[4][5] It is advisable to use a stable buffer such as Tris and prepare NADH solutions fresh.[4]
Question 2: My sample-containing wells show high background even after subtracting the blank. What could be the cause?
Answer: When the background signal is specific to the sample, it points to interfering substances within your biological sample.
-
Endogenous Interfering Substances: Biological samples can contain molecules that interfere with the assay. Hemolysis (release of hemoglobin from red blood cells) and lipemia (high lipid content) are common culprits that can cause spectral interference.[6][7][8] High concentrations of bilirubin (B190676) (icterus) can also interfere with peroxidase-linked reactions.
-
Presence of Pyruvate (B1213749) or Lactate (B86563) Dehydrogenase (LDH) in the Sample: Alanine aminotransferase (ALT) assays are often coupled to a reaction involving LDH and the conversion of pyruvate. If your sample has high endogenous levels of pyruvate or LDH, this can lead to a false signal.
-
Sample Deproteinization: Proteins in the sample can interfere with the assay. It is highly recommended to deproteinize samples, especially serum, using methods like perchloric acid (PCA) precipitation or a 10 kDa molecular weight cut-off (MWCO) spin filter.[3][9]
Question 3: The reaction rate in my assay is non-linear. What should I do?
Answer: A non-linear reaction rate can indicate several issues with the assay conditions.
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed too quickly, leading to a plateau in the reaction curve. Try decreasing the enzyme concentration or reducing the incubation time.[1]
-
Sub-optimal Reagent Concentrations: The concentrations of substrates, cofactors, or the coupling enzymes may not be optimal. It is important to titrate these components to find the concentrations that yield a linear response over the desired time.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions. Ensure that the pH, temperature, and buffer composition are optimal for enzyme activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a coupled enzymatic assay for alanine?
A1: In a typical coupled assay for alanine aminotransferase (ALT), the ALT in the sample catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. This reaction is then "coupled" to a second reaction where the newly formed pyruvate is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH is monitored by measuring the decrease in absorbance at 340 nm.[10][11] Alternatively, the pyruvate can be used in a reaction that generates a colorimetric or fluorescent signal.[12]
Q2: How should I prepare my samples to minimize background?
A2: Proper sample preparation is critical. For serum or plasma samples, it is recommended to deproteinize them to remove interfering proteins.[9] Avoid samples with significant hemolysis or lipemia.[6][7][10] If you are working with tissue or cell lysates, ensure complete homogenization and centrifuge to remove insoluble debris.[3][12]
Q3: What are the appropriate blank/control wells to include in my assay plate?
A3: To accurately determine the background noise, you should include several types of controls:
-
No-Enzyme Control (Reagent Blank): Contains all reaction components except the enzyme. This helps to measure the rate of non-enzymatic substrate degradation.[13]
-
No-Substrate Control (Enzyme Blank): Contains the enzyme and all other reagents except the primary substrate (alanine). This helps to identify any contaminating activity in the enzyme preparation.[13]
-
Sample Blank: Contains the sample and all reaction components except the enzyme or a key substrate to measure the intrinsic signal from the sample itself.[14]
Q4: How can I ensure the stability of my reagents?
A4: Reagent stability is key to a robust assay.
-
Store enzymes and cofactors at the recommended temperatures (often -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[3][12]
-
Prepare substrate solutions fresh for each experiment, especially colorimetric and fluorometric probes which can be light-sensitive and unstable in solution.[1]
-
NADH solutions should be prepared fresh in a suitable buffer (e.g., Tris at a slightly alkaline pH) and kept on ice.[4][5]
Quantitative Data Summary
Table 1: Common Interferents and their Effects
| Interfering Substance | Mechanism of Interference | Typical Effect on Assay | Recommended Action |
| Hemolysis (Hemoglobin) | Spectral interference, particularly at wavelengths used for NADH (340 nm) and some colorimetric probes (540-580 nm).[8] | Falsely elevated or erratic results.[6][7] | Avoid using hemolyzed samples. If unavoidable, include a proper sample blank. |
| Lipemia (Lipids) | Light scattering, causing turbidity that interferes with spectrophotometric measurements.[7][8] | Falsely elevated or erratic results. | Use high-speed centrifugation to clarify samples or use a lipid-clearing agent. |
| Bilirubin (Icterus) | Spectral interference and chemical interference with peroxidase-based detection methods. | Can cause falsely decreased results in some assays. | Use a sample blank and be cautious when interpreting results from icteric samples. |
| L-alanine contamination in D-alanine | L-alanine acts as a substrate, causing a reaction in blank wells.[2] | Increased blank signal, leading to underestimation of sample activity.[2] | Test different lots of D-alanine or omit it from the blank reaction.[2] |
Table 2: Recommended Storage and Stability of Key Reagents
| Reagent | Storage Temperature | Recommended Practices | Stability Notes |
| Alanine Aminotransferase (ALT) Enzyme | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. | Consult manufacturer's datasheet for specific stability information. |
| NADH/NADPH | -20°C | Prepare fresh solutions for each experiment. Store in a slightly alkaline buffer (e.g., Tris, pH 7.5-8.5).[4][15] | Unstable in acidic conditions and in phosphate buffers.[5] Diluted solutions should be used within a few hours.[16][17] |
| Colorimetric/Fluorometric Probes | -20°C | Protect from light and moisture. Warm to room temperature before use. | Often supplied in DMSO; repeated freeze-thaw cycles should be avoided. |
| Reconstituted Enzymes/Substrates | -20°C | Aliquot and use within the timeframe recommended by the manufacturer (e.g., 2 months).[12] | Stability can vary significantly once reconstituted. |
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA) Precipitation
This protocol is suitable for removing protein from samples like serum or tissue homogenates.
-
Sample Preparation: Start with a clear sample homogenate or serum. Keep samples on ice throughout the procedure.
-
Precipitation: Add ice-cold 4 M PCA to your sample to a final concentration of 1 M. For example, add 100 µL of 4 M PCA to 300 µL of sample. Vortex briefly.[18]
-
Incubation: Incubate the mixture on ice for 5-10 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 2-5 minutes at 4°C.[18][19]
-
Collection of Supernatant: Carefully transfer the clear supernatant to a new, pre-chilled microfuge tube.
-
Neutralization: To neutralize the supernatant, add an ice-cold neutralization buffer (e.g., 2 M KOH) to bring the pH to a range of 6.5-8.0. The volume of KOH needed is typically around 34% of the supernatant volume. A precipitate of potassium perchlorate (B79767) will form.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.[18]
-
Final Sample: The resulting supernatant is the deproteinized sample, ready for use in the assay.
Protocol 2: Standard Protocol for a Coupled ALT Enzymatic Assay (NADH-based)
This protocol describes a typical kinetic assay in a 96-well plate format.
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare the L-alanine and α-ketoglutarate substrate solution in Assay Buffer.
-
Prepare a fresh solution of NADH in Assay Buffer.
-
Prepare the lactate dehydrogenase (LDH) coupling enzyme solution in Assay Buffer.
-
-
Plate Setup:
-
Add your prepared samples (deproteinized, if necessary) and standards to the appropriate wells of a 96-well plate.
-
Prepare blank wells containing Assay Buffer instead of sample.
-
-
Reaction Mix Preparation: Prepare a master mix containing the Assay Buffer, substrate solution, NADH, and LDH. The volume should be sufficient for all wells.
-
Reaction Initiation: Add the master mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 10-30 minutes.[10]
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from the rate of the sample and standard wells.
-
Plot the rates of the standards versus their concentrations to generate a standard curve.
-
Determine the ALT activity in your samples from the standard curve.
-
Visualizations
Caption: Standard experimental workflow for an ALT enzymatic assay.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the IFCC reference method for alanine aminotransferase: spurious blank ALT activity due to contamination of D-alanine with L-alanine, and recommendations for a correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdxedge.com [tdxedge.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. quora.com [quora.com]
- 14. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. Total NAD and NADH Assay Kit (Colorimetric) (ab186032) is not available | Abcam [abcam.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
Technical Support Center: Minimizing Alanalin-Racemization in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of alanine (B10760859) during chemical synthesis, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of alanine synthesis?
A1: Racemization is the process where a pure enantiomer of alanine (either L-alanine or D-alanine) is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this loss of stereochemical integrity at the α-carbon is a significant side reaction.[1][2] The presence of the undesired diastereomeric peptide impurity can be difficult to separate and can drastically alter the biological activity and safety profile of the final peptide product.[3]
Q2: What are the primary mechanisms of alanine racemization during peptide synthesis?
A2: There are two main pathways through which alanine racemization occurs:
-
Oxazolone (B7731731) (or Azlactone) Formation: This is the most common mechanism.[3][4][5] The activated carboxyl group of an N-protected alanine can cyclize to form a planar oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[3][5]
-
Direct Enolization (Direct α-Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar enolate results in racemization.[5][6] This is more likely with amino acids that have electron-withdrawing groups in their side chains.[7]
Q3: Which factors primarily contribute to alanine racemization?
A3: Several experimental factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[8][9] Onium salt-based reagents (e.g., HBTU, HATU) can also increase the risk, especially in the presence of a base.[2]
-
Additives: The absence of racemization-suppressing additives is a major contributor to this side reaction.[3]
-
Base: The type, strength, and concentration of the base used for neutralization or catalysis play a significant role. Stronger and less sterically hindered bases generally increase the rate of racemization.[2][3][6]
-
Temperature: Higher reaction temperatures, often employed to speed up coupling reactions (e.g., in microwave-assisted synthesis), can accelerate the rate of racemization.[2][10]
-
Solvent: The polarity of the solvent can affect racemization rates. In some instances, less polar solvents may help reduce racemization.[7][8]
-
Pre-activation Time: Longer pre-activation times for the carboxylic acid can lead to increased levels of racemization.[1]
Troubleshooting Guides
Issue 1: Significant Racemization Detected in Alanine-Containing Peptides
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent system known for low racemization. For carbodiimide-based couplings (e.g., DIC), always use a racemization-suppressing additive.[3][8] Consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents in conjunction with an additive for sensitive couplings.[8] |
| Absence or Ineffective Additive | Incorporate an effective racemization suppressor into the coupling protocol. 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 6-Cl-HOBt are commonly used.[8][11] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its derivatives are also highly effective and are considered safer alternatives to HOBt-based additives.[6][9] |
| Inappropriate Base | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[6][9] Use the minimum necessary amount of base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, at 0°C.[8] If using microwave-assisted synthesis, consider reducing the coupling temperature.[10][12] |
| Prolonged Pre-activation | Minimize the pre-activation time of the N-protected alanine before adding the amino component of the coupling reaction.[8] |
| Solvent Effects | If solubility allows, consider using a less polar solvent, as this can sometimes reduce the rate of racemization.[8] |
Issue 2: Racemization Occurring During the Coupling of the First Alanine to the Resin
| Potential Cause | Recommended Solution |
| Harsh Anchoring Conditions | The initial loading of the first amino acid onto the resin is a critical step where racemization can occur.[13] Use milder conditions for this step. For example, when loading onto a Wang or 2-chlorotrityl resin, ensure the conditions are optimized to be as gentle as possible. |
| Inappropriate Activation for Esterification | The activation method for forming the ester bond with the resin can induce racemization. Utilize methods known to minimize racemization during esterification. |
Quantitative Data Summary
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in a model dipeptide synthesis.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | % D-Isomer Formation |
| DIC | None | High |
| DIC | HOBt | Low |
| DIC | HOAt | Very Low |
| DIC | Oxyma | Very Low |
| HATU | - | Moderate |
| HBTU | - | Moderate |
| PyBOP | - | Low to Moderate |
Data adapted from studies on racemization-prone amino acids to highlight general trends. The combination of DIC with Oxyma or HOAt is highly effective at suppressing racemization.[3]
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization
This protocol describes a typical coupling cycle in solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, designed to minimize racemization.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-20 minutes at room temperature to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-L-alanine (3 equivalents) and a racemization-suppressing additive such as Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add the coupling reagent, for example, DIC (3 equivalents), to this solution and allow for a brief pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or at 0°C for particularly sensitive couplings.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Quantification of Alanine Racemization by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of an alanine-containing peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, isolate it by centrifugation, wash it with cold ether, and dry it.
-
Hydrolysis: Completely hydrolyze the peptide into its constituent amino acids by treating it with 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag to facilitate detection and separation.
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a suitable chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).
-
Use an appropriate mobile phase to achieve separation of the D- and L-alanine enantiomers.
-
Quantify the peak areas of the D- and L-alanine enantiomers to determine the percentage of racemization.
-
Visualizations
Caption: Mechanisms of alanine racemization during peptide synthesis.
Caption: Workflow for a peptide coupling cycle with minimized racemization.
Caption: Troubleshooting logic for addressing high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Issues with High Alanine Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues arising from high concentrations of alanine (B10760859) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why can high concentrations of L-alanine in culture media be detrimental to cell viability?
High concentrations of L-alanine can negatively impact cell health through several mechanisms:
-
Osmotic Stress: A significant increase in the molar concentration of the medium due to high levels of alanine can lead to osmotic stress, causing cells to swell and triggering a regulatory volume decrease (RVD) response.[1] This process can disrupt normal cellular functions and ionic balance.[1]
-
Metabolic Overload: Alanine is a key player in cellular metabolism, particularly in the glucose-alanine cycle, where it's converted to pyruvate.[2] Excessive alanine can overwhelm this pathway, leading to an accumulation of metabolic byproducts like lactate (B86563), which can cause acidification of the culture medium and intracellular environment.
-
Mitochondrial Dysfunction: Studies on β-alanine (a different isomer) have shown that high concentrations can lead to mitochondrial fragmentation and oxidative stress, which may have relevance for L-alanine toxicity as well.[3]
-
Altered Signaling Pathways: As an amino acid, alanine contributes to the nutrient-sensing signals that regulate key cellular pathways like mTOR, which controls cell growth and proliferation.[4][5] Dysregulation of these pathways can be detrimental.
Q2: What are the common visual signs of alanine-induced cytotoxicity in my cell culture?
Common observable signs include:
-
Changes in cell morphology (e.g., rounding, shrinking, or swelling).
-
Increased number of floating, non-adherent cells (for adherent cell lines).
-
Decreased cell proliferation rate or lower cell density compared to control cultures.
-
Visible precipitates in the medium, although this is less common.
-
A rapid drop in media pH, indicated by a premature color change of the phenol (B47542) red indicator to yellow.
Q3: Are certain cell types more sensitive to high alanine concentrations?
Yes, sensitivity can be cell-type dependent. For example:
-
Pancreatic β-cells can become desensitized by prolonged exposure to high alanine, affecting their metabolic flux, calcium handling, and insulin (B600854) secretion.[6]
-
Cancer cell lines may have altered metabolic dependencies. While some may be more robust, others, like certain breast cancer cells, have shown suppressed migration and proliferation in response to β-alanine.[7]
-
T cells rely on extracellular alanine for their initial activation, and deprivation can impair their growth and function.[8] Conversely, excessive levels could disrupt their metabolic reprogramming.
Q4: How does high alanine concentration affect critical signaling pathways like mTOR?
Amino acids are potent activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5] High levels of alanine can contribute to the amino acid pool that signals mTORC1 activation. This occurs by promoting the movement of mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.[4] While essential for growth, chronic or excessive activation of mTORC1 can be detrimental and is implicated in various diseases.
Q5: What is a typical concentration range for L-alanine in standard media, and at what concentrations do problems typically arise?
Standard cell culture media contain L-alanine at varying concentrations. The exact threshold for toxicity is highly dependent on the specific cell line and experimental conditions. Problems can start to arise when the supplemented alanine concentration significantly increases the overall osmolality of the medium or overwhelms the cell's metabolic capacity. For instance, studies investigating the effects of prolonged exposure have used concentrations around 10 mM.[9] It is crucial to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line.[10][11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving cell viability issues linked to high alanine concentrations.
Problem 1: Significant Decrease in Cell Viability After Media Supplementation
Your experiment involves adding a compound or nutrient that requires a high concentration of alanine, and you observe a sharp decline in cell viability.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cell viability issues caused by high alanine concentrations.
Possible Cause 1: Osmotic Stress High concentrations of any solute, including alanine, will increase the osmolality of the culture medium. This can cause water to move out of the cells, leading to shrinkage, or into the cells, leading to swelling and subsequent regulatory responses that are energetically costly.[1][12]
-
How to Diagnose:
-
Calculate Theoretical Osmolality: Add the molarity of the supplemented alanine to the basal osmolality of your medium (typically ~280-320 mOsm/kg). A significant increase (>10-15%) is a potential concern.
-
Measure Osmolality: Use an osmometer to get an accurate reading of your final culture medium compared to a control medium.
-
-
Solutions:
-
Lower Alanine Concentration: The simplest solution is to perform a dose-response curve to find the highest tolerable concentration.
-
Adjust Basal Media Osmolality: If a high alanine concentration is unavoidable, you may be able to compensate by preparing a custom basal medium with a lower initial salt concentration. This is an advanced solution and requires careful validation.
-
Control Experiment: Use a non-metabolizable osmolyte like mannitol (B672) at the same molar concentration as the alanine supplement.[12] If this control also causes toxicity, it strongly suggests an osmotic effect.
-
Possible Cause 2: Metabolic Overload & Byproduct Toxicity Alanine is readily converted to pyruvate, feeding into the TCA cycle and glycolysis.[2] An excess of alanine can lead to a metabolic bottleneck, resulting in the accumulation of toxic byproducts like lactate (acidifying the medium) and ammonia (from amino acid catabolism).
-
How to Diagnose:
-
Monitor Media pH: A rapid change in the medium's color (from red to orange/yellow) indicates acidification.
-
Measure Metabolites: Use commercially available kits to measure the concentration of lactate and ammonia in the spent culture medium. Compare these levels to untreated control cells.
-
-
Solutions:
-
Optimize Glucose Levels: Since the glucose-alanine cycle is linked, reducing the glucose concentration in the medium might alleviate some of the metabolic burden from excess pyruvate.
-
Enhance Buffering Capacity: Use a medium with a stronger buffering system (e.g., HEPES) or supplement your existing medium, but be sure to check for cell-line specific toxicity of the buffer itself.
-
Frequent Media Changes: Replace the culture medium more frequently to remove toxic byproducts and replenish nutrients.
-
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Troubleshooting High Alanine Effects: Causes & Solutions
| Potential Problem | Key Indicator(s) | Diagnostic Method | Primary Solution |
|---|---|---|---|
| Osmotic Stress | Cell shrinkage/swelling, reduced proliferation | Osmometer reading > 350 mOsm/kg | Reduce alanine concentration; use isotonic solutions |
| Metabolic Overload | Rapid media acidification (yellowing) | Lactate Assay, Ammonia Assay | Frequent media changes; optimize glucose levels |
| Signaling Dysregulation | Unexpected growth changes (pro- or anti-proliferative)| Western Blot for p-mTOR, p-S6K | Titrate alanine to find optimal signaling dose |
Table 2: Hypothetical Dose-Response of a Cancer Cell Line to L-Alanine This table illustrates potential data from a cell viability experiment.
| L-Alanine Conc. (mM) | Media Osmolality (mOsm/kg) | Cell Viability (%) After 48h | Lactate in Media (mM) |
| 0 (Control) | 315 | 100 ± 4.5 | 10.2 ± 1.1 |
| 5 | 320 | 98 ± 5.1 | 12.5 ± 0.9 |
| 10 | 325 | 91 ± 6.2 | 18.9 ± 1.5 |
| 20 | 335 | 75 ± 7.8 | 25.4 ± 2.1 |
| 40 | 355 | 42 ± 9.3 | 33.1 ± 2.5 |
| 80 | 395 | 15 ± 4.9 | 35.6 ± 2.8 |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the old medium and replace it with a fresh medium containing serial dilutions of L-alanine. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Add Resazurin-based reagent (e.g., CellTiter-Blue®) to each well according to the manufacturer's instructions (typically 10-20% of the well volume).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (e.g., 560nm Ex / 590nm Em) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol allows for the assessment of key phosphorylation events in the mTOR pathway.
-
Cell Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat them with different concentrations of L-alanine for a relevant time period (e.g., 30 minutes to 2 hours for signaling events).
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Alanine Metabolism and Potential Overload
Caption: Metabolic fate of high L-alanine, showing potential overload leading to lactate and ammonia production.
Amino Acid Sensing and mTORC1 Activation
Caption: Simplified diagram of the mTORC1 pathway activation by amino acids like alanine.
References
- 1. "Changes in Intracellular Chloride During Osmotic Stress and L-alanine " by Kening Wang [dc.etsu.edu]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. β-Alanine in Cell Culture [sigmaaldrich.com]
- 8. T cell activation depends on extracellular alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of hyper-osmotic stress on alanine content of Leishmania major promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during affinity chromatography, with a special focus on alanine-related applications.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in affinity chromatography?
Affinity chromatography is a powerful technique for purifying specific biomolecules from complex mixtures based on their unique binding interactions with a ligand immobilized on a resin.[1][2][3] However, non-specific binding can occur when molecules other than the target molecule bind to the affinity resin, leading to contamination of the purified product.[1] This can be caused by ionic or hydrophobic interactions between the unwanted molecules and the chromatography matrix.[4]
Q2: What are the common causes of non-specific binding?
The primary causes of non-specific binding include:
-
Ionic Interactions: Electrostatic attraction between charged molecules in the sample and the affinity matrix.
-
Hydrophobic Interactions: Non-polar regions of proteins and other molecules can interact with hydrophobic "patches" on the resin or the ligand itself.[5][6] Alanine, being a hydrophobic amino acid, can contribute to these interactions when present on the surface of proteins.[5][6][7]
-
Inadequate Washing: Insufficient or improperly formulated wash buffers may fail to remove weakly bound, non-target molecules.
-
High Protein Concentration: Loading a sample with a very high concentration of total protein can increase the likelihood of non-specific interactions.
Q3: What is "alanine-related" affinity chromatography?
"Alanine-related" affinity chromatography can refer to two distinct scenarios:
-
L-Alanine Affinity Chromatography: In this specific type of affinity chromatography, L-alanine is covalently attached to a resin and used as a ligand to purify proteins that specifically bind to L-alanine.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): Alanine is a hydrophobic amino acid.[5][6][7] Proteins with a significant number of surface-exposed hydrophobic residues, including alanine, can be purified using HIC.[5][6][7] In this context, addressing non-specific binding is crucial as the separation is based on hydrophobicity.[10][11]
Q4: How can I reduce non-specific binding in L-alanine affinity chromatography?
To minimize non-specific binding when using an L-alanine resin, consider the following:
-
Optimize Wash Buffer: Increase the stringency of the wash buffer by moderately increasing the salt concentration or including non-ionic detergents.
-
Competitive Elution: Elute the target protein using a buffer containing free L-alanine. This will specifically displace the bound target protein without eluting non-specifically bound proteins.
-
Blocking Agents: While less common in specific ligand affinity chromatography, in cases of high non-specific binding, pre-treating the resin with a blocking agent like bovine serum albumin (BSA) might be considered, though careful optimization is needed to avoid interference with target binding.
Q5: How is non-specific binding addressed in Hydrophobic Interaction Chromatography (HIC)?
In HIC, the goal is to modulate hydrophobic interactions to achieve separation. To minimize unwanted hydrophobic interactions leading to poor purity:
-
Salt Concentration: Carefully optimize the salt concentration in the binding and wash buffers. A high salt concentration promotes hydrophobic interactions, while gradually decreasing it during elution allows for the separation of proteins based on their hydrophobicity.[10][11]
-
Type of Salt: The type of salt used can influence the strength of hydrophobic interactions. The Hofmeister series can guide the selection of salts that provide the desired level of interaction.
-
pH and Temperature: Both pH and temperature can affect the hydrophobic properties of proteins and the resin.[11] Experimenting with a range of pH values and temperatures can help optimize separation.
-
Additives: In some cases, the addition of mild non-ionic detergents or organic modifiers to the elution buffer can help to disrupt strong non-specific hydrophobic interactions.[11]
Troubleshooting Guides
Issue 1: High Levels of Contaminating Proteins in the Eluate
Possible Causes and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Ionic Non-Specific Binding | Increase the ionic strength of the wash buffer. | Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM). Perform a wash step with each buffer and analyze the eluate for purity. |
| Hydrophobic Non-Specific Binding | Add a non-ionic detergent to the wash buffer or adjust the salt concentration (for HIC). | For general affinity chromatography, add Tween-20 or Triton X-100 to the wash buffer at a final concentration of 0.05-0.1%. For HIC, decrease the salt concentration in the wash buffer in a stepwise manner to selectively remove weakly bound contaminants. |
| Insufficient Washing | Increase the volume and/or number of wash steps. | After sample application, wash the column with 10-20 column volumes (CVs) of wash buffer. Monitor the UV absorbance of the flow-through until it returns to baseline before elution. |
| Inappropriate Buffer pH | Optimize the pH of the binding and wash buffers. | Perform small-scale binding experiments using a range of pH values around the pI of the target protein to determine the optimal pH for specific binding and minimal non-specific interactions. |
Issue 2: Low Yield of the Target Protein
Possible Causes and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Wash Conditions are Too Stringent | Decrease the stringency of the wash buffer. | If the target protein is being washed off, reduce the salt concentration or the concentration of additives (e.g., detergents) in the wash buffer. |
| Elution Conditions are Too Harsh | Optimize the elution buffer. | For competitive elution (e.g., with free L-alanine), perform a gradient elution with increasing concentrations of the competitor to find the optimal concentration for eluting the target protein without excessive dilution. For pH elution, use a gentler pH gradient. |
| Target Protein is Precipitating on the Column | Modify the buffer composition. | Add stabilizing agents such as glycerol (B35011) (up to 20%) or arginine to the buffers to improve protein solubility. |
Visual Guides
Diagram 1: General Affinity Chromatography Workflow
A typical workflow for an affinity chromatography experiment.
Diagram 2: Troubleshooting Non-Specific Binding
A decision tree for troubleshooting non-specific binding.
Experimental Protocols
Protocol 1: Optimizing Wash Buffer Salt Concentration
-
Prepare Buffers: Prepare a series of wash buffers containing different concentrations of NaCl (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in your standard binding buffer.
-
Equilibrate Column: Equilibrate your alanine-affinity column with the binding buffer.
-
Load Sample: Load your protein sample onto the column.
-
Wash: Wash the column with 5-10 column volumes of the first wash buffer (100 mM NaCl). Collect the flow-through.
-
Stepwise Wash: Sequentially wash the column with the remaining wash buffers of increasing salt concentration, collecting the flow-through for each step.
-
Elute: Elute your target protein using your standard elution buffer.
-
Analyze: Analyze the collected wash fractions and the eluate by SDS-PAGE to determine the salt concentration at which non-specific proteins are removed without eluting your target protein.
Protocol 2: Evaluating Non-Ionic Detergents
-
Prepare Buffers: Prepare wash buffers containing different concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20 or Triton X-100) in your optimized wash buffer from Protocol 1.
-
Equilibrate and Load: Equilibrate the column and load your sample as described previously.
-
Wash: Wash the column with 10 column volumes of the wash buffer containing the lowest detergent concentration.
-
Elute: Elute the target protein.
-
Repeat and Analyze: Repeat the experiment with the other detergent concentrations. Analyze the eluates by SDS-PAGE to identify the optimal detergent concentration that reduces non-specific binding without affecting the yield of your target protein.
References
- 1. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-works.com [bio-works.com]
- 8. Affinity purification and properties of rat liver mitochondrial L-alanine:4,5-dioxovalerate transaminase and its inhibition by hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Alanine resin for purification of specific proteins [gbiosciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Data Presentation: A Comparative Analysis of L-Alanine Production
A Comprehensive Guide to the Efficacy of L-Alanine Production Strains
For researchers, scientists, and professionals in drug development, the efficient and scalable production of L-alanine is a critical consideration. This amino acid, a vital building block in various biotechnological and pharmaceutical applications, is primarily produced through microbial fermentation. This guide provides an objective comparison of the efficacy of different microbial strains engineered for L-alanine production, supported by experimental data. We delve into the metabolic engineering strategies, fermentation protocols, and production metrics of key microorganisms, including Escherichia coli and Corynebacterium glutamicum, with additional insights into other promising strains.
The following table summarizes the quantitative data on L-alanine production across various engineered microbial strains. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Microbial Strain | Genetic Modifications | Fermentation Type | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Time (h) |
| Escherichia coli XZ132 | Replaced native D-lactate dehydrogenase with alanine (B10760859) dehydrogenase from Geobacillus stearothermophilus; deleted mgsA and dadX genes.[1][2] | Anaerobic batch | 114 | 0.95 | 2.38 | 48 |
| Escherichia coli B0016-060BC | Thermo-regulated genetic switch controlling Geobacillus stearothermophilus alaD gene expression.[3] | Aerobic growth followed by oxygen-limited production phase | 120.8 | 0.88 | 2.88 | 42 |
| Escherichia coli M-6 | Overexpression of four different alanine dehydrogenases (BsAlaDH, BcAlaDH, MsAlaDH, GsAlaDH); blocked competitive pathways.[4] | Fed-batch | 80.46 | 1.02 | 1.28 | 63 |
| Corynebacterium glutamicum ΔfasB/pJYW-5-alaDE | Knockout of fasB; combinatorial expression of Bacillus subtilis alaD and Escherichia coli alaE.[5] | Fed-batch with glucose supplementation | 69.9 | Not Reported | 1.17 | 60 |
| Pediococcus acidilactici BD16 (alaD+) | Heterologous expression of a synthetic alaD gene cassette from Geobacillus stearothermophilus.[6][7] | Fed-batch | 261.3 | Not Reported | 5.44 | 48 |
| Arthrobacter oxydans DAN75 | Inactivation of alanine racemase in the native DL-alanine producer HAP-1.[8][9] | Not specified | 75.6 | 0.16 | 0.63 | 120 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature for L-alanine production.
Fermentation Protocol for E. coli XZ132[1][2]
-
Strain: Escherichia coli XZ132
-
Medium: Mineral salts medium with an initial glucose concentration of 120 g/L.
-
Cultivation: Batch fermentation was carried out under anaerobic conditions.
-
Duration: 48 hours.
-
Key Steps: The fermentation is initiated by inoculating the production medium with a seed culture. The process is maintained under strict anaerobic conditions to favor the L-alanine production pathway.
Two-Stage Fermentation for E. coli with Overexpressed Alanine Dehydrogenase[8][9]
-
Strain: Engineered E. coli overexpressing the alaD gene from B. sphaericus.
-
Process: A two-stage fermentation process is employed.
-
Stage 1 (Growth Phase): Cells are grown under aerobic conditions to achieve high cell density.
-
Stage 2 (Production Phase): Cells are harvested, washed, and resuspended in a production medium to produce L-alanine.
-
-
Fed-batch Procedure: A two-phase fed-batch procedure was used to achieve a high titer of 88 g/L.[8]
Fed-Batch Fermentation for Corynebacterium glutamicum[5]
-
Strain: Corynebacterium glutamicum ΔfasB/pJYW-5-alaDE
-
Medium: Fermentation medium with periodic glucose supplementation.
-
Cultivation: Fed-batch fermentation.
-
Duration: 60 hours.
-
Key Steps: The fermentation is initiated, and glucose is fed periodically to maintain a sufficient carbon source for L-alanine production.
L-Alanine Quantification
-
High-Performance Liquid Chromatography (HPLC): A common method for the quantitative detection of L-alanine is through HPLC.[10][11][12]
-
Column: Amino bonded silica (B1680970) gel column or reversed-phase columns are often used.[10][11]
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and a phosphate (B84403) buffer.[10]
-
Detection: UV detection at a wavelength of around 215 nm is common.[10]
-
Quantification: The external standard method is used to calculate the concentration of L-alanine in the samples.[10]
-
-
Enzymatic Assay Kits: Commercially available kits provide a colorimetric or fluorometric method for alanine detection.[13] The assay involves a coupled enzyme reaction where alanine is converted to pyruvate, leading to a proportional color or fluorescence development.[13]
Signaling Pathways and Metabolic Engineering Strategies
The core of enhancing L-alanine production lies in redirecting the central carbon metabolism towards the synthesis of this amino acid. This is primarily achieved by introducing and overexpressing key enzymes and deleting genes of competing pathways.
Metabolic Pathway for L-Alanine Production in Engineered E. coli
In many engineered E. coli strains, the native D-lactate dehydrogenase (ldhA) is replaced by an L-alanine dehydrogenase (alaD). This modification channels pyruvate, the end product of glycolysis, towards L-alanine synthesis. Further enhancements include the deletion of genes like mgsA (methylglyoxal synthase) and dadX (alanine racemase) to prevent byproduct formation and racemization of L-alanine to D-alanine, respectively.[1][2]
Caption: Metabolic engineering in E. coli for L-alanine production.
Metabolic Pathway for L-Alanine Production in Engineered C. glutamicum
In Corynebacterium glutamicum, a strategy involves disrupting fatty acid biosynthesis to redirect metabolic flux towards L-alanine. This is achieved by knocking out genes like fasB. L-alanine production is further boosted by the expression of heterologous genes such as alaD from Bacillus subtilis and the alanine export protein gene alaE from E. coli.[5]
Caption: Metabolic engineering in C. glutamicum for L-alanine production.
Experimental Workflow
The general workflow for developing and evaluating L-alanine producing strains involves several key stages, from genetic modification to fermentation and analysis.
Caption: General experimental workflow for L-alanine production.
Conclusion
The fermentative production of L-alanine has seen significant advancements through metabolic engineering of various microbial hosts. Escherichia coli and Corynebacterium glutamicum have been extensively studied and engineered to achieve high titers, yields, and productivities. Strains like Pediococcus acidilactici also show remarkable potential. The choice of production strain depends on various factors, including the desired production scale, cost-effectiveness, and downstream processing considerations. The data and protocols presented in this guide offer a valuable resource for researchers aiming to select and optimize a suitable L-alanine production system. Continuous research in systems and synthetic biology is expected to further enhance the efficiency of these microbial cell factories.
References
- 1. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alanine dehydrogenases from four different microorganisms: characterization and their application in L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 11. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. L-Alanine Assay Kit (ab83394) | Abcam [abcam.com]
Validation of a new analytical method for alanine quantification
A Comprehensive Guide to the Validation of a New LC-MS/MS-Based Method for Alanine (B10760859) Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids like alanine is critical. This guide provides a detailed comparison of a new Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for alanine quantification against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and enzymatic assays. This objective comparison is supported by experimental data and detailed protocols to aid in the validation and adoption of new, more efficient methodologies.
Comparative Analysis of Alanine Quantification Methods
The selection of an appropriate analytical method for alanine quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and desired throughput. Below is a summary of the performance characteristics of the new LC-MS/MS method compared to traditional HPLC and enzymatic assays.
| Parameter | LC-MS/MS (New Method) | HPLC with UV Detection (Established) | Enzymatic Assay (Established) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection of alanine and its fragments. | Separation by reversed-phase or HILIC chromatography followed by UV detection after derivatization.[1][2] | Coupled enzyme reaction leading to a colorimetric or fluorometric product proportional to the alanine concentration. |
| Sensitivity | High (sub-µM to nM range) | Moderate (µM range)[3][4] | Moderate to High (nM to µM range) |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (potential for co-eluting interferences) | Moderate (potential for interference from other substances in the sample) |
| Linearity | Excellent over a wide dynamic range | Good over a moderate dynamic range | Good over a defined concentration range[3][4] |
| Accuracy | High | Good | Good |
| Precision (%RSD) | < 5% | < 10%[2] | < 15% |
| Throughput | High (amenable to automation)[5] | Moderate | High (suitable for 96-well plate format) |
| Sample Matrix | Plasma, serum, urine, cell culture media, tissue homogenates[5] | Plasma, supplements[2][3][4] | Plasma, serum, urine, cell and tissue culture supernatants |
| Derivatization | Optional, but can improve sensitivity | Often required (e.g., AQC)[2] | Not required |
Experimental Protocols
Detailed methodologies for the new LC-MS/MS method and the established HPLC and enzymatic assays are provided below.
New Method: LC-MS/MS for Alanine Quantification
This method is designed for high-throughput and sensitive quantification of alanine in biological samples.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃,¹⁵N-Alanine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar alanine molecule.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific parent-to-fragment ion transitions for alanine and the internal standard.
-
Established Method 1: HPLC with UV Detection
This method relies on pre-column derivatization to make alanine detectable by a UV detector.
1. Sample Preparation and Derivatization:
-
Protein Precipitation: Use perchloric acid to precipitate proteins from plasma samples.[2]
-
Derivatization: Derivatize the amino acids in the protein-free supernatant with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[2]
2. HPLC Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
UV Detection: Monitor the absorbance at a wavelength appropriate for the AQC-derivatized alanine.
Established Method 2: Enzymatic Assay
This is a high-throughput method suitable for screening purposes.
1. Principle:
-
Alanine concentration is determined by a coupled enzyme assay. Alanine is converted to pyruvate, which is then used in a reaction that produces a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) product.
2. Assay Protocol (based on a commercial kit):
-
Sample Preparation: Deproteinize serum samples using a 10 kDa MWCO spin filter.
-
Standard Curve Preparation: Prepare a series of alanine standards.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the converting enzyme and developer.
-
-
Incubation and Measurement: Incubate at room temperature and then measure the absorbance or fluorescence. The amount of alanine is proportional to the signal produced.
Workflow and Pathway Visualizations
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new green approach to L-histidine and β-alanine analysis in dietary supplements using rapid and simple contactless conductivity detection integrated with high-resolution glass-microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Alanine's Role in Gluconeogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alanine's role as a key substrate in gluconeogenesis, cross-validated against other significant precursors. The information presented is collated from robust experimental data to support research and development in metabolic diseases.
Comparative Analysis of Gluconeogenic Precursors
Gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, is critical for maintaining blood glucose homeostasis, particularly during periods of fasting or intense exercise.[1] While several molecules can serve as substrates for this pathway, alanine (B10760859), lactate (B86563), and glutamine are among the most significant contributors.[2][3] Alanine's role is particularly prominent in the liver through the glucose-alanine cycle, where it is converted to pyruvate (B1213749) by alanine aminotransferase (ALT).[2][4]
The relative contribution of these precursors to glucose production can vary depending on the physiological state. For instance, during fasting, the contribution of Cori cycle lactate to overall glucose production increases.[1] In postabsorptive humans, muscle is the primary source of both alanine and lactate.[5] Studies in healthy individuals have shown that after an overnight fast, lactate contributes 7-18% to plasma glucose, while alanine contributes 6-11%.[3]
Glutamine also serves as a major gluconeogenic precursor, with its metabolism primarily occurring in the kidneys, in contrast to alanine's hepatic preference.[2][3] Energetically, the conversion of glutamine to oxaloacetate is more favorable than that of alanine.[6][7] However, under certain conditions, such as early starvation and diabetes, alanine plays a more significant role in hepatic gluconeogenesis.[6][8] In cases of insulin-induced hypoglycemia in weaned rats, L-glutamine has been shown to be a better gluconeogenic substrate than L-alanine.[9]
The following tables summarize quantitative data from various studies, offering a direct comparison of the gluconeogenic potential of these key substrates.
Data Presentation
Table 1: Comparative Contribution of Precursors to Gluconeogenesis in Healthy Humans (Overnight Fast)
| Precursor | Contribution to Glucose Production (%) | Reference |
| Lactate | 7 - 18% | [3] |
| Alanine | 6 - 11% | [3] |
| Glutamine | 5 - 8% | [2] |
| Glycerol | 3 - 7% | [3] |
Table 2: Gluconeogenesis from Alanine vs. Lactate in Isolated Rat Hepatocytes
| Condition | Substrate | Rate of Glucose Incorporation (relative to lactate) | Reference |
| Fed Rats | Alanine | 5-fold higher | [10] |
| Fed Pregnant Rats (late gestation) | Alanine | Increased by 50% | [10] |
| Fed Pregnant Rats (late gestation) | Lactate | Increased by 200-400% | [10] |
| Starved Rats (with 2mM substrate) | Alanine | - | [11] |
| Starved Rats (with 2mM substrate) | Lactate | - | [11] |
Table 3: Alanine and Glutamine Kinetics at Rest and During Moderate Exercise in Humans
| Condition | Amino Acid | Rate of Appearance (Ra) (μmol·min⁻¹·kg⁻¹) | Reference |
| Rest | Alanine | 5.72 ± 0.31 | [12] |
| Exercise | Alanine | 13.5 ± 1.9 | [12] |
| Rest | Glutamine | 6.11 ± 0.44 | [12] |
| Exercise | Glutamine | 6.40 ± 0.69 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of gluconeogenic precursors.
Measurement of Alanine Aminotransferase (ALT) Activity
This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[1][13][14]
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate generated is then used in a coupled enzymatic reaction that results in a product that can be measured by absorbance or fluorescence, which is proportional to the ALT activity.[1]
Procedure (Fluorometric Assay):
-
Sample Preparation:
-
Homogenize tissue (50 mg) or cells (1 x 10⁶) in 200 μL of cold ALT Assay Buffer.
-
Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.
-
Serum samples can be used directly.
-
Add 1–20 μL of the sample to a 96-well plate and bring the final volume to 20 μL with ALT Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a pyruvate standard curve by diluting a stock solution to generate standards ranging from 0 to 10 nmol/well.
-
-
Reaction Setup:
-
Prepare a Master Reaction Mix containing ALT Assay Buffer, Fluorescent Peroxidase Substrate, ALT Enzyme Mix, and ALT Substrate.
-
Add 100 μL of the Master Reaction Mix to each standard and sample well.
-
-
Measurement:
-
After 2-3 minutes, take an initial fluorescence reading (T_initial) at λex = 535 nm and λem = 587 nm.
-
Incubate the plate at 37°C, protecting it from light.
-
Take subsequent readings every 5 minutes until the most active sample's value exceeds the highest standard.
-
-
Calculation:
-
Subtract the background reading (0 standard) from all measurements.
-
Determine the amount of pyruvate (B) generated between T_initial and T_final using the standard curve.
-
Calculate ALT activity using the formula: ALT Activity (mU/mL) = [B x Sample Dilution Factor] / [(T_final – T_initial) x V] where V is the sample volume in mL.
-
Isotopic Tracer Studies for Measuring Gluconeogenesis from Alanine
This method uses stable isotopes to trace the metabolic fate of alanine and quantify its contribution to glucose production.[4][15]
Principle: A stable isotope-labeled form of alanine (e.g., L-[1,2,3-¹³C₃]alanine) is infused into the subject. The incorporation of the ¹³C label into newly synthesized glucose is measured using gas chromatography-mass spectrometry (GC-MS).[15]
Procedure:
-
Tracer Infusion:
-
A primed-continuous infusion of the stable isotope-labeled alanine is administered intravenously.
-
Simultaneously, a glucose tracer (e.g., D-[2,3,4,6,6-²H₅]glucose) can be infused to measure total glucose turnover.[15]
-
-
Blood Sampling:
-
Blood samples are collected at baseline and at regular intervals during the infusion to ensure a steady state of tracer enrichment is reached.
-
-
Sample Analysis:
-
Plasma is separated, and glucose and alanine are isolated.
-
The isotopic enrichment of glucose and alanine is determined by GC-MS.
-
-
Calculation of Gluconeogenesis:
-
The rate of appearance (Ra) of glucose and alanine is calculated from the tracer dilution.
-
The rate of gluconeogenesis from alanine is determined by the rate of incorporation of the ¹³C label from alanine into glucose.
-
Isolation of Primary Hepatocytes for In Vitro Gluconeogenesis Assays
This protocol is based on the two-step collagenase perfusion technique for isolating hepatocytes from mouse liver.[8][16][17]
Principle: The liver is first perfused with a calcium-chelating solution to wash out blood and loosen cell junctions. This is followed by perfusion with a collagenase-containing solution to digest the extracellular matrix and release individual hepatocytes.
Procedure:
-
Preparation:
-
Anesthetize the mouse according to approved protocols.
-
Prepare perfusion and digestion solutions and warm them to 37°C.
-
-
Perfusion:
-
Surgically expose the portal vein.
-
Insert a cannula into the portal vein and begin perfusion with the washing solution (e.g., HBSS with EGTA) at a constant flow rate.
-
Once the liver has blanched, switch to the digestion solution containing collagenase.
-
-
Cell Isolation:
-
After perfusion, carefully excise the liver and transfer it to a petri dish containing wash medium.
-
Gently tease the cells apart using a sterile cell scraper or forceps.
-
Filter the cell suspension through a 70-100 μm cell strainer to remove undigested tissue.
-
-
Purification and Plating:
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for a few minutes to pellet the hepatocytes.
-
Wash the pellet with culture medium.
-
Resuspend the hepatocytes in the appropriate culture medium and plate them on collagen-coated dishes.
-
Visualizations
The following diagrams illustrate the key metabolic pathway, experimental workflow, and the logical framework of the comparative analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of liver and skeletal muscle to alanine and lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that L-glutamine is better than L-alanine as gluconeogenic substrate in perfused liver of weaned fasted rats submitted to short-term insulin-induced hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alanine and lactate as gluconeogenic substrates during late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of glucose on carbohydrate synthesis from alanine or lactate in hepatocytes from starved rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alanine and glutamine kinetics at rest and during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Simultaneous determination of glucose turnover, alanine turnover, and gluconeogenesis in human using a double stable-isotope-labeled tracer infusion and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
Comparative analysis of alanine versus glycine in protein structure stabilization
For Researchers, Scientists, and Drug Development Professionals
The subtle difference between a methyl group and a hydrogen atom on the α-carbon of an amino acid can have profound implications for protein structure, stability, and function. This guide provides an objective comparison of alanine (B10760859) (Ala) and glycine (B1666218) (Gly), two of the simplest amino acids, and their distinct roles in the stabilization of protein structures. This analysis is supported by experimental data and detailed methodologies to aid in research and therapeutic development.
At a Glance: Alanine vs. Glycine
| Feature | Alanine (Ala) | Glycine (Gly) |
| Side Chain | Methyl group (-CH₃) | Hydrogen atom (-H) |
| Chirality | Chiral (L- and D-isomers) | Achiral |
| Flexibility | Conformationally restricted | Highly flexible |
| Secondary Structure Propensity | Strong α-helix former[1] | α-helix disrupter, common in turns and loops[1][2][3] |
| Typical Role in Stability | Generally stabilizing, especially in α-helices[4][5] | Generally destabilizing in α-helices, but crucial for specific tertiary packing and collagen structure[2][6][7] |
Quantitative Analysis of Stability Changes
The effect of substituting glycine with alanine on protein stability is often quantified by the change in the Gibbs free energy of unfolding (ΔΔG). A positive ΔΔG value indicates stabilization, as more energy is required to unfold the mutant protein compared to the wild type.
Glycine to L-Alanine Substitution in α-Helices
Substituting glycine with L-alanine within the internal positions of an α-helix is generally a stabilizing event. This is attributed to alanine's higher intrinsic helical propensity and the favorable packing of its methyl group.[4][8]
| Protein/Peptide System | Mutation Position | ΔΔG (kcal/mol) | Experimental Context |
| Barnase | Internal α-helix | 0.4 to 2.0 | The variation depends on the burial of hydrophobic surface area upon folding.[9][10] |
| Model Peptides | Solvent-exposed helix | ~0.9 | Studies on model peptides where the mutation is exposed to the solvent.[10] |
| Apoflavodoxin | Three different α-helices | Stabilizing | Alanine stabilizes the helical conformation by burying more apolar area upon folding and having lower backbone entropy.[4][8] |
Glycine to D-Alanine Substitution at Helical C-termini
A particularly effective strategy for enhancing protein stability is the substitution of glycine with D-alanine at the C-capping position of α-helices. Glycine residues at these positions often adopt a positive φ dihedral angle, which is sterically disfavored for L-amino acids but allowed for D-amino acids.[11][12]
| Protein | Mutation Position | ΔΔG (kcal/mol) | Reference |
| N-terminal domain of L9 (NTL9) | G24D-Ala | 1.3 | [13] |
| N-terminal domain of L9 (NTL9) | G34D-Ala | 1.9 | [13] |
| UBA domain | G331D-Ala | 0.6 | [13] |
| Trp-cage | G10D-Ala | 0.9 | [11] |
| NTL9 (different study) | C-capping Gly | 1.87 | [11] |
| UBA (different study) | C-capping Gly | 0.6 | [11] |
Experimental Protocols
The quantitative data presented above are typically derived from a combination of site-directed mutagenesis to create the protein variants, followed by biophysical characterization to measure their stability.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions into a protein.[14][15]
Methodology:
-
Primer Design: Design primers of approximately 30 base pairs containing the desired mutation (e.g., a codon change from GGC for glycine to GCC for alanine) at the center.[16]
-
PCR Amplification: Use a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.[16] This creates a linear, mutated plasmid.
-
Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI enzyme. DpnI specifically targets methylated and hemi-methylated DNA, which is characteristic of DNA replicated in most E. coli strains, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[16]
-
Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells for propagation. Finally, sequence the plasmid DNA to confirm the desired mutation and the absence of any secondary mutations.
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
CD spectroscopy is a widely used method to assess the secondary structure of a protein and its thermal stability.[17][18][19]
Methodology:
-
Sample Preparation: Prepare samples of the wild-type and mutant proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.[17][19]
-
Data Acquisition: Record the CD signal (molar ellipticity) at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for an α-helical protein) as the temperature is increased at a constant rate (e.g., 1°C/min).[20][21]
-
Data Analysis: Plot the molar ellipticity against temperature. The resulting sigmoidal curve represents the transition from the folded to the unfolded state. The midpoint of this transition is the melting temperature (Tm).[18][22] A higher Tm for the mutant compared to the wild-type indicates increased thermal stability.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of its unfolding.[23][24]
Methodology:
-
Sample Preparation: Prepare precisely concentration-matched samples of the wild-type and mutant proteins, along with a buffer reference.
-
Data Acquisition: Place the protein sample and the reference buffer in their respective cells in the calorimeter. Scan the temperature at a constant rate (e.g., 1°C/min).[20] The instrument measures the differential heat uptake required to maintain the sample and reference at the same temperature.[23]
-
Data Analysis: The resulting thermogram plots the excess heat capacity (Cp) versus temperature. The peak of the thermogram corresponds to the Tm. The area under the curve represents the calorimetric enthalpy of unfolding (ΔH).[22][23] These parameters can be used to calculate the change in Gibbs free energy of unfolding (ΔΔG).
Visualizations
Experimental Workflow for Comparative Stability Analysis
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 3. reddit.com [reddit.com]
- 4. Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Experimental and Computational Analysis of Protein Stabilization by Gly-to-d-Ala Substitution: A Convolution of Native State and Unfolded State Effects. | Semantic Scholar [semanticscholar.org]
- 13. Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.yizimg.com [file.yizimg.com]
- 19. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 20. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Protein Function: A Comparative Guide to Alanine Scanning and Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, deciphering the intricate roles of individual amino acids within a protein is paramount to understanding its function, mechanism of action, and potential as a therapeutic target. Two powerful techniques, alanine (B10760859) scanning mutagenesis and site-directed mutagenesis, serve as cornerstones in this endeavor. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
At a Glance: Alanine Scanning vs. Site-Directed Mutagenesis
| Feature | Alanine Scanning Mutagenesis | Site-Directed Mutagenesis (General) |
| Primary Goal | To identify critical residues ("hot spots") for a specific protein function by systematically replacing residues with alanine. | To investigate the role of a specific amino acid by replacing it with any other amino acid. |
| Mutation Type | Substitution with alanine. | Substitution, insertion, or deletion of any amino acid(s). |
| Application | Epitope mapping, identifying key residues for protein-protein interactions, protein stability, and enzyme activity.[1][2] | Detailed structure-function analysis, mimicking naturally occurring mutations, protein engineering for enhanced properties.[3][4] |
| Throughput | Can be high-throughput, especially with combinatorial approaches like shotgun scanning.[5][6] | Typically lower throughput, focused on individual or a small set of mutations. |
| Information Yield | Reveals the contribution of the side chain to the function. | Provides detailed information on the impact of specific chemical properties (charge, size, hydrophobicity) at a particular position. |
| Limitations | The effect of the original side chain is lost, but no new chemical functionality is introduced. May not be suitable if the original residue is alanine or glycine. Can be labor-intensive if done individually.[2] | The choice of replacement amino acid can introduce unforeseen structural or functional perturbations. Interpretation can be complex. |
Delving Deeper: Principles and Applications
Alanine Scanning Mutagenesis: A Systematic Sweep for Functional Hot Spots
Alanine scanning is a systematic approach where individual amino acid residues in a protein are replaced by alanine.[7] The rationale behind using alanine is its small, non-polar, and chemically inert methyl side chain.[7] This substitution effectively removes the original side chain beyond the β-carbon without introducing significant steric hindrance or new chemical interactions, thus allowing researchers to assess the contribution of the native side chain to the protein's function.[2]
This technique is particularly powerful for:
-
Epitope Mapping: Identifying the key amino acids on an antigen that are recognized by an antibody.[1][2]
-
Identifying Protein-Protein Interaction Sites: Pinpointing the residues that form the energetic "hot spots" at the interface of two interacting proteins.[1]
-
Understanding Enzyme Catalysis: Determining which residues in an active site are crucial for substrate binding and catalysis.
Site-Directed Mutagenesis: Precision Engineering for In-Depth Analysis
Site-directed mutagenesis is a broader technique that allows for any specific, predetermined change in the DNA sequence, resulting in a corresponding change in the protein's amino acid sequence.[3] This can involve substituting one amino acid for another, deleting an amino acid, or inserting a new one.[3] This precision enables a more detailed investigation into the role of a particular residue's properties, such as its charge, size, or hydrogen-bonding capacity.
Key applications of site-directed mutagenesis include:
-
Structure-Function Relationship Studies: Probing the precise role of an amino acid in protein folding, stability, and activity.
-
Mimicking Natural Mutations: Recreating mutations found in diseases to study their pathological effects.
-
Protein Engineering: Modifying proteins to enhance their stability, activity, or to introduce novel functions for therapeutic or industrial purposes.[4]
Quantitative Data Presentation: A Case Study of Human Growth Hormone Receptor Interaction
To illustrate the quantitative insights gained from these techniques, we present data from studies on the interaction between human growth hormone (hGH) and its receptor (hGHR). Alanine scanning was employed to identify the key residues at the binding interface. The change in binding free energy (ΔΔG) upon mutation to alanine indicates the importance of the original residue's side chain for the interaction. A higher positive ΔΔG value signifies a greater contribution to the binding affinity.
| Residue | Wild-Type Amino Acid | ΔΔG (kcal/mol) upon Ala Mutation | Contribution to Binding |
| R64 | Arginine | 4.2 | Critical |
| W104 | Tryptophan | 3.8 | Critical |
| K172 | Lysine (B10760008) | 2.5 | Important |
| E174 | Glutamic Acid | 2.1 | Important |
| F176 | Phenylalanine | 1.8 | Moderate |
| T175 | Threonine | 0.5 | Minor |
| S177 | Serine | 0.2 | Negligible |
Data adapted from studies on human growth hormone receptor binding.[6]
This table clearly demonstrates how alanine scanning can quantitatively rank the importance of different residues in a protein-protein interaction, guiding further, more specific site-directed mutagenesis studies. For instance, a researcher might follow up by mutating Arginine at position 64 to a lysine (maintaining the positive charge but altering the side chain structure) or to a glutamic acid (reversing the charge) to dissect the specific role of the guanidinium (B1211019) group in the interaction.
Experimental Protocols
Experimental Protocol for Alanine Scanning Mutagenesis (via Site-Directed Mutagenesis)
This protocol outlines the general steps for creating a single alanine mutation using a PCR-based site-directed mutagenesis method. For a full alanine scan, this process is repeated for each target residue.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (the codon for alanine) in the center.
- The primers should have a melting temperature (Tm) of ≥78°C.
- The GC content should be at least 40%, and the primers should terminate in one or more C or G bases.
2. PCR Amplification:
- Set up a PCR reaction containing the template plasmid DNA (with the gene of interest), the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu or Q5), and dNTPs.
- A typical thermal cycling program is:
- Initial denaturation: 95°C for 1 minute.
- 18 cycles of:
- Denaturation: 95°C for 50 seconds.
- Annealing: 60°C for 50 seconds.
- Extension: 68°C for 1 minute/kb of plasmid length.
- Final extension: 68°C for 7 minutes.
3. Template DNA Digestion:
- Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[8]
4. Transformation:
- Transform competent E. coli cells with the DpnI-treated plasmid DNA.
- Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic for which the plasmid carries a resistance gene) and incubate overnight at 37°C.
5. Verification:
- Pick individual colonies and grow them in liquid culture.
- Isolate the plasmid DNA (miniprep).
- Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Experimental Protocol for Site-Directed Mutagenesis (QuikChange Method)
This protocol describes a widely used method for introducing specific point mutations, insertions, or deletions.
1. Primer Design:
- Design two complementary mutagenic primers that contain the desired mutation. The primers should anneal to the same sequence on opposite strands of the plasmid.
2. PCR Amplification:
- Perform a thermal cycling reaction using a high-fidelity DNA polymerase to extend the primers and generate a new plasmid containing the desired mutation. This is a linear amplification process.[8]
3. DpnI Digestion:
- Digest the parental, methylated DNA template with DpnI restriction enzyme.[8]
4. Transformation and Selection:
- Transform the nicked, circular dsDNA containing the mutation into highly competent E. coli cells. The host cells will repair the nicks in the plasmid.
- Select for transformed cells on an appropriate selective medium.
5. Sequence Verification:
- Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the intended mutation.
Visualizing the Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Alanine Scanning Mutagenesis.
Caption: General Workflow for Site-Directed Mutagenesis.
Caption: Probing the hGH-hGHR Interaction with Alanine Scanning.
Conclusion: Choosing the Right Tool for the Job
Both alanine scanning and site-directed mutagenesis are indispensable tools for functional protein analysis. Alanine scanning serves as an excellent first-pass technique to rapidly identify functionally important residues across a protein region of interest. In contrast, site-directed mutagenesis allows for a more nuanced and detailed investigation of the specific roles of individual amino acids. The choice between these methods, or their sequential use, will depend on the specific research question, the existing knowledge about the protein system, and the desired level of detail in the functional analysis. For drug discovery and development, a combinatorial approach, often starting with a broad scan followed by targeted mutagenesis, can be a highly effective strategy to elucidate mechanisms of action and guide the design of novel therapeutics.
References
- 1. genscript.com [genscript.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 4. dnastar.com [dnastar.com]
- 5. Shotgun alanine scanning shows that growth hormone can bind productively to its receptor through a drastically minimized interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid mapping of protein functional epitopes by combinatorial alanine scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine scanning - Wikipedia [en.wikipedia.org]
- 8. static.igem.org [static.igem.org]
Evaluating the performance of different chiral columns for alanine separation
For researchers, scientists, and drug development professionals, the accurate separation of alanine (B10760859) enantiomers is a critical analytical challenge. The stereochemistry of alanine plays a significant role in biological systems, and the ability to resolve its D- and L-forms is paramount in fields ranging from pharmaceutical quality control to metabolomics. This guide provides an objective comparison of the performance of three major types of chiral stationary phases (CSPs) for the enantioseparation of alanine: macrocyclic glycopeptide, crown ether, and polysaccharide-based columns. Additionally, a gas chromatography approach using a cyclodextrin-based column is presented for the analysis of derivatized alanine.
Performance Comparison of Chiral Columns for Alanine Separation
The selection of an appropriate chiral column is dictated by several factors, including the need for derivatization, desired resolution, analysis time, and compatibility with detection methods such as mass spectrometry (MS). The following table summarizes the performance of different chiral columns for the separation of alanine enantiomers based on available experimental data. It is important to note that the presented values are derived from various studies and are not from a direct head-to-head comparison under identical conditions.
| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Analyte Form | Resolution (R_s) | Selectivity (α) | Elution Order | Key Characteristics & Notes |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Underivatized DL-Alanine | > 1.5 (baseline) | Not specified | L then D[1] | Excellent for underivatized amino acids; LC-MS compatible mobile phase.[1] |
| Crown Ether | CROWNPAK® CR-I(+) | Underivatized DL-Alanine | 14.62 | Not specified | D then L[2] | High resolution for underivatized amino acids; requires acidic mobile phase.[2][3][4] |
| Polysaccharide-based | Lux® Cellulose-2 | N-FMOC-DL-Alanine | > 1.5 (baseline) | ~1.2-1.5 (estimated) | Not specified | Broad applicability for derivatized amino acids; requires derivatization.[5] |
| Cyclodextrin-based (GC) | Astec® CHIRALDEX® G-TA | N-TFA-DL-Alanine Isopropyl Ester | High | High | Not specified | High efficiency and speed for volatile derivatives; requires derivatization.[6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving successful chiral separations. Below are the methodologies for the key experiments cited in this guide.
Macrocyclic Glycopeptide CSP: Astec® CHIROBIOTIC® T
This method is suitable for the direct enantioseparation of underivatized alanine.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 205 nm.[1]
-
Sample Preparation: 300 µg/mL of DL-Alanine in 30:70 water:methanol.[1]
Crown Ether CSP: CROWNPAK® CR-I(+)
This method provides high-resolution separation of underivatized alanine and is compatible with LC-MS.[2]
-
Instrumentation: LC-MS system.
-
Column: CROWNPAK® CR-I(+), 150 mm x 3.0 mm I.D., 5 µm particles.[2]
-
Mobile Phase: Acetonitrile (B52724):Water:Trifluoroacetic Acid (96:4:0.5, v/v/v).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: Mass Spectrometry (MS).[2]
-
Sample Preparation: Sample dissolved in the mobile phase.
Polysaccharide-based CSP: Lux® Cellulose-2
This protocol is for the separation of N-FMOC derivatized alanine enantiomers.[5]
-
Instrumentation: HPLC system with UV detector.
-
Column: Lux® Cellulose-2, 250 mm x 4.6 mm I.D., 5 µm particles.[5]
-
Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). The ratio of acetonitrile to aqueous TFA solution may need optimization (e.g., starting with 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at a suitable wavelength for FMOC derivatives (e.g., 265 nm).
-
Sample Preparation: Derivatization of DL-alanine with 9-fluorenylmethyl chloroformate (FMOC-Cl) prior to analysis. The derivatized sample is dissolved in the mobile phase.
Cyclodextrin-based GC CSP: Astec® CHIRALDEX® G-TA
This gas chromatography method requires derivatization to increase the volatility of alanine.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at an appropriate pressure or flow rate (e.g., 30 psi).
-
Oven Temperature Program: An initial temperature of around 80-100°C, followed by a ramp of 2-5°C/min to a final temperature of approximately 150-180°C.
-
Injector and Detector Temperature: 250 °C.
-
Injection: 1 µL with a high split ratio (e.g., 80:1).
-
Sample Preparation: Derivatization of DL-alanine to a volatile form, such as N-trifluoroacetyl (N-TFA) isopropyl ester. This typically involves esterification with isopropanol (B130326) and HCl, followed by acylation with trifluoroacetic anhydride (B1165640) (TFAA).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the performance of different chiral columns for alanine separation.
Caption: Workflow for evaluating chiral columns for alanine separation.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. DL-Alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Astec® CHIRALDEX™ G-TA 毛细管GC色谱柱 L × I.D. 30 m × 0.25 mm, df 0.12 μm | Sigma-Aldrich [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
A comparative study of enzymatic versus chemical synthesis of alanine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alanine (B10760859), a fundamental amino acid, is a critical process in various research and industrial applications, including pharmaceutical development, specialty chemical production, and nutritional science. The choice of synthetic methodology, primarily between enzymatic and traditional chemical routes, significantly impacts the efficiency, stereoselectivity, cost-effectiveness, and environmental footprint of the process. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison at a Glance
The selection of a synthesis route for alanine necessitates a trade-off between the precision and mild conditions of enzymatic methods and the established, high-throughput nature of chemical synthesis. Below is a summary of key performance indicators for each approach.
| Parameter | Enzymatic Synthesis (L-Alanine Dehydrogenase) | Chemical Synthesis (Strecker Reaction) |
| Starting Materials | Pyruvate (B1213749), Ammonia, NADH | Acetaldehyde (B116499), Ammonia, Hydrogen Cyanide |
| Key Reagents/Catalysts | L-alanine dehydrogenase (AlaDH) | Acid/Base |
| Reaction Steps | Typically a single step | Multi-step (imine formation followed by hydrolysis) |
| Yield | High (often >95%)[1] | High (can be >90%) |
| Product Purity | High, with minimal byproducts | Can be high, but requires careful purification to remove unreacted reagents and intermediates |
| Stereoselectivity | Highly stereoselective, producing the desired L- or D-enantiomer[1] | Produces a racemic mixture (equal amounts of L- and D-alanine), requiring subsequent resolution steps[2][3] |
| Reaction Conditions | Mild (near-neutral pH, ambient temperature and pressure)[4][5] | Harsh (can involve strong acids/bases, high temperatures, and pressures) |
| Environmental Impact | "Green" process with biodegradable catalysts and less hazardous waste | Utilizes toxic reagents like cyanide and can generate significant chemical waste[4][5] |
| Key Advantages | High stereoselectivity, environmentally friendly, mild reaction conditions | Well-established, robust, and applicable to a wide range of amino acids |
| Key Disadvantages | Enzyme cost and stability can be a factor, potential for substrate/product inhibition | Lack of stereoselectivity, use of hazardous materials, and harsh reaction conditions |
Visualizing the Synthesis Pathways
To better understand the distinct processes, the following diagrams illustrate the experimental workflows for both enzymatic and chemical synthesis of alanine.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the enzymatic synthesis of L-alanine and the chemical synthesis of racemic alanine.
Enzymatic Synthesis of L-Alanine using L-Alanine Dehydrogenase
This protocol describes the synthesis of L-alanine from pyruvate and ammonia, catalyzed by L-alanine dehydrogenase (AlaDH), often utilizing a cofactor regeneration system for economic viability.
Materials:
-
Sodium Pyruvate
-
Ammonium Chloride (NH₄Cl)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis or a recombinant source
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Deionized water
-
Spectrophotometer
-
Incubator/shaker
-
Centrifuge
-
Ion-exchange chromatography system
Procedure:
-
Reaction Mixture Preparation: In a sterile reaction vessel, prepare the reaction mixture with the following final concentrations: 100 mM sodium pyruvate, 200 mM ammonium chloride, and 0.5 mM NADH in 100 mM Tris-HCl buffer (pH 8.0).
-
Enzyme Addition: Initiate the reaction by adding L-alanine dehydrogenase to a final concentration of 10 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Reaction Termination: Terminate the reaction by heating the mixture to 80°C for 15 minutes to denature and precipitate the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the precipitated enzyme.
-
Product Purification: The supernatant containing L-alanine can be further purified by cation-exchange chromatography.
-
Analysis: The concentration and purity of the synthesized L-alanine can be determined using High-Performance Liquid Chromatography (HPLC) with an appropriate chiral column to confirm enantiomeric excess.
Chemical Synthesis of Alanine via Strecker Reaction
This protocol outlines the classic Strecker synthesis to produce a racemic mixture of DL-alanine from acetaldehyde.
Materials:
-
Acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter
Procedure:
-
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 10 g of ammonium chloride in 30 mL of water in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add 7.5 g of sodium cyanide to the cooled solution with continuous stirring.
-
To this mixture, add 7.0 mL of acetaldehyde dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The α-aminonitrile will separate as an oily layer.
-
-
Step 2: Hydrolysis of the α-Aminonitrile
-
Carefully decant the aqueous layer from the α-aminonitrile.
-
Add 30 mL of concentrated hydrochloric acid to the aminonitrile in the flask.
-
Attach a reflux condenser and heat the mixture under reflux for 3-4 hours. The hydrolysis of the nitrile to a carboxylic acid will occur.
-
-
Step 3: Isolation and Purification of DL-Alanine
-
After reflux, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a concentrated solution of sodium hydroxide until the pH reaches approximately 6.
-
Cool the neutralized solution in an ice bath to induce crystallization of DL-alanine.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude DL-alanine can be further purified by recrystallization from a water/ethanol mixture.
-
-
Analysis: The identity and purity of the synthesized DL-alanine can be confirmed by melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.
Concluding Remarks
The choice between enzymatic and chemical synthesis of alanine is highly dependent on the specific requirements of the application. For applications demanding high stereochemical purity and adherence to green chemistry principles, enzymatic synthesis is the superior choice.[4][5] The mild reaction conditions and high selectivity of enzymes like L-alanine dehydrogenase result in a high-quality product with minimal environmental impact.[4][5] However, the cost and stability of the enzyme may be limiting factors for large-scale production.
Conversely, the Strecker synthesis offers a robust and well-established method for producing alanine, albeit as a racemic mixture.[2][3] While it involves harsh conditions and hazardous reagents, its simplicity and high-throughput nature make it a viable option for applications where stereopurity is not a primary concern or where subsequent resolution steps are feasible. Asymmetric variations of the Strecker synthesis are also available, though they often require chiral auxiliaries or catalysts, adding to the complexity and cost.[6]
Ultimately, a thorough evaluation of the desired product specifications, cost considerations, and environmental impact will guide the selection of the most appropriate synthetic route for alanine.
References
- 1. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Isotopic Labeling: Alanine as a Probe in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, deciphering the intricate web of cellular metabolism is paramount to understanding disease and developing effective therapies. Isotopic labeling, coupled with metabolic flux analysis (MFA), offers a powerful lens to visualize the flow of nutrients through metabolic pathways. While glucose and glutamine are the workhorses of 13C-MFA, isotopically labeled alanine (B10760859) provides a unique and complementary perspective, particularly for investigating specific pathways like the glucose-alanine cycle, gluconeogenesis, and nitrogen metabolism.
This guide provides an objective comparison of the use of isotopically labeled alanine with the more common tracers, 13C-glucose and 13C-glutamine, in metabolic flux analysis. We present supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of your next metabolic study.
Probing Cellular Metabolism: A Tale of Three Tracers
The choice of an isotopic tracer is a critical experimental design parameter that dictates the precision and scope of a metabolic flux analysis study.[1] Different tracers provide distinct insights into the metabolic network.
-
13C-Glucose: As the primary cellular fuel source, labeled glucose is ideal for interrogating the central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Different isotopomers of glucose, such as [1,2-13C2]glucose, can provide high precision for determining fluxes through these pathways.[1]
-
13C-Glutamine: For many proliferating cells, particularly cancer cells, glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle.[1][3] Uniformly labeled glutamine ([U-13C5]glutamine) is the preferred tracer for precisely measuring fluxes within the TCA cycle.[1][4]
-
13C-Alanine: Labeled alanine offers a more targeted approach to studying specific metabolic routes. It is a key player in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[5] Furthermore, its close relationship with pyruvate (B1213749) makes it a valuable tool for studying pyruvate metabolism and its contribution to the TCA cycle and gluconeogenesis.[5][6]
Quantitative Comparison of Tracer Performance
The precision of flux estimations is highly dependent on the chosen isotopic tracer. The following table summarizes the performance of various 13C-labeled glucose and glutamine tracers in determining fluxes of key metabolic pathways in A549 lung carcinoma cells. The data is presented as the precision of the flux estimate (lower values indicate higher precision).
| Metabolic Pathway | Tracer | Precision Score (Relative Standard Deviation) | Primary Application |
| Glycolysis | [1,2-13C2]Glucose | Optimal [1] | High-precision measurement of glycolytic flux. |
| [U-13C6]Glucose | Sub-optimal[1] | General labeling of central carbon metabolism. | |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]Glucose | Optimal [1] | Resolving the oxidative and non-oxidative arms of the PPP. |
| [1-13C]Glucose | Sub-optimal[1] | Historically used, but less precise than [1,2-13C2]glucose.[1] | |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]Glutamine | Optimal [1][4] | Quantifying anaplerotic and cataplerotic fluxes. |
| [U-13C6]Glucose | Sub-optimal for TCA cycle alone[1] | Provides insights into glucose contribution to the TCA cycle. |
While direct quantitative comparisons of 13C-alanine with glucose and glutamine tracers in the same comprehensive study are limited, the unique contributions of alanine can be inferred from its metabolic roles. The table below outlines the specific applications of labeled alanine.
| Tracer | Primary Application | Metabolic Insights |
| [U-13C3]Alanine | Tracing alanine's carbon skeleton | - Contribution of alanine to pyruvate pools. - Alanine's role in replenishing TCA cycle intermediates. - Quantifying gluconeogenesis from alanine. |
| [2,3-13C2]Alanine | Investigating the glucose-alanine cycle | - Measuring the rate of nitrogen transport between tissues.[7] |
| 15N-Alanine | Tracing nitrogen metabolism | - Following the fate of the amino group in transamination reactions. - Quantifying nitrogen flux to urea (B33335) and other nitrogen-containing compounds. |
Visualizing Metabolic Pathways and Workflows
To better understand the flow of these tracers through cellular metabolism, we provide the following diagrams generated using Graphviz (DOT language).
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of metabolic flux analysis. Below are detailed protocols for key experiments.
Protocol 1: 13C-Labeling of Mammalian Cells
-
Cell Culture: Culture mammalian cells (e.g., A549) in high-glucose DMEM supplemented with 4 mM glutamine, 10% FBS, and penicillin/streptomycin.[1]
-
Labeling Medium Preparation: Prepare a glucose-free DMEM supplemented with the desired 13C-labeled tracer. For example, a 1:1 mixture of [U-13C6]glucose and [1-13C]glucose at a final concentration of 25 mM.[1] For alanine tracing, supplement glutamine- and pyruvate-free media with the desired concentration of labeled alanine.
-
Isotopic Labeling: When cells reach semi-confluence, replace the standard medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient time to achieve isotopic steady state. This is typically determined empirically but is often around 6 hours for central carbon metabolites.[1]
Protocol 2: Metabolite Extraction
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.
-
Extraction: Add a cold extraction solvent, typically 80% methanol, to the culture plate.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.
Protocol 3: GC-MS Analysis of Amino Acids
-
Hydrolysis: The protein pellet obtained after metabolite extraction is hydrolyzed in 6 M HCl to release individual amino acids.
-
Derivatization: The dried amino acid hydrolysate is derivatized to increase volatility for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different amino acids are separated based on their retention times, and the mass spectrometer is used to determine the mass isotopomer distributions of each amino acid.
Conclusion
The selection of an isotopic tracer in metabolic flux analysis is a critical decision that should be guided by the specific biological question. While 13C-glucose and 13C-glutamine are indispensable tools for obtaining a global view of central carbon metabolism, 13C- and 15N-labeled alanine are powerful probes for dissecting specific metabolic pathways. By providing a more targeted view of metabolism, labeled alanine can validate and expand upon the findings from broader tracer studies, ultimately leading to a more comprehensive understanding of cellular physiology in health and disease.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein-Protein Interaction Sites: A Comparative Guide to Alanine Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Understanding the precise contact points between interacting proteins is fundamental to elucidating biological pathways and developing targeted therapeutics. Alanine (B10760859) scanning mutagenesis has long been a cornerstone technique for identifying these critical residues, often termed "hotspots," within a protein-protein interaction (PPI) interface. This guide provides a comprehensive overview of alanine mutagenesis, a detailed experimental protocol, and a comparative analysis with alternative methods, supported by experimental data.
Alanine Scanning Mutagenesis: Pinpointing Critical Interaction Residues
Alanine scanning mutagenesis is a powerful protein engineering technique used to systematically identify amino acid residues crucial for a protein's function, particularly in mediating interactions with other proteins.[1] The core principle involves individually replacing non-alanine residues at the protein-protein interface with alanine.
Alanine is the ideal choice for substitution due to its small, non-reactive methyl side chain. This substitution effectively removes the original side chain's contribution to the interaction without introducing significant steric hindrance or new chemical interactions that could disrupt the protein's overall structure. By measuring the binding affinity of each mutant protein with its partner, researchers can quantify the energetic contribution of each original side chain to the interaction. A significant decrease in binding affinity upon mutation to alanine indicates that the original residue is a "hotspot" critical for the interaction.
Experimental Workflow and Protocols
The successful application of alanine scanning mutagenesis requires a systematic approach encompassing site-directed mutagenesis, protein expression and purification, and binding affinity measurement.
Detailed Experimental Protocol
1. Site-Directed Mutagenesis:
-
Primer Design: Design mutagenic oligonucleotide primers for each residue to be mutated to alanine. These primers should contain the alanine codon (e.g., GCT, GCC, GCA, GCG) at the desired mutation site and be flanked by 10-15 bases of the correct sequence on both sides.[2] The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[2]
-
PCR Amplification: Perform inverse PCR using a high-fidelity DNA polymerase (e.g., Phusion or Q5) with the plasmid DNA containing the gene of interest as the template and the designed mutagenic primers.[3][4] The PCR reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI.[4][5] DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Plasmid Circularization and Transformation: Ligate the linear, mutated PCR product to form a circular plasmid.[4] Transform the ligated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired alanine mutation and the absence of any other mutations by DNA sequencing.
2. Protein Expression and Purification:
-
Expression: Express the wild-type and each mutant protein in a suitable expression system (e.g., E. coli, mammalian cells).[6][7] Often, proteins are expressed with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Cell Lysis: Lyse the cells to release the expressed proteins.[8]
-
Purification: Purify the wild-type and mutant proteins using affinity chromatography based on the tag, followed by further purification steps like ion exchange or size-exclusion chromatography to ensure high purity.[9][10]
3. Binding Affinity Measurement:
-
Surface Plasmon Resonance (SPR): This is a widely used technique to measure the kinetics and affinity of protein-protein interactions in real-time and in a label-free manner.[11][12]
-
Immobilization: Immobilize one of the binding partners (the "ligand") onto the surface of a sensor chip.[13]
-
Analyte Injection: Flow a solution containing the other binding partner (the "analyte," i.e., the wild-type or mutant protein) over the sensor surface at various concentrations.[13]
-
Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the ligand.[13] From the resulting sensorgrams, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
ΔΔG Calculation: The change in the free energy of binding (ΔΔG) upon mutation can be calculated from the KD values of the wild-type (WT) and mutant (MT) proteins using the following equation: ΔΔG = RT * ln(KD_MT / KD_WT) where R is the gas constant and T is the absolute temperature.
-
Quantitative Data Presentation: A Case Study
The following table presents data from an alanine scanning mutagenesis study of the interaction between human growth hormone (hGH) and its receptor (hGHbp). The change in binding free energy (ΔΔG) indicates the importance of each residue in the interaction. A higher positive ΔΔG value signifies a greater loss in binding affinity upon mutation to alanine, highlighting the residue's critical role.
| Residue | Wild-Type Amino Acid | ΔΔG (kcal/mol) |
| H18 | His | 0.2 |
| F25 | Phe | 0.4 |
| Y42 | Tyr | 0.2 |
| L45 | Leu | 1.2 |
| R46 | Arg | 0.1 |
| K172 | Lys | 2.0 |
| F176 | Phe | 1.9 |
| I179 | Ile | 0.8 |
Data adapted from Cunningham & Wells, 1993.[14]
Mandatory Visualizations
Experimental workflow for alanine scanning mutagenesis.
Hypothetical signaling pathway highlighting a PPI.
Logic of confirming a PPI site with alanine mutagenesis.
Comparison with Alternative Methods
While alanine scanning is a powerful tool, other techniques can also be employed to study PPI interfaces. The choice of method often depends on the specific research question, available resources, and the nature of the protein complex.
| Method | Principle | Advantages | Disadvantages |
| Alanine Scanning Mutagenesis | Systematically replaces residues with alanine to probe the energetic contribution of side chains to binding. | Directly measures the functional importance of individual residues. Provides quantitative data (ΔΔG). | Can be laborious and time-consuming. Assumes mutations do not cause major structural changes. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein complex, revealing the precise atomic interactions at the interface.[15][16] | Offers unparalleled atomic-level detail of the interaction site. Can guide mutagenesis studies. | Requires high-quality protein crystals, which can be difficult to obtain.[17][18] Provides a static picture of the interaction. |
| NMR Spectroscopy | Provides information about the structure and dynamics of proteins in solution.[19][20][21] Chemical shift perturbation mapping can identify residues at the binding interface.[22] | Can study proteins in a more native-like solution state.[18] Provides information on protein dynamics. Can be used for a wide range of affinities. | Generally limited to smaller proteins or protein complexes.[18][23] Can be technically complex and time-consuming to interpret spectra.[19] |
| Surface Plasmon Resonance (SPR) | A label-free, real-time optical technique for measuring the binding kinetics and affinity of molecular interactions.[24] | Provides quantitative kinetic data (ka, kd) and affinity (KD).[11] High sensitivity and requires relatively small amounts of protein. | One interaction partner needs to be immobilized on a sensor surface, which can sometimes affect its activity. |
| Bio-layer Interferometry (BLI) | A label-free optical technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor molecular binding.[25] | High-throughput capability. Less prone to clogging as it does not use a microfluidic system.[26] | Generally considered to have lower resolution and sensitivity compared to SPR.[26][27] |
| FRET/BRET | Förster/Bioluminescence Resonance Energy Transfer measures the proximity of two fluorescently/luminescently tagged proteins in vivo. | Allows for the study of PPIs in a cellular context. Can provide information on the localization and dynamics of interactions. | Requires genetic fusion of tags, which can potentially interfere with protein function. Provides information on proximity, not direct interaction. |
Conclusion
Alanine scanning mutagenesis remains a gold-standard technique for functionally validating and quantifying the energetic contributions of individual residues at a protein-protein interaction site. Its ability to pinpoint "hotspot" residues provides invaluable information for understanding the molecular basis of protein recognition and for guiding the development of targeted therapeutics that modulate these interactions. While alternative methods like X-ray crystallography and NMR spectroscopy offer detailed structural insights, and techniques like SPR and BLI provide robust kinetic data, alanine scanning uniquely bridges structure and function by directly measuring the energetic consequences of side-chain removal. For a comprehensive understanding of a protein-protein interaction, an integrated approach that combines the functional data from alanine scanning with the structural and kinetic information from other techniques is often the most powerful strategy.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Site-Directed Mutagenesis [protocols.io]
- 3. neb.com [neb.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. An optimized protocol for protein purification in cultured mammalian cells using a tandem affinity purification approach | Springer Nature Experiments [experiments.springernature.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
- 9. bio-rad.com [bio-rad.com]
- 10. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. web.mit.edu [web.mit.edu]
- 15. The advantages and limitations of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. azooptics.com [azooptics.com]
- 20. Protein NMR under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. path.ox.ac.uk [path.ox.ac.uk]
- 25. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. immunebiosolutions.com [immunebiosolutions.com]
- 27. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the Neurophysiological Effects of L-Alanine and D-Alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurophysiological effects of the amino acid enantiomers L-alanine (B1666807) and D-alanine. While structurally similar, these molecules exhibit distinct interactions with neural receptors, transporters, and metabolic pathways, leading to different functional outcomes in the central nervous system (CNS). This document summarizes key experimental data, outlines methodologies for their study, and visualizes their distinct roles in neural signaling.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for L-alanine and D-alanine, focusing on their interactions with neural receptors and their transport kinetics. Direct comparative studies for all parameters are limited, and data are compiled from various sources.
Table 1: Receptor Interaction and Affinity
| Parameter | L-Alanine | D-Alanine | Receptor Type |
| Primary Target | Glycine (B1666218) Receptor / NMDA Receptor (at high conc.) | NMDA Receptor (Glycine Site) | Ionotropic Glutamate (B1630785) / Inhibitory |
| EC₅₀ | Not consistently reported for NMDA receptors. | 9 mM (for Glycine Receptor)[1] | - |
| Affinity (Ki) | Low affinity for metabotropic glutamate receptors.[2][3] | Weak agonist at the inhibitory glycine receptor.[1] | - |
| Reported Action | Agonist at Glycine receptors[4]; Agonist at the NMDA recognition site at high concentrations (mM range)[5]; Elicits NMDA receptor-mediated currents.[6] | Co-agonist at the glycine modulatory site of the NMDA receptor.[7] | - |
Table 2: Neuronal and Astrocyte Transport Kinetics
| Parameter | L-Alanine | D-Alanine | Cell Type | Transporter |
| Km (µM) | 256 ± 30 | High affinity, but Km not specified. | Cortical Neurons | System B(0)AT2-like / Asc-1[8][9] |
| Vmax (nmol/min/mg) | 15.9 ± 0.7 | Not reported. | Cortical Neurons | System B(0)AT2-like / Asc-1[8][9] |
| Km (µM) | 463 ± 39 | Not transported by astrocytes.[9] | Astrocytes | System L isoform LAT2[8] |
| Vmax (nmol/min/mg) | 7.9 ± 0.01 | Not transported by astrocytes.[9] | Astrocytes | System L isoform LAT2[8] |
Table 3: Blood-Brain Barrier (BBB) Transport
| Parameter | L-Alanine | D-Alanine | Transport System |
| Transfer Coefficient (Kin) | 3.11 ± 0.26 x 10⁻⁴ ml/s/g | Orally administered D-alanine effectively crosses the BBB, increasing CSF levels, but specific kinetic values are not detailed.[10] | L-type transport system for L-alanine. |
Table 4: Summary of Neurophysiological Effects
| Effect | L-Alanine | D-Alanine |
| Neuronal Excitability | Can elicit NMDA receptor-mediated currents.[6] | Increases spontaneous firing rate of hippocampal neurons.[11] |
| Neurotransmission | Reduces presynaptic sympathetic neurotransmission.[12] | Potentiates NMDA receptor-mediated neurotransmission.[7] |
| Metabolic Role | Serves as an energy substrate and is involved in the glucose-alanine cycle and ammonia (B1221849) transport.[13][14] | Primarily metabolized by D-amino acid oxidase (DAAO).[15] |
| Pathophysiological Relevance | Elevated levels observed in major depression.[6] | Implicated in schizophrenia and Alzheimer's disease through NMDA receptor modulation.[15] |
Signaling Pathways and Metabolic Roles
The distinct roles of L-alanine and D-alanine in the brain are rooted in their differential engagement with metabolic and signaling pathways.
Caption: L-Alanine's roles in metabolism and neuromodulation.
Caption: D-Alanine's primary role as an NMDA receptor co-agonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the neurophysiological effects of L- and D-alanine.
Protocol 1: Competitive NMDA Receptor Binding Assay
This assay quantifies the affinity of L- and D-alanine for the NMDA receptor by measuring their ability to displace a radiolabeled ligand.[16]
-
Objective: To determine the inhibition constant (Ki) of L- and D-alanine for the NMDA receptor.
-
Materials:
-
Rat cortical membranes (source of NMDA receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]MK-801 or [³H]TCP (for the ion channel site).
-
Non-specific binding control: 10 µM unlabeled MK-801 or PCP.
-
Test compounds: Serial dilutions of L-alanine and D-alanine.
-
Glass fiber filter mats (pre-soaked in 0.5% polyethylenimine).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer, centrifuge to pellet membranes, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.[16]
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a dilution of the test compound.
-
Incubation: Add the membrane preparation to each well and incubate at 25°C for 60 minutes.[16]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber mats to separate bound from free radioligand.
-
Washing: Wash filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.[16]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique measures ion currents in individual neurons in response to the application of L- or D-alanine, providing functional data on their effects on neuronal excitability.[17][18]
-
Objective: To characterize changes in membrane potential and ion currents in response to L- and D-alanine.
-
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[17]
-
Internal pipette solution containing (in mM): 120 KMeSO₄, 20 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Na₂ATP, 0.3 TrisGTP.
-
Borosilicate glass micropipettes (3-6 MΩ resistance).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
-
Procedure:
-
Preparation: Place the cell culture or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Pipette Positioning: Fill a micropipette with internal solution and approach a neuron under microscopic guidance.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[18]
-
Recording:
-
Voltage-Clamp: Hold the membrane potential constant (e.g., -70 mV) and record postsynaptic currents (EPSCs or IPSCs) before, during, and after application of L- or D-alanine to the aCSF.[17]
-
Current-Clamp: Inject a constant current and record changes in the membrane potential and action potential firing rate upon application of the test compounds.
-
-
-
Data Analysis: Analyze changes in current amplitude, frequency, and kinetics, as well as shifts in membrane potential and firing frequency.
Protocol 3: In Vivo Microdialysis
This method allows for the sampling of extracellular amino acid concentrations in specific brain regions of awake, freely-moving animals.[19][20]
-
Objective: To measure the extracellular concentrations of L- and D-alanine in the brain at baseline and in response to stimuli.
-
Materials:
-
Anesthetized animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe with a semi-permeable membrane.
-
Perfusion fluid (e.g., artificial CSF).
-
Syringe pump and fraction collector.
-
Analytical system (e.g., HPLC) for amino acid quantification.
-
-
Procedure:
-
Probe Implantation: Under anesthesia, use a stereotaxic frame to surgically implant the microdialysis probe into the target brain region.[19]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[20]
-
Equilibration: Allow the system to equilibrate. Small molecules from the extracellular fluid, including L- and D-alanine, will diffuse across the probe's membrane into the perfusion fluid.
-
Sample Collection: Collect the outflowing perfusate (dialysate) in timed fractions using a refrigerated fraction collector.
-
Analysis: Quantify the concentration of L- and D-alanine in the dialysate samples using a sensitive analytical method like HPLC with fluorescence or mass spectrometry detection.
-
-
Data Analysis: Plot the concentration of each amino acid over time to determine baseline levels and changes in response to pharmacological or behavioral manipulations.
Mandatory Visualizations: Experimental Workflows
Caption: Workflow for a competitive NMDA receptor binding assay.
Caption: Workflow for a whole-cell patch-clamp recording experiment.
Caption: Workflow for an in vivo microdialysis experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High concentrations of neutral amino acids activate NMDA receptor currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling: Analysis of gender and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake, release, and metabolism of alanine in neurons and astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Presynaptic effects of l-alanine on peripheral sympathetic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential roles of alanine in GABAergic and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspects of astrocyte energy metabolism, amino acid neurotransmitter homoeostasis and metabolic compartmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in D-Amino Acids in Neurological Research [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Alaninate Compounds in a Laboratory Setting
For researchers and professionals in the scientific community, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and protecting the environment. This guide provides a comprehensive overview of the proper disposal procedures for alaninate, the salts and esters of the amino acid alanine (B10760859). While alanine itself is not typically classified as a hazardous substance, its derivatives, known as alaninates, may possess different properties requiring specific handling and disposal protocols.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations are of primary importance.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be familiar with the appropriate safety measures to minimize exposure and mitigate potential risks. The following table summarizes key safety and handling precautions applicable to this compound compounds, based on guidelines for similar chemicals.
| Safety Measure | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][4] | To prevent skin and eye contact.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts.[3] | To minimize respiratory exposure.[3] |
| Handling | Avoid generating dust. Handle in accordance with good industrial hygiene and safety practices.[3][5] | To prevent airborne dissemination and contamination.[3] |
| Storage | Keep containers tightly closed and store in a dry, refrigerated place as recommended.[3] | To maintain chemical integrity and prevent spills.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound compounds. The specific hazards of an this compound will depend on the cation or ester group attached to the alanine molecule. Therefore, a conservative approach, treating the substance as chemical waste, is recommended.
Step 1: Waste Characterization and Segregation
-
Characterization: Although many forms of alanine are not classified as hazardous, the generator of the waste is responsible for its proper characterization according to federal, state, and local regulations.[3] For this compound compounds, it is prudent to manage them as chemical waste, especially if the specific hazards are not fully known.[2]
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[2][3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[2][3]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[2]
-
Labeling: Clearly label the waste container with the full chemical name of the specific this compound compound and any other information required by your institution.[3]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step 4: Final Disposal
-
Arrange for the disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[3]
-
Never dispose of solutions containing this compound compounds down the drain unless explicitly approved by your EHS department.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound compounds.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alaninate
For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for handling Alaninate, a common reagent in synthetic chemistry. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your experiments.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
When working with this compound, a comprehensive selection of personal protective equipment is your first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation/Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling of Small Quantities (in a well-ventilated area) | Safety glasses with side shields[1][2][3] | Nitrile gloves[1][3] | Laboratory coat[1][3] | Not generally required[1][3] |
| Preparing Solutions and Dilutions | Chemical safety goggles[2][3] | Nitrile gloves[1][3] | Laboratory coat[1][3] | Recommended if not in a fume hood[3] |
| Handling Large Quantities or Generating Dust | Chemical safety goggles[2][3] | Nitrile gloves[2][3] | Impervious clothing/apron[3] | NIOSH-approved respirator (e.g., N95) if dust is generated[1][4][5][6] |
| Cleaning Spills | Chemical safety goggles[2][3] | Heavy-duty nitrile or rubber gloves[3] | Impervious clothing/apron[3] | Suitable respirator[3] |
| Emergency Situations (e.g., large spill, fire) | Chemical safety goggles and face shield[1][3] | Chemical-resistant gloves[1] | Full protective suit[3] | Self-contained breathing apparatus[3][4][6][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured operational plan is crucial for minimizing the risk of exposure and contamination. Follow these steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[3]
-
Verify that the product name and other identifiers on the label match your order.[3]
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area.[3][8][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][3][8][10]
3. Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or on a well-ventilated laboratory bench.[3][8]
-
Handle the solid material carefully to avoid generating dust.[2][8][9]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
4. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.[3]
-
Avoid contact with skin and eyes.[2][8] In case of contact, immediately rinse the affected area with plenty of water.[3][7]
-
Do not eat, drink, or smoke in the laboratory.[11]
5. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated.[1]
-
Wear appropriate PPE as outlined in the table above.[1]
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][4][6] Avoid generating dust.[1][2][9]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly.[12]
6. Disposal:
-
Collect waste this compound in a designated and clearly labeled waste container.[12]
-
Ensure the container is securely sealed.[12]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
-
Arrange for the collection of chemical waste by a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[12]
Visualizing the Workflow: Safe Handling of this compound
To further clarify the procedural flow, the following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemstock.ae [chemstock.ae]
- 3. benchchem.com [benchchem.com]
- 4. biobasic-asia.com [biobasic-asia.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sdfine.com [sdfine.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
